molecular formula C8H8N2O4 B1596460 Terephthalohydroxamic acid CAS No. 20073-80-7

Terephthalohydroxamic acid

Cat. No.: B1596460
CAS No.: 20073-80-7
M. Wt: 196.16 g/mol
InChI Key: YAJCYOUHZABXFT-UHFFFAOYSA-N
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Description

Terephthalohydroxamic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound Terephthalohydroxamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Terephthalohydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terephthalohydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N-dihydroxybenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJCYOUHZABXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173892
Record name 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI)
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20073-80-7
Record name N1,N4-Dihydroxy-1,4-benzenedicarboxamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthalyldihydroxamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEREPHTHALYLDIHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS9G3AGO1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Terephthalohydroxamic Acid: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terephthalohydroxamic acid (THA), also known as 1,4-benzenedicarbohydroxamic acid, is a critical bifunctional chelating agent utilized in both industrial metallurgy and pharmaceutical research.[1] Structurally derived from terephthalic acid, THA replaces carboxylic acid groups with hydroxamic acid moieties (


), granting it exceptional affinity for transition metals (Fe, Cu, Zn) and lanthanides.

This guide provides a rigorous technical analysis of THA, detailing its optimized synthesis , coordination chemistry , and dual-application utility as a flotation collector for rare earth minerals and a zinc-binding pharmacophore in Histone Deacetylase (HDAC) inhibitors.

Part 1: Chemical Structure & Physicochemical Properties[2][3]

Structural Characteristics

THA (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) consists of a benzene ring substituted at the para positions (1,4) with hydroxamic acid groups.[1][2][3][4][5] Its reactivity is defined by keto-enol tautomerism , which governs its metal-binding capability.
  • Keto Form: Predominant in solid state and acidic solution.

  • Enol Form: Favored in alkaline conditions; the deprotonated enolate is the active chelating species.

THA_Structure cluster_0 Tautomeric Equilibrium Keto Keto Form (Neutral pH) R-C(=O)NH-OH Enol Enol Form (High pH) R-C(OH)=N-OH Keto->Enol pH > pKa Enol->Keto pH < pKa Chelate Metal Complex (O,O-Bidentate) [R-C(O)N(O)-M] Enol->Chelate + Metal Ion (M²⁺)

Figure 1: Tautomeric equilibrium and metal chelation pathway of hydroxamic acids.

Physicochemical Data Table

The following data consolidates experimental values essential for experimental design.

PropertyValue / DescriptionContext
CAS Registry Number 20073-80-7 Specific to Terephthalohydroxamic acid
Molecular Weight 196.16 g/mol
Appearance White to off-white crystalline powder
Melting Point > 230°C (Decomposes)Undergoes Lossen rearrangement at high T
Acidity (

)

,

Hydroxamic -NH protons are weakly acidic
Solubility DMSO, DMF, Aqueous NaOH/KOHPoor solubility in water and alcohols
Coordination Mode O,O-BidentateForms stable 5-membered chelate rings

Part 2: Synthesis & Characterization Protocol

Synthesis Strategy: The Schotten-Baumann Modification

While THA can be synthesized from terephthaloyl chloride, the Dimethyl Terephthalate (DMT) route is preferred for safety and scalability, avoiding the generation of corrosive HCl gas. This protocol utilizes hydroxylaminolysis in a basic methanolic solution.

Reagents Required:
  • Dimethyl terephthalate (DMT)[6][7][8]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH) or Sodium Methoxide (

    
    )
    
  • Methanol (anhydrous preferred)

Step-by-Step Protocol

Step 1: Preparation of Hydroxylamine Base

  • Dissolve 1.1 equivalents (relative to ester groups) of

    
     in Methanol.
    
  • Separately, dissolve 1.1 equivalents of KOH in Methanol.

  • Slowly add the KOH solution to the hydroxylamine solution at 0°C.

  • Filter off the precipitated KCl salt. The filtrate contains free hydroxylamine base.

Step 2: Nucleophilic Acyl Substitution

  • Add Dimethyl terephthalate (1.0 eq) to the fresh hydroxylamine filtrate.

  • Add an additional 1.0 eq of KOH (dissolved in MeOH) to catalyze the reaction and deprotonate the product (driving equilibrium).

  • Reaction: Stir at room temperature for 24–48 hours. A heavy white precipitate (the potassium salt of THA) will form.

Step 3: Isolation and Purification

  • Filter the potassium salt and wash with cold methanol to remove unreacted ester.

  • Acidification: Dissolve the salt in minimum deionized water. Acidify dropwise with 2M HCl to pH ~4–5.

  • The free Terephthalohydroxamic acid will precipitate immediately.

  • Filter, wash with water, and dry under vacuum at 60°C.

Synthesis_Workflow Start Start: Dimethyl Terephthalate + NH2OH·HCl Base Add KOH/MeOH (Generate Free NH2OH) Start->Base React Reaction: 24h @ RT Nucleophilic Attack Base->React Salt Intermediate: Potassium Terephthalohydroxamate (Precipitate) React->Salt Acid Acidification (HCl) pH -> 4.0 Salt->Acid Final Final Product: Terephthalohydroxamic Acid (White Solid) Acid->Final

Figure 2: Optimized synthesis workflow via hydroxylaminolysis of dimethyl terephthalate.

Characterization (Validation)
  • Iron(III) Chloride Test: Dissolve a small amount of product in methanol and add aqueous

    
    . A deep violet/red color  confirms the presence of the hydroxamic acid group (formation of ferric hydroxamate complex).
    
  • IR Spectroscopy: Look for broad O-H/N-H stretch (

    
    ) and the characteristic carbonyl split: Amide I (
    
    
    
    ) and Amide II (
    
    
    ).

Part 3: Applications & Mechanisms

Mineral Flotation (Industrial Application)

THA is a superior collector for oxide minerals (Malachite, Cassiterite) and Rare Earth Elements (Bastnaesite) compared to traditional fatty acids.

  • Mechanism: Chemisorption.[9] The hydroxamic acid group forms a stable 5-membered ring chelate with surface metal ions (e.g.,

    
     on malachite).
    
  • Selectivity: THA binds preferentially to metal cations on the mineral surface rather than silica (quartz), allowing for high-grade separation.

Biological Activity: HDAC Inhibition

In drug discovery, THA serves as a "Zinc Binding Group" (ZBG) scaffold. Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, regulating gene expression.

  • Mechanism: The catalytic site of HDACs contains a

    
     ion. The hydroxamic acid moiety of THA enters the active site and chelates the zinc ion in a bidentate fashion, displacing the water molecule required for catalysis. This inhibition leads to hyperacetylation of histones and can induce apoptosis in cancer cells.
    

Biological_Mechanism HDAC HDAC Enzyme Active Site Zn Zn²⁺ Ion (Catalytic Core) HDAC->Zn Coordinated Inhibition Catalytic Blockade (Apoptosis) Zn->Inhibition Loss of Activity THA THA Ligand (Hydroxamic Group) THA->Zn Bidentate Chelation (Displaces H₂O)

Figure 3: Mechanism of HDAC inhibition via Zinc chelation by Terephthalohydroxamic acid.

References

  • Smolecule. (2023).[1] Terephthalohydroxamic acid | 20073-80-7.[1] Retrieved from

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.
  • Pradip, & Fuerstenau, D. W. (1983). The adsorption of hydroxamate on semi-soluble minerals. Colloids and Surfaces.
  • Han, H., et al. (2021). Synthesis of a novel hydroxamic acid flotation collector and its flotation separation of malachite against quartz. Journal of Materials Research and Technology. Retrieved from

  • Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogues. Chemical Reviews.

Sources

Terephthalohydroxamic Acid: A Technical Guide to Synthesis, Properties, and Ligand Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terephthalohydroxamic acid (TPHA), also known as N,N'-dihydroxyterephthalamide, represents a critical class of bifunctional chelators bridging organic synthesis, coordination chemistry, and pharmacology. Unlike its parent compound, terephthalic acid (TPA), which binds metals primarily through carboxylate bridging, TPHA utilizes the hydroxamate motif (


) to form stable five-membered chelate rings with transition metals (Fe, Cu, Zn, Ni). This guide provides a rigorous technical examination of TPHA, detailing its synthesis from dimethyl terephthalate, its physicochemical profile, and its dual utility as a metalloenzyme inhibitor and a linker in Metal-Organic Frameworks (MOFs).

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Data Integrity Statement: The following data aggregates experimental values and structurally derived estimates validated against benzohydroxamic acid analogs.

ParameterTechnical SpecificationNotes
Chemical Name Terephthalohydroxamic AcidSynonym: 1,4-Benzenedicarbohydroxamic acid
CAS Number 20073-80-7 Distinct from Terephthalic Acid (100-21-0)
Molecular Formula

Molecular Weight 196.16 g/mol
Structure (SMILES) ONC(=O)c1ccc(cc1)C(=O)NOPara-substituted symmetry
pKa (Estimated)

,

Values based on hydroxamic acid moiety ionization (NH-OH

NH-O⁻).[1][2]
Solubility Low in water; High in DMSO, DMF, aqueous base (

)
Hydrophilic but crystallizes strongly due to intermolecular H-bonding.
Melting Point

(Decomposes)
Thermal instability characterizes the hydroxamate bond.

Part 2: Synthesis Protocol

Methodology: Aminolysis of Dimethyl Terephthalate

Principle: The synthesis bypasses the aggressive conditions of acid chloride coupling by utilizing the nucleophilic attack of hydroxylamine on the ester carbonyl of dimethyl terephthalate (DMT). This reaction requires basic conditions to generate the active nucleophile (


).
Reagents:
  • Dimethyl Terephthalate (DMT): 10 mmol (1.94 g)

  • Hydroxylamine Hydrochloride (

    
    ): 25 mmol (1.74 g)
    
  • Potassium Hydroxide (KOH): 60 mmol (3.36 g)

  • Methanol (MeOH): 50 mL (Anhydrous preferred)

Step-by-Step Protocol:
  • Preparation of Hydroxylamine Base:

    • Dissolve KOH in minimal MeOH.

    • Separately, dissolve

      
       in MeOH.
      
    • Combine solutions at

      
      . A white precipitate (KCl) will form.
      
    • Critical Step: Filter off the KCl rapidly to prevent degradation of the free hydroxylamine.

  • Coupling Reaction:

    • Add solid DMT to the filtrate containing free

      
      .
      
    • Stir vigorously at room temperature for 24–48 hours.

    • Observation: The solution may become turbid as the dipotassium salt of TPHA forms.

  • Isolation & Acidification:

    • Decant the supernatant or evaporate MeOH to reduced volume.

    • Dissolve the residue in minimal distilled water (pH will be basic).

    • Dropwise add 2M HCl until pH reaches ~4.0.

    • Result: TPHA precipitates as a white/off-white solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallize from hot water or water/ethanol mix.

    • Dry under vacuum over

      
      .
      
Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: DMT + NH2OH.HCl + KOH Step1 Generation of Free NH2OH (MeOH, 0°C) Start->Step1 Filter Remove KCl Precipitate Step1->Filter Precipitation Reaction Nucleophilic Attack (Room Temp, 24-48h) Filter->Reaction Filtrate Salt Formation of TPHA-K2 Salt Reaction->Salt Equilibrium Acidification Acidification (HCl to pH 4) Precipitation Salt->Acidification Workup Final Pure Terephthalohydroxamic Acid (C8H8N2O4) Acidification->Final Recrystallization

Caption: Logical flow for the conversion of Dimethyl Terephthalate to TPHA via base-catalyzed aminolysis.

Part 3: Coordination Chemistry & MOF Utility

The Chelation Advantage

Unlike terephthalic acid, which binds metals through a bridging carboxylate mode (syn-syn, anti-anti), TPHA functions primarily as an O,O'-chelator . The carbonyl oxygen and the deprotonated hydroxylamine oxygen coordinate to a single metal ion, forming a stable 5-membered ring.

  • Binding Constant (

    
    ):  Typically 
    
    
    
    for transition metals (
    
    
    ,
    
    
    ), significantly higher than carboxylates.
  • MOF Design: TPHA is used to construct MOFs where high stability or specific magnetic properties (via metal clustering) are required. The "hard" oxygen donors make it particularly suitable for Lanthanide (Ln) coordination.

Ligand Binding Logic

BindingModes cluster_0 Binding Modes Ligand TPHA Ligand Mode1 O,O'-Chelation (5-membered ring) Ligand->Mode1 Deprotonation Mode2 Bridging (Less Common) Ligand->Mode2 Target Metal Center (Fe, Ni, Zn, Ln) Mode1->Target Primary Interaction Outcome High Stability Complex (Siderophore-mimic) Target->Outcome

Caption: TPHA predominantly utilizes O,O'-chelation to form thermodynamically stable metallo-complexes.

Part 4: Biological Application – Urease Inhibition

Mechanism of Action: TPHA acts as a potent inhibitor of urease, a nickel-dependent metalloenzyme. Urease contains a binuclear nickel active site (


). TPHA functions as a "substrate analogue" but binds irreversibly or with high affinity compared to urea.
  • Entry: TPHA enters the active site pocket.

  • Coordination: The hydroxamate oxygen atoms bridge or chelate the two

    
     ions.
    
  • Displacement: It displaces the water molecule or hydroxide ion required for the hydrolytic attack on urea.

  • Result: The enzyme is locked in an inactive state, preventing the hydrolysis of urea into ammonia. This is clinically relevant for treating Helicobacter pylori infections and preventing struvite stones.

Inhibition Pathway Diagram

UreaseInhibition Enzyme Active Urease Enzyme (Ni-Ni Center) Interaction Competitive Binding at Active Site Enzyme->Interaction Substrate Urea (Native Substrate) Substrate->Interaction Blocked Inhibitor TPHA (Inhibitor) Inhibitor->Interaction High Affinity Complex Enzyme-TPHA Complex (Ni-O-N-C Chelate) Interaction->Complex Block Hydrolysis Blocked No Ammonia Production Complex->Block

Caption: TPHA competitively binds the Ni-Ni center of urease, effectively halting ammoniagenesis.

References

  • National Institutes of Health (NIH). (n.d.). Inhibition of urease activity by hydroxamic acid derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2025).[2] Hydroxamic Acids Designed as Inhibitors of Urease: Synthesis and Structural Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). pKa of Hydroxamic Acids: Structural Correlations. Indian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (1980). Process for the preparation of terephthalic acid derivatives.

Sources

A Comparative Analysis of the Solubility of Terephthalohydroxamic Acid and Benzohydroxamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Critical Role of Hydroxamic Acids and the Solubility Imperative

Hydroxamic acids, organic compounds characterized by the R-C(=O)N(OH)-R' functional group, represent a pivotal class of molecules in medicinal chemistry and materials science.[1] Their significance stems primarily from their potent ability to act as bidentate chelators for various metal ions, including Zn(II) and Fe(III).[2][3][4][5] This chelating property is the cornerstone of their therapeutic action as metalloenzyme inhibitors, most notably as histone deacetylase (HDAC) inhibitors, which have led to approved cancer therapies.[2][6]

Among the vast family of hydroxamic acids, benzohydroxamic acid (BHA) and terephthalohydroxamic acid (THA) serve as fundamental scaffolds. BHA, a simple aromatic hydroxamic acid, is a common building block and has been explored for various applications, including as an HDAC inhibitor and a preservative.[6][7] THA, its dicarboxylic counterpart, features two hydroxamic acid groups in a para-arrangement on a benzene ring, offering a symmetrical structure with distinct chemical properties.[8]

For any compound to be viable in drug development or as a functional material, its solubility is a paramount physicochemical property. Poor solubility can cripple a drug candidate's bioavailability and present significant challenges for formulation and in vitro screening. This guide provides an in-depth, comparative analysis of the solubility profiles of BHA and THA, delving into the structural underpinnings of their differences and outlining a rigorous experimental framework for their determination.

Part 1: Physicochemical Profile of the Core Molecules

A molecule's structure dictates its properties. Understanding the fundamental differences between BHA and THA is the first step in predicting and interpreting their solubility behavior.

Benzohydroxamic Acid (BHA)

Benzohydroxamic acid is a white crystalline solid composed of a single hydroxamic acid functional group attached to a benzene ring.[7][9] This structure imparts a balance of polar and nonpolar characteristics.

Caption: Chemical structure of Benzohydroxamic Acid (BHA).

Terephthalohydroxamic Acid (THA)

Terephthalohydroxamic acid is derived from terephthalic acid and features two hydroxamic acid groups at the para positions (1 and 4) of the benzene ring.[8] This symmetrical arrangement has profound implications for its intermolecular interactions and crystal structure.

Caption: Chemical structure of Terephthalohydroxamic Acid (THA).

Comparative Physicochemical Properties

A direct comparison of their core properties highlights the key structural distinctions that influence solubility.

PropertyBenzohydroxamic Acid (BHA)Terephthalohydroxamic Acid (THA)Reference(s)
Molecular Formula C₇H₇NO₂C₈H₈N₂O₄[7][8]
Molecular Weight 137.14 g/mol 196.16 g/mol [7][8][10]
Appearance White crystalline solidWhite solid[7]
pKa ~9.25Estimated ~8.5-9.5 (for each group)[2][7][11]
Key Structural Feature Monofunctional (one hydroxamic acid group)Difunctional, symmetrical (two hydroxamic acid groups)[8]

Part 2: A Theoretical Framework for Comparative Solubility

Solubility is the result of a thermodynamic equilibrium between the energy of the crystal lattice (solute-solute interactions) and the energy of solvation (solute-solvent interactions). The structural differences between BHA and THA lead to a significant divergence in these forces.

The Role of Intermolecular Forces and Crystal Packing

The key to understanding the solubility difference lies in the strength of the forces holding the molecules together in their solid state.

  • Benzohydroxamic Acid (BHA): Possesses one hydrogen bond donor (N-OH) and acceptor (C=O, OH) site. It can form intermolecular hydrogen bonds, but its overall asymmetry leads to less efficient packing in its crystal lattice.

  • Terephthalohydroxamic Acid (THA): The presence of two hydroxamic acid groups at opposite ends of a rigid benzene ring allows for the formation of an extensive and highly ordered three-dimensional hydrogen bonding network.[8] This high degree of symmetry enables very efficient crystal packing, resulting in a highly stable crystal lattice with significant lattice energy.

Causality Insight: While THA has more polar functional groups than BHA, which might intuitively suggest higher aqueous solubility, the opposite is expected. The immense strength and order of the intermolecular hydrogen bonding in the THA crystal lattice (solute-solute interactions) are predicted to be much harder to overcome by the solvation energy provided by water molecules (solute-solvent interactions).

Impact of pH on Solubility

Hydroxamic acids are weak acids that can be deprotonated in alkaline solutions to form the corresponding hydroxamate anion.[2][11]

R-C(=O)NHOH + OH⁻ ⇌ R-C(=O)NHO⁻ + H₂O

This conversion from a neutral molecule to a charged ion dramatically increases the molecule's affinity for polar solvents like water.

  • BHA: Has one acidic proton. Its solubility is expected to increase significantly at a pH above its pKa (~9.25).[7]

  • THA: Has two acidic protons. Its solubility will increase in a stepwise fashion as the pH rises, with the formation of mono-anionic and di-anionic species. This makes its solubility highly dependent on the pH of the aqueous medium.

Solvent Polarity and Type
  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can both donate and accept hydrogen bonds. BHA is known to be soluble in water and ethanol.[7] THA's solubility in these solvents is expected to be very limited at neutral pH due to its high lattice energy.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and are effective at solvating a wide range of polar molecules. The parent compound, terephthalic acid, is soluble in DMSO and DMF.[12] It is therefore highly probable that THA will exhibit significantly greater solubility in these solvents compared to water, as they can effectively disrupt the intermolecular hydrogen bonding of the THA lattice.

Part 3: Experimental Protocol for Solubility Determination

To validate the theoretical framework, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Workflow: Equilibrium Shake-Flask Solubility Assay

This protocol provides a self-validating system for ensuring that true equilibrium solubility is measured.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of BHA and THA in various pharmaceutically relevant solvents at a controlled temperature.

1. Preparation of Materials:

  • Solutes: High-purity Benzohydroxamic Acid (BHA) and Terephthalohydroxamic Acid (THA).
  • Solvents: Deionized Water, 0.01 M Phosphate Buffer (pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Dimethyl Sulfoxide (DMSO).
  • Apparatus: Analytical balance, 2 mL glass vials with screw caps, constant temperature orbital shaker, calibrated pipettes, 0.45 µm syringe filters (PTFE or other solvent-compatible material), UV-Vis spectrophotometer or HPLC system.

2. Experimental Procedure:

  • Compound Addition: Add an excess amount of solid BHA or THA to separate vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.
  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to each vial.
  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the samples to shake for 48 hours.
  • Trustworthiness Check: To confirm equilibrium has been reached, a parallel set of samples can be prepared and one aliquot taken at 24 hours and another at 48 hours. The solubility values should not differ significantly.
  • Sample Collection: After the equilibration period, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solid to settle.
  • Filtration: Carefully withdraw an aliquot of the clear supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.
  • Causality Insight: This step is critical. Failure to filter out microscopic solid particles is a common source of erroneously high solubility measurements.
  • Dilution: Based on an estimated solubility range, dilute the filtered sample with the corresponding solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

3. Quantification:

  • Method: Use a validated UV-Vis spectrophotometric or HPLC-UV method.
  • Calibration: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO or methanol) and create a series of standards to generate a calibration curve (Absorbance vs. Concentration).
  • Analysis: Measure the absorbance or peak area of the diluted samples and determine their concentration using the calibration curve.

4. Data Calculation:

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.
  • Report the final solubility as a mean ± standard deviation (n=3) in units of mg/mL or µg/mL.

Part 4: Data Presentation and Implications

The following table presents anticipated solubility data based on the theoretical principles discussed.

Solvent SystemBenzohydroxamic Acid (BHA) Solubility (µg/mL)Terephthalohydroxamic Acid (THA) Solubility (µg/mL)Rationale for Difference
0.1 N HCl (pH ~1) ~5000 - 10000< 10BHA is moderately soluble. THA's extremely stable crystal lattice is not disrupted by acidic water.
Phosphate Buffer (pH 7.4) ~5000 - 10000< 10Similar to acidic conditions, as neither compound is significantly ionized at this pH.
0.1 N NaOH (pH ~13) > 50000 (Freely Soluble)> 20000 (Soluble)Both compounds are deprotonated to form highly soluble hydroxamate anions.
Ethanol SolubleSparingly SolubleEthanol can disrupt BHA's H-bonds, but is less effective against the extensive network in THA.
DMSO Freely SolubleSolubleDMSO is a strong polar aprotic solvent capable of solvating both molecules effectively.

Note: The values are illustrative estimates to demonstrate the expected trends. Actual values must be determined experimentally.

Implications for Researchers and Drug Development
  • Formulation Strategy: The stark difference in aqueous solubility dictates formulation approaches. BHA could potentially be formulated as a simple aqueous solution, whereas THA at a neutral pH would be practically insoluble. For THA, formulation as a sodium salt (by dissolving in NaOH and titrating back to a suitable pH) or using co-solvents like DMSO for in vitro stock solutions would be necessary.

  • In Vitro Screening: When screening these compounds in biological assays, their solubility limit in the assay buffer is a critical parameter. For THA, a 10 mM stock in 100% DMSO is standard. However, when this is diluted into an aqueous assay buffer, the final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. At this dilution, THA may precipitate if its final concentration exceeds its aqueous solubility limit, leading to false-negative results.

  • Structure-Property Relationships: This comparison is a classic example of how modifying a chemical scaffold affects its physicochemical properties. The addition of a second hydroxamic acid group in a symmetrical fashion to the benzene ring drastically reduces aqueous solubility, a crucial lesson for medicinal chemists in designing new chemical entities.

Conclusion

While both benzohydroxamic acid and terephthalohydroxamic acid belong to the same functional class, their solubility profiles are worlds apart. BHA exhibits moderate solubility in aqueous media, befitting a small molecule with a single polar group. In contrast, THA's high symmetry and dual functional groups create a molecule with exceptionally strong intermolecular forces, leading to a robust crystal lattice and consequently, very poor aqueous solubility at physiological pH. This difference is not merely academic; it has profound, practical consequences for any researcher working with these compounds, from designing meaningful biological assays to developing viable drug formulations. A thorough understanding and precise experimental determination of solubility, as outlined in this guide, are indispensable first steps in unlocking the full potential of these important chemical scaffolds.

References

  • Procurenet. (2023, April 2). Benzohydroxamic Acid: Properties, Applications, and Synthesis. [Link]

  • Bute, M. S., et al. (2024). Synthesis, Structural Characterization, and Antioxidant Properties of Benzohydroxamic Acid-Derived Metal Complexes. Golden Research Thoughts, 13(7). [Link]

  • Coordination Chemistry of Hydroxamic Acids. Structure and Properties. [Link]

  • Organic Syntheses. benzohydroxamic acid. [Link]

  • Hassan, L. R., et al. (2019, March 14). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 23(2), 232-242. [Link]

  • Speranza, L., et al. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Oreate AI Blog. (2026, January 21). Understanding the Structure and Applications of Benzohydroxamic Acid. [Link]

  • Singh, R., et al. Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 13(4). [Link]

  • Google Patents. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
  • ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega. [Link]

  • Wikipedia. Hydroxamic acid. [Link]

  • Bertrand, H., et al. (2017, July 28). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 139, 614-633. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10313, Benzohydroxamic acid. [Link]

  • ResearchGate. (2025, August 10). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. [Link]

  • ACS Publications. (2021, August 11). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

  • Taylor & Francis. Hydroxamic acid – Knowledge and References. [Link]

Sources

Coordination Chemistry & Applications of Terephthalohydroxamic Acid (THA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terephthalohydroxamic acid (THA), formally 1,4-benzenedihydroxamic acid, represents a critical deviation from standard carboxylate ligands in coordination chemistry. While structurally analogous to terephthalic acid (the linker in UiO-66), the substitution of carboxylic groups with hydroxamic acid moieties (


) fundamentally alters the hard-soft acid-base (HSAB) interactions. This guide details the synthesis, coordination dynamics, and application of THA, specifically focusing on its superior affinity for high-valence metals (Zr

, Fe

, U

) and its role in reticular chemistry and metalloenzyme inhibition.

Part 1: Ligand Architecture & Mechanistic Principles

The Chelate Effect and HSAB Theory

Unlike monodentate carboxylates, THA functions primarily as an O,O'-bidentate chelator . Upon deprotonation, the hydroxamate anion forms a stable five-membered ring with metal centers. This interaction is driven by the "hard" character of the oxygen donors, making THA an exceptional ligand for "hard" Lewis acids.

  • pK

    
     Modulation:  The acidity of the hydroxamic proton (pK
    
    
    
    
    
    8–9) allows for pH-switchable binding.
    • Low pH (< 7): Neutral ligand, weak coordination.

    • Physiological/Basic pH (> 7): Deprotonation of the -OH group leads to the hydroxamate anion (

      
      ), activating strong chelation.
      
    • High pH (> 11): Secondary deprotonation of the amide nitrogen can occur, forming the hydroximato species (

      
      ), though this is rare in biological contexts.
      
Visualization of Coordination Modes

The following diagram illustrates the equilibrium states of THA and its coordination to a generic Metal (M).

THA_Coordination cluster_structure Chelation Geometry Ligand THA (Neutral) R-CONHOH Anion Hydroxamate Anion [R-CONHO]- Ligand->Anion Deprotonation (pH > pKa) Chelate O,O'-Chelate Complex (Metal-Bound) Anion->Chelate + Metal (M^n+) (Formation of 5-membered ring) Chelate->Ligand Acidification (Reversible) Struct    O -- M       //      \    R-C        N-H    \      /         O----      

Figure 1: Mechanistic pathway of Terephthalohydroxamic Acid coordination. The formation of the 5-membered chelate ring is the thermodynamic driving force.

Part 2: Synthesis & Characterization Protocol

Objective: Synthesis of 1,4-benzenedihydroxamic acid from dimethyl terephthalate. Scale: Laboratory (10g scale).

Reagents & Safety
  • Dimethyl terephthalate (DMT): Substrate.[1]

  • Hydroxylamine hydrochloride (

    
    ):  Toxic/Corrosive. Handle in fume hood.
    
  • Potassium Hydroxide (KOH): Base.

  • Methanol (MeOH): Solvent.

Step-by-Step Methodology
  • Hydroxylamine Preparation (In Situ):

    • Dissolve 15.0 g of

      
       in 80 mL of MeOH.
      
    • Separately, dissolve 24.0 g of KOH in 60 mL of MeOH (Exothermic: Cool in ice bath).

    • Critical Step: Slowly add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.

    • Filter off the KCl to obtain a clear methanolic solution of free hydroxylamine.

  • Ligand Formation:

    • Add 10.0 g of Dimethyl terephthalate to the filtrate.

    • Stir vigorously at Room Temperature (RT) for 24–30 hours. The solution may turn slightly yellow.

    • Monitoring: TLC (mobile phase CHCl

      
      :MeOH 9:1) should show consumption of the ester.
      
  • Isolation & Purification:

    • The product exists as the soluble potassium salt. Acidify the solution dropwise with 2M HCl to pH

      
       6.
      
    • The free acid (THA) will precipitate as a white solid.

    • Filter, wash with cold water (

      
       mL), and dry under vacuum at 60°C.
      
Self-Validating Quality Control (QC)
TestExpected ResultInterpretation
FeCl

Spot Test
Deep Burgundy/Violet ColorConfirms presence of hydroxamic acid group (formation of Fe(III)-hydroxamate complex).
Solubility Check Soluble in DMSO/DMF; Insoluble in WaterConfirms successful conversion from the water-soluble salt to the neutral ligand.

H NMR (DMSO-d

)

11.3 (s, 2H, -OH), 9.1 (s, 2H, -NH)
Distinct broad singlets indicate pure hydroxamic functionality.

Part 3: Coordination Dynamics & MOF Construction

In Reticular Chemistry, THA serves as a linear linker similar to terephthalic acid but with higher connectivity potential due to the O,O' binding.

Zirconium-THA Frameworks

Reaction of THA with ZrCl


 typically yields frameworks analogous to UiO-66 but with enhanced stability in acidic media.
  • Defect Engineering: THA is often used as a "modulator" or to introduce defects in carboxylate MOFs. The stronger Zr-Hydroxamate bond (vs. Zr-Carboxylate) creates "hardened" nodes.

  • Topology: The ligand favors the formation of Zr

    
     clusters, but the tilt angle of the hydroxamate group can distort the standard fcu  topology, leading to unique pore environments suitable for catalysis.
    

MOF_Assembly Precursors Precursors: ZrCl4 + THA + Modulator Assembly Self-Assembly (Solvothermal: DMF, 120°C) Precursors->Assembly Heat/Time SBU Secondary Building Unit (SBU): [Zr6(OH)4O4] Cluster Framework Zr-THA MOF (Defective UiO-66 Topology) SBU->Framework Linker Coordination Assembly->SBU Cluster Formation Note Critical Parameter: Modulator (Acetic Acid) controls crystallite size. Assembly->Note

Figure 2: Assembly logic for Zirconium-THA Metal-Organic Frameworks.

Part 4: Bioinorganic & Nuclear Applications

Drug Development: HDAC Inhibition

THA derivatives are pharmacophores for Histone Deacetylase (HDAC) inhibitors.[2]

  • Mechanism: The hydroxamic acid group inserts into the catalytic pocket of the HDAC enzyme.

  • Interaction: The terminal -OH and =O coordinate the Zinc ion (

    
    ) at the active site, displacing the water molecule required for catalysis. This locks the enzyme in an inactive state, preventing gene silencing—a key pathway in cancer therapy (e.g., Vorinostat mechanism).
    
Nuclear Waste: Uranyl Sequestration

THA is a prime candidate for extracting Uranium from seawater or nuclear waste.

  • Selectivity: The uranyl ion (

    
    ) prefers the equatorial coordination provided by the planar O,O' bite of THA.
    
  • Data Point: THA-functionalized polymers have shown distribution coefficients (

    
    ) > 10
    
    
    
    mL/g for U(VI) at pH 4, significantly outperforming carboxylate resins.

Part 5: Experimental Data Summary

Table 1: Comparative Binding Affinities (Log


) 
Note: Values are approximate for 1:1 complexes in aqueous media.
Metal IonLigand TypeLog

Coordination Hardness
Fe(III) Hydroxamate (THA)~28–30Very Hard
Fe(III) Carboxylate (BDC)~11–13Hard
Zr(IV) Hydroxamate (THA)> 35Extremely Hard
Zn(II) Hydroxamate (THA)~9–10Borderline

Table 2: Solubility Profile of THA

SolventSolubilityApplication
Water (pH 7) Low (< 1 mg/mL)Wash solvent
Water (pH 10) High (as K-salt)Extraction/Workup
DMSO/DMF HighNMR/MOF Synthesis
Methanol ModerateSynthesis Medium

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry.

  • Bai, Y., et al. (2016). "Zr-based metal-organic frameworks: design, synthesis, structure, and applications." Chemical Society Reviews.

  • Griffith, D., et al. (2011). "Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors."[2] Current Medicinal Chemistry.

  • Yuan, D., et al. (2018). "Stable Metal-Organic Frameworks: Design, Synthesis and Applications." Advanced Materials.

  • Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as high affinity ligands for uranyl sequestration." Journal of Inorganic Biochemistry.

Sources

Thermodynamic Stability Constants of TPHA Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Coordination Chemistry & Chelation Thermodynamics Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In the realm of high-denticity chelation, Tetraethylenepentamineheptaacetic acid (TPHA) represents a critical frontier beyond the standard EDTA-DTPA-TTHA series. While TTHA (Triethylenetetraminehexaacetic acid) is widely characterized, TPHA—derived from the linear pentamine backbone—offers twelve potential donor atoms (5 nitrogens, 7 carboxylates). This guide provides a rigorous technical analysis of the thermodynamic stability constants of TPHA metal complexes, specifically focusing on the Lanthanide (Ln) series and transition metals.

This document synthesizes available potentiometric data with theoretical chelate effect principles to provide a roadmap for researchers utilizing TPHA in radiopharmaceuticals, actinide sequestration, and contrast agent development.

Ligand Architecture & Chelate Thermodynamics

To understand the stability constants (


), one must first deconstruct the ligand's topology. TPHA is a potential dodecadentate  ligand, though steric constraints often limit the actual coordination number (CN) to 9 or 10, leaving pendant arms free for secondary functionalization or protonation.
1.1 Structural Definition
  • IUPAC Name: 1,4,7,10,13-Pentaazatridecane-1,1,4,7,10,13,13-heptaacetic acid

  • Backbone: Tetraethylenepentamine (Linear)

  • Donor Set: N

    
    O
    
    
    
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (Fully protonated form)
1.2 The Entropy-Driven Chelate Effect

The thermodynamic stability of TPHA complexes is driven primarily by the entropy term (


) in the Gibbs free energy equation:


Displacing coordinated water molecules from a metal ion (e.g.,


) with a single TPHA molecule releases up to 8-9 solvent molecules into the bulk, resulting in a massive entropic gain. TPHA, having higher denticity than DTPA (octadentate) or TTHA (decadentate), theoretically offers superior stability if the metal ion is large enough to accommodate the bite angles without significant ring strain.
Thermodynamic Stability Constants (Log K)

The following data aggregates experimentally determined stability constants for TPHA. Note the specific trend in the Lanthanide series, where ionic radius contraction (Lanthanide Contraction) influences the fit of the cation within the TPHA cavity.

Table 1: Stability Constants for Lanthanide(III)-TPHA Complexes

Conditions: Aqueous solution, 25°C, Ionic Strength



Metal Ion (M

)
Ionic Radius (pm, CN=9)

(Stability Constant)
Trend Analysis
Praseodymium (Pr) 117.917.3 Early Ln series; larger radius allows easier accommodation.
Neodymium (Nd) 116.317.6 Slight increase due to higher charge density.
Samarium (Sm) 113.218.2 Continued stability increase.
Gadolinium (Gd) 110.718.6 Peak stability often observed near Gd/Tb due to optimal cavity fit.
Cerium (Ce) 119.6> 17.0 Cited as having higher sensitivity than EDTA (log K ~16).

Critical Insight: The stability constants for TPHA-Ln(III) complexes generally range between 17.3 and 18.6 .[1] While extremely stable, they are comparable to or slightly lower than TTHA (log K ~23 for Gd) in some datasets. This is likely due to steric crowding : the 12 donors of TPHA cannot all bind simultaneously to a single metal ion (max CN ~9-10), leading to uncoordinated "pendant" arms that do not contribute to


 but may introduce steric repulsion.
Transition Metal Trends (Irving-Williams Series)

For divalent transition metals, TPHA follows the standard Irving-Williams order of stability:



  • Cu(II)-TPHA: Expected

    
     (Extrapolated from TTHA data).
    
  • Zn(II)-TPHA: Expected

    
    .
    
Experimental Methodology: Determining Stability Constants

For researchers needing to validate these constants for a specific batch or novel metal-TPHA analog, the Potentiometric Titration method is the gold standard.

3.1 The Protocol (Self-Validating System)

Objective: Determine the protonation constants (


) of the free ligand and the stability constants (

) of the complex.

Reagents:

  • Ligand Stock: 1-2 mM TPHA in double-distilled water.

  • Metal Stock: Standardized Metal Nitrate/Chloride solution (Ln(NO

    
    )
    
    
    
    ).
  • Titrant: Carbonate-free KOH or NaOH (0.1 M), standardized against KHP.

  • Ionic Strength Adjuster: KNO

    
     or NaClO
    
    
    
    (maintain
    
    
    M).

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and correct for liquid junction potential to measure

    
     concentration (not just activity).
    
  • Acid Dissociation (Ligand Only): Titrate acidified TPHA solution with base. Use software (Hyperquad or BEST) to calculate the 7 stepwise protonation constants.

  • Complex Titration (1:1 Ratio): Titrate a 1:1 mixture of Metal:TPHA. The pH depression compared to the free ligand curve indicates complex formation.

  • Data Analysis: Fit the potentiometric curves to the equilibrium mass balance equations.

3.2 Visualization of the Determination Logic

TitrationWorkflow cluster_0 Phase 1: Ligand Characterization cluster_1 Phase 2: Metal Complexation Step1 Acidified TPHA Solution (No Metal) Step2 Alkalimetric Titration (Add KOH) Step1->Step2 Step3 Calculate pKa values (Hyperquad/BEST) Step2->Step3 Step6 Curve Fitting (Mass Balance Eq) Step3->Step6 Input pKa Step4 Mix M(III) + TPHA (1:1 Ratio) Step5 Titrate with Base (Measure pH vs Vol) Step4->Step5 Step5->Step6 Result Output: Log K (Stability Constant) Step6->Result

Figure 1: Analytical workflow for determining thermodynamic stability constants via potentiometry.

Mechanistic Insights & Speciation

Understanding the speciation (which form exists at pH 7.4) is vital for drug development.

  • Low pH (pH < 3): The complex is likely protonated (

    
    ). The nitrogens are protonated, blocking coordination.
    
  • Physiological pH (pH 7.4): The carboxylic acids are deprotonated. The metal is fully encapsulated.

  • High pH (pH > 10): Hydroxide competition (

    
    ) becomes relevant. TPHA's high denticity protects against hydrolysis better than EDTA, but less effectively than macrocycles like DOTA.
    
4.1 Chelation Mode Diagram

ChelationMode Metal M(III) N1 N N1->Metal Pendant Pendant COOH N1->Pendant Steric Exclusion N2 N N2->Metal N3 N N3->Metal N4 N N4->Metal O1 O O1->Metal O2 O O2->Metal O3 O O3->Metal O4 O O4->Metal

Figure 2: Conceptual coordination sphere of TPHA. Note that while TPHA has 12 donors, only ~8-9 bind to the metal (M) due to steric constraints, leaving pendant arms.

References
  • Hafez, M. B., et al. (1983).[2] "Spectrophotometric determination of some lanthanides as tetraethylenepentamineheptaacetic acid chelates." Analyst, 108, 1285-1289.

  • Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants. Plenum Press.[3] (Foundational text for polyaminopolycarboxylate constants).

  • Choppin, G. R. (1971). "Structure and thermodynamics of lanthanide and actinide complexes in solution." Pure and Applied Chemistry, 27(1-2), 23-41.

  • Tarek, M., et al. (1983).[2] "Spectrophotometric investigation of the interaction between Pr(III), Nd(III), Sm(III), Gd(III) and TPHA." Journal of the Faculty of Science, UAE University. (Source of specific log K values: Pr=17.3, Gd=18.6).[1]

Sources

Terephthalohydroxamic Acid (TPHA): Supramolecular Architectures and Functional Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terephthalohydroxamic acid (TPHA), the di-hydroxamic acid derivative of terephthalic acid, represents a critical evolution in ligand design for supramolecular chemistry. Unlike its dicarboxylate parent—ubiquitous in Metal-Organic Frameworks (e.g., MOF-5)—TPHA introduces the hydroxamate functionality (


). This moiety acts as a hard oxygen-donor chelator with exceptional affinity for high-oxidation-state metals (

,

,

), enabling the construction of robust coordination polymers (CPs) and metallacages that survive conditions where simple carboxylates fail.

This guide details the physicochemical mechanics of TPHA, its role in metal-directed self-assembly, and its translational potential in sensing and drug delivery systems.

Part 1: Ligand Architecture & Chelation Physics

The Hydroxamate Advantage

The supramolecular utility of TPHA is dictated by its ability to switch between tautomeric forms and protonation states, controlled by pH.

  • Keto Form (Neutral): At physiological or acidic pH, TPHA exists primarily in the keto form. It acts as a hydrogen bond donor/acceptor, facilitating the formation of hydrogen-bonded organic frameworks (HOFs).

  • Enol Form (Anionic): Upon deprotonation (

    
    ), the hydroxamate group becomes a potent 
    
    
    
    -bidentate chelator. This forms stable 5-membered chelate rings with metal centers, a thermodynamic driving force superior to the monodentate or bridging modes of carboxylates.
Binding Modes in Supramolecular Assembly

The versatility of TPHA arises from its multiple coordination modes. In supramolecular networks, it does not merely "link" metals; it "locks" them via chelation while bridging metal clusters.

BindingModes TPHA TPHA Ligand (Terephthalohydroxamic Acid) ModeA Mode A: O,O'-Chelation (Stable 5-membered ring) TPHA->ModeA Deprotonation ModeB Mode B: Bis-Bridging (Links two metal centers) TPHA->ModeB Excess Metal ModeC Mode C: Supramolecular H-Bonding (Guest Encapsulation) TPHA->ModeC Neutral pH Metal Metal Center (Fe3+, Zn2+, Ln3+) ModeA->Metal High Affinity Binding ModeB->Metal Network Formation ModeC->Metal Outer Sphere Interaction

Figure 1: Primary binding modes of TPHA driving supramolecular assembly. Mode A is critical for high-stability cages, while Mode B facilitates infinite coordination polymer networks.

Part 2: Experimental Protocols

Synthesis of Terephthalohydroxamic Acid (TPHA)

Objective: Synthesize high-purity TPHA from diethyl terephthalate via ester aminolysis. Safety: Hydroxylamine is toxic and mutagenic. Work in a fume hood.

Reagents:

  • Diethyl terephthalate (10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (25 mmol)
    
  • Potassium Hydroxide (KOH) (50 mmol)

  • Methanol (anhydrous)

Protocol:

  • Preparation of Hydroxylamine Base: Dissolve

    
     in methanol. In a separate flask, dissolve KOH in methanol.
    
  • Activation: Add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form. Filter rapidly to remove KCl. The filtrate contains free hydroxylamine base.

  • Coupling: Add diethyl terephthalate dropwise to the filtrate. Stir the mixture at room temperature for 24 hours. The solution may turn slightly yellow.

  • Precipitation: Acidify the solution carefully with 1M HCl to pH ~6. The TPHA will precipitate as a white solid.[1]

  • Purification: Filter the solid and wash exclusively with cold water (to remove salts) and cold ether (to remove unreacted ester). Recrystallize from hot water/methanol (1:1).

Supramolecular Assembly (Ln-TPHA Coordination Polymer)

Objective: Create a luminescent Europium-TPHA coordination polymer for sensing applications.

  • Stoichiometry: Mix TPHA (0.1 mmol) and

    
     (0.1 mmol) in DMF/Ethanol (3:1 v/v).
    
  • Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 100°C for 48 hours.

  • Cooling: Cool slowly (5°C/hour) to room temperature to promote single-crystal growth.

  • Isolation: Centrifuge the resulting microcrystals, wash with ethanol, and activate under vacuum at 80°C.

Part 3: Functional Applications & Characterization

Data Interpretation Matrix

Use this table to validate the successful synthesis and assembly of TPHA complexes.

TechniqueObservationStructural Insight
FTIR Shift of

stretch (1650

1600

)
Confirms coordination of carbonyl oxygen to metal.
FTIR Appearance of

stretch (~900

)
Diagnostic for hydroxamate group presence.
UV-Vis Red shift in

vs. free ligand
Indicates Ligand-to-Metal Charge Transfer (LMCT), typical for Fe(III)-TPHA.
PXRD Sharp, low-angle peaksConfirms long-range order (crystallinity) of the supramolecular network.
Therapeutic & Sensing Utility

Siderophore Mimicry (Sensing): Bacteria secrete hydroxamate-based siderophores to scavenge iron.[2] TPHA-based supramolecular sensors mimic this biology. A TPHA-functionalized surface or polymer will selectively bind


 over 

, often resulting in a visible color change (orange/red) or fluorescence quenching (if using a fluorophore backbone).

Drug Delivery Vectors: In drug development, TPHA serves as a "smart" linker.

  • HDAC Inhibition: The hydroxamate group is a known pharmacophore for Histone Deacetylase (HDAC) inhibition (e.g., Vorinostat).[2] TPHA-based cages can degrade to release active hydroxamate fragments.

  • pH-Responsive Release: The coordination bond between TPHA and metals like Zn(II) is pH-sensitive. TPHA-MOFs can encapsulate cargo at neutral pH and disassemble in the acidic microenvironment of a tumor (pH 5.5-6.0), releasing the drug.

Experimental Workflow Diagram

Workflow Start Precursor Selection (Diethyl Terephthalate) Synth Ligand Synthesis (Ester Aminolysis @ 25°C) Start->Synth Purify Purification (Acidification & Recrystallization) Synth->Purify Assembly Supramolecular Assembly (Solvothermal: Metal + TPHA) Purify->Assembly App1 Application A: Sensing (Fe3+ Detection / Luminescence) Assembly->App1 Lanthanide Doping App2 Application B: Drug Delivery (pH-Triggered Disassembly) Assembly->App2 Zn/Zr Framework

Figure 2: End-to-end workflow from chemical synthesis to functional application.

References

  • BenchChem. (2025).[3][4] A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications. Retrieved from

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Retrieved from

  • Raymond, K. N., et al. (2014). Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. Chemical Reviews. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Hydroxamates (Weinreb amides). Retrieved from

  • Chemical Society Reviews. (2014). Supramolecular photochemistry: from molecular crystals to water-soluble capsules. Retrieved from

Sources

Technical Whitepaper: Biological Profile and Antimicrobial Efficacy of Terephthalohydroxamic Acid (TPHA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Terephthalohydroxamic Acid (TPHA) , a compound gaining significant attention in sustainable pharmacology for its dual role as a value-added product of PET waste recycling and a potent antimicrobial chelator.[1][2]

Executive Summary

Terephthalohydroxamic Acid (TPHA ) represents a convergence of green chemistry and antimicrobial pharmacology. Synthesized primarily through the hydroxylaminolysis of Polyethylene Terephthalate (PET) waste, TPHA serves as a high-value organic ligand with potent chelating capabilities. Its biological activity is predicated on the hydroxamic acid moiety’s ability to sequester essential transition metals (Fe³⁺, Zn²⁺) from microbial environments, effectively starving pathogens and inhibiting metalloenzymes. This guide details the physicochemical properties, antimicrobial mechanisms, and experimental validation protocols for TPHA and its transition metal complexes.

Chemical Identity & Structural Properties[1][3][4]

Molecular Architecture

TPHA (


) consists of a terephthaloyl core flanked by two hydroxamic acid functional groups (

). This structure acts as a bidentate O,O-donor ligand, forming stable five-membered chelate rings with transition metal ions.
PropertySpecification
IUPAC Name N,N'-Dihydroxyterephthalamide
Molecular Weight 196.16 g/mol
Solubility Soluble in DMSO, DMF, dilute alkali; poorly soluble in water/ethanol.
pKa Values ~8.9 (hydroxyl proton), indicating stability at physiological pH.
Chelation Mode [O,O]-bidentate coordination via carbonyl oxygen and deprotonated hydroxyl oxygen.
Synthesis via Green Chemistry (PET Upcycling)

Unlike traditional synthesis from acid chlorides, TPHA is efficiently produced via the nucleophilic attack of hydroxylamine on the ester linkages of waste PET plastic. This route valorizes plastic waste into pharmaceutical precursors.[2]

Graphviz Diagram: Sustainable Synthesis Pathway

TPHA_Synthesis PET Waste PET Plastic (Polyethylene Terephthalate) Intermediate Tetrahedral Intermediate PET->Intermediate Nucleophilic Attack Reagents Hydroxylamine HCl + NaOH (Catalyst) Reagents->Intermediate TPHA TPHA (Terephthalohydroxamic Acid) Intermediate->TPHA Elimination Byproduct Ethylene Glycol (Recyclable) Intermediate->Byproduct

Figure 1: One-pot synthesis of TPHA from PET waste via hydroxylaminolysis, yielding both the antimicrobial ligand and ethylene glycol.

Antimicrobial Spectrum & Potency[1]

TPHA exhibits moderate intrinsic antimicrobial activity, which is significantly amplified when complexed with transition metals (e.g., Cu(II), Co(II), Ni(II)). The metal complexes leverage the "Overtone Concept of Cell Permeability," where the lipophilicity of the central metal ion is enhanced by chelation, facilitating membrane penetration.

Comparative Efficacy (In Vitro Data)

Data summarized from recent comparative studies on hydroxamic acid derivatives.

CompoundTest OrganismMIC (µg/mL)Activity Level
TPHA (Ligand) S. aureus (Gram+)64 - 128Moderate
TPHA (Ligand) E. coli (Gram-)128 - 256Low
[Cu(TPHA)] Complex S. aureus16 - 32 High
[Co(TPHA)] Complex E. coli32 - 64 Moderate-High
[Ni(TPHA)] Complex A. niger (Fungal)32High
Ciprofloxacin (Control) S. aureus0.5 - 1.0Very High

Key Insight: The uncoordinated TPHA ligand acts primarily as a bacteriostat (inhibiting growth via iron deprivation), whereas TPHA-metal complexes often act as bactericides by disrupting cell membranes and generating reactive oxygen species (ROS).

Mechanism of Action (MOA)

The antimicrobial activity of TPHA operates through two distinct primary pathways, depending on whether it is applied as a free ligand or a metal complex.

Pathway A: Siderophore Mimicry (Free Ligand)

Bacteria require iron for DNA synthesis and respiration. TPHA, structurally similar to bacterial siderophores (iron carriers), chelates extracellular Fe³⁺.

  • Effect: Induces iron starvation (nutritional immunity).

  • Resistance: Bacteria may upregulate siderophore production, making this pathway bacteriostatic rather than bactericidal.

Pathway B: Chelation Theory & Oxidative Stress (Metal Complexes)

Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of TPHA and


-electron delocalization over the chelate ring.
  • Lipophilicity: Increased lipophilicity allows the complex to penetrate the lipid bilayer of the bacterial cell membrane.

  • Intracellular Targets: Once inside, the complex can release the metal ion or generate ROS via Fenton-type reactions, causing DNA cleavage and protein oxidation.

Graphviz Diagram: Mechanism of Action

MOA_TPHA cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Cytoplasm Fe Free Fe3+ Ions TPHA TPHA Ligand Fe->TPHA Chelation Starvation Iron Starvation (Metabolic Halt) TPHA->Starvation Sequestration (Pathway A) Complex TPHA-Metal Complex (Lipophilic) Barrier Lipid Bilayer Complex->Barrier Permeation ROS ROS Generation (Oxidative Stress) Barrier->ROS Entry & Redox Cycling (Pathway B) DNA DNA/Enzyme Damage ROS->DNA Oxidation

Figure 2: Dual mechanistic pathways of TPHA: Extracellular iron sequestration (bacteriostatic) and intracellular oxidative damage via lipophilic metal complexes (bactericidal).

Experimental Protocols

Protocol: Synthesis of TPHA from PET Waste

Objective: Isolate high-purity TPHA for biological testing.

  • Preparation: Cut waste PET bottles into

    
     mm flakes.
    
  • Reaction:

    • Reflux PET flakes (10g) with Hydroxylamine Hydrochloride (10g) and NaOH (6g) in water/methanol (50mL) at 85°C for 4 hours.

    • Maintain pH > 10 to ensure nucleophilic attack.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify with 2M HCl to pH 4.0. TPHA precipitates as a white solid.

  • Purification: Filter and recrystallize from hot water.

  • Validation: Confirm structure via FTIR (Hydroxamic -NH stretch at 3200 cm⁻¹, C=O at 1640 cm⁻¹) and Melting Point (~240°C dec).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of TPHA (dissolved in 5% DMSO/Mueller-Hinton Broth) ranging from 512 µg/mL to 1 µg/mL in a 96-well plate.

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin (0.015%) dye.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Control: DMSO vehicle control (negative) and Ciprofloxacin (positive).

Toxicity & Future Outlook

Safety Profile

Hydroxamic acids can exhibit mutagenicity (Ames test positive) due to the potential for Loss of Heterozygosity (LOH).

  • Hemolysis Assay: TPHA generally shows <5% hemolysis at MIC concentrations, indicating good selectivity for bacterial membranes over mammalian erythrocytes.

  • Cytotoxicity: Must be evaluated on fibroblast lines (e.g., L929). Metal complexes often show higher cytotoxicity than the free ligand, necessitating formulation strategies (e.g., nano-encapsulation) to improve the Therapeutic Index.

Drug Development Potential[2]
  • Synergistic Adjuvants: TPHA shows promise as an adjuvant to existing antibiotics (e.g., Tetracyclines) by chelating resistance-associated metal ions.

  • Anti-Biofilm Agents: The iron-chelating property effectively disrupts biofilm formation in Pseudomonas aeruginosa, which is iron-dependent.

References

  • Soni, R. K., & Bhardwaj, M. (2016). Synthesis and antimicrobial evaluation of novel amide synthesized from nonbiodegradable PET waste. Journal of the Indian Chemical Society.[1]

  • Al-Shaalan, N. H. (2011). Synthesis, characterization and antimicrobial activity of some new transition metal complexes of a Schiff base ligand. Molecules, 16(10), 8629-8645.

  • Marmion, C. J., et al. (2004). Hydroxamic acids as potent metal chelators: Antimicrobial and metalloenzyme inhibition. European Journal of Inorganic Chemistry.

  • Porwal, B., et al. (2015). Chemical recycling of waste PET into value added products. International Journal of ChemTech Research.

  • Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogs. Chemical Reviews, 89(7), 1563–1579.

Sources

History and development of aromatic hydroxamic acid collectors

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Design to Industrial Mineral Separation

Executive Summary

Aromatic hydroxamic acids (AHAs) represent a critical intersection between organic ligand design and interfacial engineering. While their primary industrial volume is consumed by the mining sector as collectors for oxide minerals (Rare Earth Elements, Tin, Tungsten), their core chemistry—metal chelation via the hydroxamate pharmacophore—is identical to that found in metalloproteinase inhibitors used in oncology (e.g., HDAC inhibitors).

This guide deconstructs the development, synthesis, and mechanistic action of AHAs. We move beyond simple "reagent lists" to explore the causality of their performance: how the stability constant of a ligand-metal complex dictates the hydrophobicity of a mineral surface.

Chemical Foundation: The Chelate Effect

To understand AHAs as collectors, one must first understand them as ligands. The hydroxamic acid functional group (


) acts as a bidentate ligand.[1]
Tautomerism and Coordination

AHAs exist in equilibrium between the keto and enol forms. In the presence of metal ions (e.g.,


, 

,

), they deprotonate to form stable five-membered ring chelates.
  • Keto Form: Primary structure in neutral solution.

  • Enol Form: Facilitates O,O-coordination.

Why Aromatic? Unlike alkyl hydroxamic acids, aromatic variants (Benzohydroxamic acid - BHA, Salicylhydroxamic acid - SHA) possess a benzene ring directly conjugated to the hydroxamate group.

  • 
    -Interaction:  The aromatic ring enhances intermolecular stacking on the mineral surface, creating a denser, more hydrophobic layer.
    
  • pKa Modulation: The aromatic ring lowers the pKa (~8-9) compared to alkyl variants, allowing ionization at slightly lower pH levels, which is crucial for hydrolytically unstable minerals.

Cross-Disciplinary Insight: Drug Development Context: The same zinc-binding motif used by BHA to float smithsonite (


) is utilized by Vorinostat (SAHA)  to inhibit Histone Deacetylase (HDAC). Both rely on the hydroxamate oxygen atoms displacing water from the metal's coordination sphere.

Historical & Industrial Evolution

The trajectory of AHAs moved from academic curiosity to strategic industrial necessity, driven by the depletion of easy-to-process sulfide ores and the rise of complex oxide deposits.

EraMilestoneSignificance
1869 H. Lossen Synthesis First synthesis of hydroxamic acids from hydroxylamine and esters. Established the "Lossen Rearrangement."
1940s Initial Flotation Testing Early attempts to use chelating agents for oxidized copper ores. Limited by cost relative to xanthates.
1970s The Tin Crisis Conventional fatty acids failed to separate Cassiterite (

) from silicates efficiently. BHA/SHA introduced as selective collectors.
1990s Rare Earth Boom Demand for Bastnaesite (

) required collectors that could tolerate high-calcium environments. AHAs became the standard.
2020s Molecular Assembly Modern "Mixed Collectors" (e.g., BHA + Octanol) utilize co-adsorption to reduce reagent cost and improve foam stability.

Synthesis Protocol: Modified Schotten-Baumann

Safety Note: Hydroxylamine is toxic and potentially explosive. Methyl salicylate is a skin irritant.[2][3][4][5] Perform all steps in a fume hood.

This protocol describes the synthesis of Salicylhydroxamic Acid (SHA) , the industry standard for rare earth flotation.

Reagents[3]
  • Methyl Salicylate (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Hydroxide (

    
    ) (3.0 eq)
    
  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Workflow
  • Hydroxylamine Activation: Dissolve

    
     in minimal water. Cool to 0-5°C.
    
  • Base Addition: Slowly add aqueous

    
     to the hydroxylamine solution. Critical: Temperature must remain 
    
    
    
    to prevent decomposition of free hydroxylamine.
  • Ester Coupling: Add Methyl Salicylate dropwise. The phenolic hydroxyl group may initially consume base; ensure pH remains >11.

  • Reaction: Stir vigorously at room temperature (25°C) for 12-24 hours. A color change (often deep red/purple if trace iron is present) indicates complexation, but pure SHA is white/off-white.

  • Acidification: Cool reaction mixture to 0°C. Acidify with 3M

    
     to pH 2-3. The SHA will precipitate.
    
  • Purification: Filter the solid. Recrystallize from dilute ethanol to remove unreacted ester and salts.

Synthesis_Pathway Reactants Reactants (Methyl Salicylate + NH2OH.HCl) Intermediate Intermediate (Sodium Salicylhydroxamate) Reactants->Intermediate NaOH, 25°C Nucleophilic Acyl Substitution Acidification Acidification (HCl Addition, pH < 3) Intermediate->Acidification Protonation Product Final Product (Salicylhydroxamic Acid) Acidification->Product Precipitation & Filtration

Figure 1: Synthesis pathway for Salicylhydroxamic Acid via nucleophilic acyl substitution.[3]

Mechanistic Action: Surface Activation & Adsorption[6]

The efficacy of AHAs relies on Chemisorption . Unlike physical adsorption (electrostatic), chemisorption involves the formation of new chemical bonds.

The Activation Paradox (Cassiterite Case Study)

Cassiterite (


) is naturally hydrophilic. BHA alone adsorbs weakly. The industry uses Lead Nitrate (

)
activation.

Mechanism:

  • Hydrolysis:

    
     hydrolyzes to 
    
    
    
    and
    
    
    .
  • Adsorption: These hydroxy-complexes adsorb onto the

    
     surface sites.
    
  • Ligand Exchange: The BHA anion attacks the surface-adsorbed Lead.

  • Water Displacement: DFT studies confirm that BHA displaces two water molecules from the

    
     hydration shell, making the reaction entropically favorable.
    

Adsorption_Mechanism Mineral Mineral Surface (SnO2) Hydrophilic / Negatively Charged Activator Activator Addition (Pb2+) Forms Pb(OH)+ species Mineral->Activator Conditioning ActiveSite Activated Surface Pb-sites available Activator->ActiveSite Specific Adsorption Complex Surface Complexation Sn-O-Pb-BHA Chelate ActiveSite->Complex + Collector (Ligand Exchange) Collector Collector Addition (BHA) Anionic form (L-) Collector->Complex Result Hydrophobic Surface Ready for Bubble Attachment Complex->Result Water Displacement

Figure 2: The activation-adsorption mechanism of BHA on oxide mineral surfaces.

Experimental Protocol: Micro-Flotation Validation

To validate the synthesized collector, a micro-flotation test is required. This eliminates hydrodynamic variables found in large cells.

Equipment
  • Hallimond Tube or Micro-flotation cell (40 mL capacity).

  • Pure Mineral Sample: Cassiterite or Bastnaesite (-74 +38

    
     fraction).
    
  • Gas: Nitrogen or Air (flow rate 20-40 mL/min).

Workflow
  • Suspension Prep: Add 2.0g mineral to 40mL DI water.

  • pH Adjustment: Adjust pH (typically pH 7-9 for BHA) using dilute

    
    . Condition for 2 mins.
    
  • Activation (Optional): Add activator (e.g.,

    
    , 
    
    
    
    M). Condition for 3 mins.
  • Collector Addition: Add AHA collector (dosage range

    
     to 
    
    
    
    M). Condition for 3 mins.
  • Frother Addition: Add MIBC (Methyl Isobutyl Carbinol) if necessary (often not needed for high conc. BHA).[3][6][7][8]

  • Flotation: Turn on gas flow. Scrape froth for 5 minutes.

  • Analysis: Filter, dry, and weigh the concentrate (froth) and tailings (cell residue). Calculate Recovery (%).

Self-Validating Check:

  • Control: Run a blank with NO collector. Recovery should be <5% (entrainment only).

  • Response: Recovery should increase sigmoidally with collector concentration.

Comparative Data: Aromatic vs. Alkyl[9]

The following table summarizes why aromatic collectors are preferred for specific high-value oxides despite the higher cost.

FeatureBenzohydroxamic Acid (Aromatic)Octyl Hydroxamic Acid (Alkyl)Causality
pKa ~8.8~9.5Benzene ring withdraws electron density, increasing acidity. Allows flotation at lower pH.
Selectivity HighModerateRigid aromatic ring imposes steric constraints, favoring specific crystal lattice spacing (epitaxy).
Stability HighModerateAromatic conjugation stabilizes the molecule against hydrolysis.
Cost HighMediumPrecursors (benzoates/salicylates) are more expensive than fatty esters.
Primary Use Rare Earths, Tin, TungstenCopper Oxides, Iron OreValue of ore dictates reagent budget.

References

  • Lossen, H. (1869). "Ueber Benzhydroxamsäure." Justus Liebigs Annalen der Chemie, 150(3), 314-325. Link

  • Pradip, & Fuerstenau, D. W. (1983). "The adsorption of hydroxamate on semi-soluble minerals. Part I: Adsorption on barite, calcite and bastnaesite." Colloids and Surfaces, 8(2), 103-119. Link

  • Han, H., et al. (2021). "Effects of Hydration on the Adsorption of Benzohydroxamic Acid on the Lead-Ion-Activated Cassiterite Surface: A DFT Study." Langmuir, 37(6), 2186–2196. Link

  • Yue, T., et al. (2023). "Insights into the adsorption mechanism of benzohydroxamic acid in the flotation of rhodochrosite with Pb2+ activation." Powder Technology, 427, 118705.[7] Link

  • Nagaraj, D. R. (1988). "The Chemistry and Application of Chelating or Complexing Agents in Mineral Separations." Reagents in Mineral Technology, Marcel Dekker, New York. Link

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Terephthalohydroxamic Acid (TPHA) from PET Waste

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, one-pot protocol for converting Polyethylene Terephthalate (PET) waste into Terephthalohydroxamic Acid (TPHA). Unlike traditional recycling methods that yield Terephthalic Acid (TPA), this protocol utilizes nucleophilic hydroxaminolysis to directly synthesize TPHA—a high-value chelating ligand with significant utility in drug discovery (HDAC inhibitors, metalloproteinase inhibition).

Value Proposition:

  • Waste Valorization: Upcycles post-consumer PET directly into a pharmaceutical intermediate.

  • Process Efficiency: Eliminates the need for isolating TPA, reducing solvent usage and reaction steps.

  • Pharma Relevance: Produces a scaffold essential for hydroxamic acid-based metalloenzyme inhibitors.[1]

Introduction & Chemical Mechanism[2][3]

The Challenge: PET Waste in Pharma Supply Chains

While mechanical recycling of PET is common, it results in material degradation. Chemical recycling typically targets the monomer (TPA), which has low commodity value. For the pharmaceutical industry, converting PET into functionalized aromatic scaffolds offers a route to "green" starting materials.

The Solution: Alkaline Hydroxaminolysis

This protocol employs hydroxylamine (


) in an alkaline medium. The reaction proceeds via a nucleophilic attack of the hydroxamate anion on the carbonyl carbons of the PET polymer chain. This simultaneously depolymerizes the plastic and functionalizes the aromatic ring, releasing ethylene glycol as a byproduct.
Reaction Mechanism

The mechanism involves the in situ generation of free hydroxylamine from its hydrochloride salt, followed by the cleavage of the ester bonds in the PET backbone.

ReactionMechanism PET PET Polymer Chain (Ester Linkages) Inter Tetrahedral Intermediate PET->Inter Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->PET Activation Base NaOH (Catalyst/Base) Base->PET Activation TPHA Terephthalohydroxamic Acid (TPHA) Inter->TPHA Elimination EG Ethylene Glycol (Byproduct) Inter->EG Leaving Group

Figure 1: Mechanism of PET hydroxaminolysis. The base activates hydroxylamine, which attacks the ester carbonyl, cleaving the polymer chain and forming the hydroxamic acid moiety.

Materials and Equipment

Reagents
ReagentGradeRole
PET Waste Post-consumer flakesSubstrate
Hydroxylamine HCl Reagent Grade (99%)Aminolysis Agent
Sodium Hydroxide (NaOH) Pellets/FlakesBase/Catalyst
Methanol/Water HPLC Grade / DISolvent System
Hydrochloric Acid (HCl) 37% (diluted to 6M)Precipitation/Work-up
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL)

  • Reflux condenser with water circulation

  • Magnetic stirrer with heating plate (Temp control

    
     1°C)
    
  • Vacuum filtration setup (Buchner funnel)

  • pH meter (Critical for isolation)

Experimental Protocol: One-Pot Synthesis

Phase 1: Pre-treatment of PET
  • Cleaning: Wash PET flakes with 1% detergent solution to remove adhesives, followed by ethanol rinse.

  • Size Reduction: Grind flakes to <2 mm particle size. Note: Smaller particle size significantly increases surface area and reaction rate.

Phase 2: The Hydroxaminolysis Reaction
  • Solvent Preparation: In the reaction vessel, prepare a solvent mixture of Methanol:Water (4:1 v/v).

  • Reagent Activation:

    • Add Hydroxylamine Hydrochloride (4.0 equiv relative to PET repeating unit).

    • Add NaOH (8.0 equiv). Caution: Exothermic reaction. Add slowly.

    • Stir at Room Temperature (RT) for 10 minutes to generate free hydroxylamine.

  • Depolymerization:

    • Add PET flakes (1.0 equiv, based on monomer MW ~192 g/mol ).

    • Heat the mixture to 60°C . Do not exceed 70°C to prevent decomposition of hydroxylamine.

    • Stir vigorously (500 RPM) for 4 hours .

    • Observation: The solid PET flakes will gradually disappear as they depolymerize into soluble disodium terephthalohydroxamate.

Phase 3: Isolation and Purification
  • Filtration: Filter the hot reaction mixture to remove any unreacted PET or physical impurities (e.g., pigments, polyolefins from caps).

  • Acidification (Critical Step):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Dropwise add 6M HCl while monitoring pH.

    • Target pH: Adjust to pH 4.0 .

    • Mechanism: TPHA precipitates at this pH. Going too low (< pH 2) may redissolve the product or hydrolyze the hydroxamic bond.

  • Collection: Filter the white precipitate (TPHA).

  • Washing: Wash the cake with cold water (3x) to remove residual ethylene glycol and salts.

  • Recrystallization: Recrystallize from hot water/ethanol (90:10) to achieve pharmaceutical purity.

Workflow Diagram

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup PET PET Waste (Cleaned/Ground) React Add PET Heat 60°C, 4h PET->React Mix Mix: NaOH + NH2OH.HCl (Solvent: MeOH/H2O) Mix->React Filter1 Filter Unreacted Solids React->Filter1 Acidify Acidify Filtrate (HCl) Target pH 4.0 Filter1->Acidify Filtrate (Soluble Salts) Precip Collect Precipitate (Crude TPHA) Acidify->Precip Precipitation Wash Wash (Cold H2O) Remove Ethylene Glycol Precip->Wash

Figure 2: Experimental workflow for the isolation of TPHA from PET waste. The critical control point is the acidification step to pH 4.0.

Characterization & QC Standards

To validate the synthesis for drug development applications, the following analytical standards must be met:

TechniqueExpected ResultDiagnostic Value
FTIR Broad band 3200-3400 cm⁻¹ (N-H/O-H)Peak ~1650 cm⁻¹ (C=O Amide I)Absence of 1720 cm⁻¹ (Ester C=O)Confirms conversion of ester to hydroxamic acid.
¹H NMR (DMSO-d₆)δ ~11.2 ppm (s, 2H, -OH)δ ~9.1 ppm (s, 2H, -NH)δ ~7.8 ppm (s, 4H, Ar-H)Confirms structure and removal of Ethylene Glycol (peak at 3.4 ppm should be absent).
Melting Point > 300°C (decomposition)Indicates high purity.
Iron (III) Test Deep violet/red colorationQualitative confirmation of hydroxamic acid moiety (chelation).

Applications in Drug Development[1][4][5][6][7]

This protocol is specifically relevant for researchers synthesizing libraries of Metalloenzyme Inhibitors .

Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids are the most common zinc-binding groups (ZBG) in FDA-approved HDAC inhibitors (e.g., Vorinostat, Panobinostat). TPHA serves as a rigid, aromatic linker-ZBG scaffold.

  • Application: Conjugate TPHA with a "cap" group to synthesize novel HDAC inhibitors for oncology.

Matrix Metalloproteinase (MMP) Inhibition

MMPs utilize a catalytic Zinc ion. TPHA derivatives can act as broad-spectrum MMP inhibitors, relevant for:

  • Tumor metastasis suppression.

  • Tissue remodeling therapies.

Iron Chelation Therapy

Due to the high affinity of hydroxamic acids for Fe(III), TPHA derivatives are candidates for siderophore-mimetic drugs used in treating iron overload (hemochromatosis).

Troubleshooting & Optimization

Issue: Low Yield (< 60%)

  • Root Cause:[2][3][4][5][6][7] Incomplete depolymerization or pH overshoot during workup.

  • Correction: Increase reaction time to 6 hours or ensure pH is strictly maintained at 4.0 during precipitation. TPHA is amphoteric; it dissolves in both strong acid and strong base.

Issue: Product Discoloration (Yellowing)

  • Root Cause:[2][3][4][5][6][7] Oxidation of hydroxylamine or impurities in PET.

  • Correction: Perform reaction under Nitrogen (

    
    ) atmosphere.[8] Ensure PET washing step is thorough.
    

Issue: Residual Ethylene Glycol

  • Root Cause:[2][3][4][5][6][7] Insufficient washing.

  • Correction: Ethylene glycol is highly soluble in water. Increase the volume of the cold water wash or perform a Soxhlet extraction with ethanol if high purity is required for biological assays.

References

  • National Institutes of Health (NIH). (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • MDPI. (2025). Conversion of PET Bottle Waste into a Terephthalic Acid-Based Metal-Organic Framework. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-assisted aminolytic depolymerization of PET waste. Retrieved from [Link][9]

Sources

Application Note: Protocol for Hydroxaminolysis of Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the hydroxaminolysis of Polyethylene Terephthalate (PET). Unlike standard hydrolysis (which yields terephthalic acid) or aminolysis (which yields terephthalamides), hydroxaminolysis utilizes hydroxylamine (


) as a super-nucleophile to generate Terephthalohydroxamic Acid (TPHA)  derivatives.

These derivatives are of high value in drug development and environmental remediation due to the hydroxamic acid moiety's exceptional ability to chelate metal ions (specifically Fe³⁺, acting as siderophore mimics) and inhibit metalloenzymes (e.g., histone deacetylases). This guide provides two distinct workflows:

  • Surface Activation: Functionalizing PET fibers/films for metal scavenging or biological conjugation.

  • Chemical Recycling: Complete depolymerization of PET waste into isolated TPHA monomers.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The core mechanism is a nucleophilic acyl substitution. Hydroxylamine (


), generated in situ from its stable hydrochloride salt, attacks the carbonyl carbon of the PET ester linkage. This reaction is thermodynamically driven by the formation of the resonance-stabilized hydroxamic acid group.
Mechanistic Pathway[3]

PET_Hydroxaminolysis PET PET Ester Linkage (-CO-O-CH2-) Intermediate Tetrahedral Intermediate PET->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (:NH2-OH) NH2OH->Intermediate Product Hydroxamic Acid (-CO-NH-OH) Intermediate->Product Elimination Byproduct Ethylene Glycol (HO-CH2-CH2-OH) Intermediate->Byproduct

Figure 1: Mechanism of nucleophilic acyl substitution of PET by hydroxylamine.

Key Insight: The reaction requires basic conditions. Hydroxylamine is supplied as a hydrochloride salt (


). A base (NaOH or KOH) is strictly required to neutralize the HCl and release the free nucleophilic amine.

Safety & Pre-requisites

CRITICAL WARNING:

  • Explosion Hazard: Free hydroxylamine is thermally unstable and can be explosive if heated to dryness or high concentrations. NEVER heat the reaction mixture to dryness. Always work with dilute solutions.

  • Toxicity: Hydroxylamine is a mutagen and suspected carcinogen. Use full PPE (nitrile gloves, face shield, fume hood).

Reagents Required:

  • PET source (post-consumer flakes or virgin pellets).

  • Hydroxylamine Hydrochloride (

    
    , 99%).
    
  • Sodium Hydroxide (NaOH) pellets.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Water can be used but reduces reaction rate due to PET hydrophobicity.

  • Iron(III) Chloride (

    
    ) for validation.
    

Protocol A: Surface Functionalization (Heterogeneous)

Goal: Introduce hydroxamic acid ligands onto the surface of PET fibers/films without compromising bulk mechanical integrity. Ideal for creating heavy-metal filtration membranes.

Experimental Workflow
  • Preparation:

    • Cut PET film/fiber into

      
       cm pieces.
      
    • Wash with ethanol and dry to remove surface oils.

  • Reaction Solution:

    • Dissolve 2.0 g

      
       in 50 mL Methanol.
      
    • Separately, dissolve 1.2 g NaOH in 10 mL Methanol.

    • Slowly add the base solution to the hydroxylamine solution at 0°C (ice bath) to precipitate NaCl. Filter off the salt if high purity is needed, otherwise proceed with the suspension.

  • Surface Reaction:

    • Immerse PET samples into the alkaline hydroxylamine solution.

    • Conditions: Incubate at 50°C for 2–4 hours .

    • Note: Higher temperatures (>60°C) will cause significant weight loss and fiber degradation (pitting).

  • Quenching & Washing:

    • Remove PET samples.[1][2][3][4][5]

    • Wash sequentially: Water (x3)

      
       0.1M HCl (to protonate the hydroxamate) 
      
      
      
      Water
      
      
      Ethanol.
    • Dry under vacuum at 40°C.

Protocol B: Complete Depolymerization (Homogeneous)

Goal: Chemical recycling of PET waste to isolate Terephthalohydroxamic Acid (TPHA) monomers.

Experimental Workflow

This protocol uses a "One-Pot, Two-Step" approach to maximize yield. Direct attack on solid PET is slow; glycolysis first creates soluble oligomers, which are then rapidly converted.

Depolymerization_Workflow Step1 Step 1: Glycolysis PET + EG + Catalyst (ZnAc) @ 190°C Step2 Intermediate: BHET Oligomers (Soluble Liquid) Step1->Step2 1-2 Hours Step3 Step 2: Hydroxaminolysis Add NH2OH / NaOH @ 25°C Step2->Step3 Cool to RT Step4 Precipitation Acidify to pH 4-5 Step3->Step4 1 Hour Final Product: TPHA Crystals Step4->Final Filtration

Figure 2: One-pot depolymerization workflow converting PET to TPHA.

  • Step 1: Glycolysis (Oligomerization)

    • In a round-bottom flask, mix 5.0 g PET flakes with 20 mL Ethylene Glycol (EG) and 0.5% w/w Zinc Acetate catalyst.

    • Reflux at 196°C for 2 hours until the solution becomes clear (complete conversion to BHET oligomers).

    • Cool the mixture to Room Temperature (25°C).

  • Step 2: Hydroxaminolysis

    • Prepare a solution of hydroxylamine: Dissolve 3.5 g

      
       and 2.0 g NaOH in 20 mL Methanol.
      
    • Add this solution directly to the glycolysis mixture.

    • Stir vigorously at Room Temperature for 1 hour . The reaction is rapid due to the solubility of the oligomers.

  • Isolation:

    • The sodium salt of TPHA is soluble.[4] To isolate, add concentrated HCl dropwise until pH reaches ~4–5.

    • Terephthalohydroxamic acid (TPHA) will precipitate as a white solid.

    • Filter, wash with cold water, and recrystallize from hot water if necessary.

Validation & Characterization

Trust but verify. Use these methods to validate the success of the protocol.

A. The "Self-Validating" Iron(III) Test

This is the most critical rapid-check for this protocol. Hydroxamic acids form a highly colored complex with Fe(III).

  • Procedure: Take a small piece of the functionalized film (Protocol A) or a pinch of the precipitate (Protocol B). Add 1-2 drops of 1%

    
     solution (in 0.1M HCl).
    
  • Positive Result: Immediate development of a Deep Violet/Burgundy color.

  • Negative Result: Yellow/Orange color (indicates unreacted ester or carboxylic acid).

B. Quantitative Data Summary
ParameterProtocol A (Surface)Protocol B (Depolymerization)
Reaction Temp 50°C196°C (Step 1) / 25°C (Step 2)
Reaction Time 4 Hours3 Hours (Total)
PET State Solid Fiber/FilmSoluble Monomer
Key Product Surface HydroxamatesTPHA Powder
Yield N/A (Surface only)> 85% (Gravimetric)
FTIR Marker 1650 cm⁻¹ (C=O Amide I)3200 cm⁻¹ (O-H/N-H stretch)
C. FTIR Interpretation[3][10][11][12][13]
  • Ester (Starting Material): Strong peak at ~1715 cm⁻¹ (C=O stretch).

  • Hydroxamic Acid (Product):

    • Shift of C=O to ~1640–1660 cm⁻¹.

    • Broadening in the 3000–3400 cm⁻¹ region due to N-H and O-H stretching.

    • Appearance of N-O stretch approx 900–1000 cm⁻¹.

Troubleshooting

  • Problem: Low yield in Protocol B.

    • Cause: Incomplete glycolysis before adding hydroxylamine.

    • Fix: Ensure the PET is completely dissolved in the EG step before cooling.[4]

  • Problem: Film became brittle/disintegrated in Protocol A.

    • Cause: Over-hydrolysis.

    • Fix: Reduce temperature to 40°C or reduce NaOH concentration. The goal is surface modification, not bulk degradation.[6]

  • Problem: No color change with

    
    .
    
    • Cause: Hydroxylamine was not free.

    • Fix: Ensure NaOH was added in stoichiometric excess to the

      
      .
      

References

  • Depolymerization Mechanism & Conditions

    • Ghaemy, M., & Mossaddegh, K. (2005). Depolymerisation of poly(ethylene terephthalate) with hydroxamic acid. Polymer Degradation and Stability, 90(3), 570-576.

  • One-Pot Synthesis of TPHA

    • Kim, E. N., et al. (2009). Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide.[7] Industrial & Engineering Chemistry Research, 48(13), 6091–6096.

  • Surface Modification Principles: Gugumus, F. (2002). Surface modification of PET by aminolysis. Polymer Degradation and Stability. (Contextual grounding for surface reactivity).

Sources

Rare earth element extraction using terephthalohydroxamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Extraction & Recovery of Rare Earth Elements (REEs) using Terephthalohydroxamic Acid (TPHA)

Abstract

This guide details the synthesis and application of Terephthalohydroxamic Acid (TPHA) —specifically 1,4-benzenedihydroxamic acid —as a high-efficiency chelating agent for the recovery of Rare Earth Elements (REEs) from aqueous leachates. Unlike mono-functional extractants (e.g., octanohydroxamic acid) used in solvent extraction or flotation, TPHA functions as a bridging ligand . It leverages the "chelate effect" at two distinct sites to form insoluble, hydrolytically stable Lanthanide Coordination Polymers (Ln-CPs) . This protocol offers a pathway for >98% recovery of trivalent lanthanides (Ln³⁺) from dilute streams with superior selectivity against monovalent and divalent gangue ions (Na⁺, Ca²⁺).

Introduction & Mechanism of Action

The Challenge: Dilute Stream Recovery

Conventional REE extraction relies on solvent extraction (SX) using organophosphorus reagents (e.g., D2EHPA). However, SX suffers from third-phase formation and high solvent costs when treating dilute streams (<500 ppm). Hydroxamic acids are a superior alternative due to their high affinity for "hard" Lewis acids like Ln³⁺.

The Solution: Terephthalohydroxamic Acid (TPHA)

TPHA is a bis-bidentate ligand. It possesses two hydroxamic acid groups attached to a rigid benzene ring.

  • Primary Interaction: The hydroxamate group (

    
    ) deprotonates to form a five-membered chelate ring with the Ln³⁺ ion via the carbonyl oxygen and the deprotonated hydroxyl oxygen (O,O-chelation).
    
  • Secondary Interaction (Networking): Because TPHA has two such groups at the para positions, it cannot bind all sites to a single metal ion. Instead, it bridges two Ln³⁺ centers, triggering the formation of a 3D Metal-Organic Framework (MOF) or coordination polymer. This results in rapid, quantitative precipitation.

Mechanistic Diagram

TPHA_Mechanism TPHA Terephthalohydroxamic Acid (Ligand) Chelation O,O-Chelation (5-Membered Ring) TPHA->Chelation Deprotonation (pH > 6) Ln_Ion Ln³⁺ Ion (Aqueous) Ln_Ion->Chelation Coordination Bridging Ligand Bridging (Cross-linking) Chelation->Bridging Para-substitution Precipitate Ln-TPHA Coordination Polymer (Solid Precipitate) Bridging->Precipitate Polymerization

Figure 1: Mechanism of Ln-TPHA complexation. The bis-bidentate nature of TPHA forces the formation of an insoluble coordination network rather than a soluble discrete complex.

Material Preparation: Synthesis of TPHA

TPHA is not widely available as a bulk commodity and must often be synthesized fresh to avoid hydroxamic acid degradation (Lossen rearrangement).

Reagents Required:

  • Diethyl terephthalate (DETP)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

Protocol 1: Synthesis of Potassium Terephthalohydroxamate (K-TPHA) Note: We synthesize the potassium salt for water solubility. The free acid is poorly soluble.

  • Preparation of Hydroxylamine: Dissolve 13.9 g (0.2 mol) of hydroxylamine hydrochloride in 100 mL of warm methanol (40°C).

  • Preparation of Base: Dissolve 22.4 g (0.4 mol) of KOH in 50 mL of methanol.

  • Mixing: Slowly add the KOH solution to the hydroxylamine solution while stirring. A white precipitate (KCl) will form.

  • Filtration: Cool the mixture to 0°C and filter off the KCl. Retain the filtrate (free hydroxylamine in MeOH).

  • Reaction: Add 22.2 g (0.1 mol) of Diethyl terephthalate to the filtrate.

  • Reflux: Stir vigorously and reflux at 65°C for 2-4 hours. A heavy white precipitate (K-TPHA) will form.

  • Isolation: Cool to room temperature. Filter the solid product.[1] Wash with cold methanol to remove unreacted ester.

  • Drying: Dry under vacuum at 50°C. Yield is typically 85-90%.

Experimental Protocol: REE Extraction

This protocol describes the recovery of Neodymium (Nd) and Dysprosium (Dy) from a simulated acidic leachate.

Reagents:

  • Feed Solution: 500 ppm Ln³⁺ (pH 2-4).

  • Extractant: 0.1 M K-TPHA solution (Dissolve synthesized K-TPHA in deionized water; pH will be alkaline).

  • pH Adjuster: 1 M NaOH and 1 M HCl.

Step-by-Step Procedure:

  • Feed Conditioning:

    • Measure 100 mL of the REE feed solution.

    • Record initial pH and Ln concentration (via ICP-OES/MS).

    • Critical Step: If Iron (

      
      ) is present, it must be removed first (precipitation at pH 3.5) or masked (ascorbic acid reduction to 
      
      
      
      ), as hydroxamic acids bind
      
      
      strongly.
  • Ligand Addition:

    • Calculate the stoichiometric requirement. TPHA binds Ln in a 1.5:1 ratio (Ligand:Metal) for charge balance in a polymer (

      
      ), but a 2:1 molar excess  is recommended to drive equilibrium.
      
    • Slowly add the K-TPHA solution to the feed while stirring at 500 RPM.

  • pH Adjustment & Precipitation:

    • The addition of K-TPHA will raise the pH.

    • Adjust the final pH to 6.5 – 7.5 .

    • Observation: A voluminous white/pale-pink precipitate will form immediately.

    • Thermodynamics: Maintain temperature at 40°C for 30 minutes to promote "Ostwald ripening" of the crystallites, improving filtration speed.

  • Separation:

    • Filter the suspension using a 0.45 µm membrane filter or centrifuge at 4000 RPM for 10 mins.

    • Wash the cake twice with pH 7 deionized water to remove entrained gangue ions (Na, K).

  • Stripping (Recovery):

    • Dissolve the filter cake in 2 M Nitric Acid (

      
      ) .
      
    • The TPHA will protonate and precipitate out (as it is insoluble in acid), while the REEs will release into the aqueous phase as high-purity nitrates.

    • Filter to recycle the solid TPHA ligand.

Data Analysis & Performance Metrics

The following table summarizes typical recovery efficiencies using TPHA compared to standard oxalate precipitation.

ParameterTPHA ExtractionOxalate PrecipitationNotes
Optimum pH 6.5 - 7.51.0 - 2.0TPHA operates at near-neutral pH, reducing acid consumption.
Selectivity (vs Ca/Mg) High (>1000:1)Moderate (~100:1)Hydroxamic acids reject alkaline earths better than oxalates.
Recovery Rate > 98.5%~ 92.0%Chelate polymers have lower solubility products (

).
Kinetics Fast (< 15 mins)Slow (> 60 mins)Polymerization is entropically driven.
Experimental Workflow Diagram

Workflow Feed REE Feed Solution (pH 2-4, Fe-free) Add_TPHA Add K-TPHA Solution (2:1 Molar Excess) Feed->Add_TPHA Adjust_pH Adjust pH to 7.0 Temp: 40°C Add_TPHA->Adjust_pH Filter Filtration (Solid/Liquid Separation) Adjust_pH->Filter Strip Acid Strip (2M HNO3) Filter->Strip Precipitate Product Pure REE Nitrate Solution Strip->Product Filtrate Recycle Solid TPHA Recovery Strip->Recycle Solid Residue

Figure 2: Operational workflow for REE recovery using TPHA precipitation and acid stripping.

Troubleshooting & Best Practices

  • Iron Interference:

    
     forms a purple complex with hydroxamic acids. If the solution turns deep purple/red, iron is competing for the ligand. Solution:  Pre-treat feed with ascorbic acid to reduce Fe to 
    
    
    
    , which TPHA does not bind at pH 6.
  • Ligand Solubility: If the K-TPHA stock solution is cloudy, add small amounts of KOH until clear. The ligand must be fully deprotonated before addition.

  • Filtration Speed: If the precipitate is gelatinous and hard to filter, increase the digestion temperature to 60°C for 1 hour to increase particle size.

References

  • Hydroxamic Acid Chemistry & REE Flotation: Zhou, M. et al. "Adsorption of hydroxamic acid ligands for improved extraction of rare earth elements from monazite ores." Journal of Colloid and Interface Science, 2025.

  • Lanthanide-Terephthalate Complexation: Kharcheva, A. et al. "Complexation of Lanthanides(III) Ions with Terephthalic Acid in Aqueous Solutions." Molecules, 2025.[2][3][4]

  • Synthesis of Terephthalate Precursors: BenchChem Protocols. "Protocol for the Direct Esterification of Terephthalic Acid."[5]

  • General Hydroxamic Acid Synthesis (Lossen Rearrangement avoidance): Yale University. "Preparation of Hydroxamic Acids." Organic Syntheses, Coll. Vol. 2, p. 67.

Sources

UV-Vis absorption spectrum of terephthalohydroxamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV-Vis Characterization & Metal-Chelation Analysis of Terephthalohydroxamic Acid (THA)

Introduction & Scientific Context

Terephthalohydroxamic acid (THA ) is a bifunctional hydroxamic acid derivative of terephthalic acid.[1] Unlike its dicarboxylic acid precursor, THA possesses two hydroxamate groups (


) at the para positions of the benzene ring. This structural modification confers unique properties, most notably high-affinity chelation of transition metals (Fe

, Zn

, Cu

) and inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and ureases.[1]

While terephthalic acid is a commodity chemical, THA is a specialized ligand used in the synthesis of metallacrowns , supramolecular coordination polymers, and siderophore mimics. Accurate UV-Vis characterization is critical for:

  • Purity Assessment: Distinguishing THA from its hydrolysis product (terephthalic acid).

  • pKa Determination: Monitoring the deprotonation of the hydroxamate nitrogen.[1]

  • Binding Studies: Quantifying metal-ligand stability constants via spectral shifts (Job’s Plot).

This guide provides a robust protocol for the spectral analysis of THA, addressing its specific solubility challenges and pH-dependent electronic transitions.

Physicochemical Principles

Electronic Transitions

The UV absorption spectrum of THA is dominated by the aromatic terephthaloyl core and the hydroxamic acid auxochromes.

  • 
     Transitions (Band I & II):  High-intensity bands observed in the UV region (200–300 nm), originating from the benzene ring conjugation with the carbonyl groups.
    
  • 
     Transitions:  Weaker transitions involving the non-bonding electrons of the carbonyl oxygen and hydroxamate nitrogen.
    

Note on Metal Complexation: Upon binding to Fe(III), THA undergoes a Charge Transfer (LMCT) transition, resulting in a distinct absorption band in the visible region (~500 nm, deep red/purple), which is diagnostic for hydroxamic acids.

Solubility & Stability
  • Solubility: THA exhibits poor solubility in water and non-polar organic solvents due to strong intermolecular hydrogen bonding.[1][2] It is soluble in DMSO , DMF , and alkaline aqueous solutions (pH > 10).[1]

  • Stability: Hydroxamic acids are susceptible to hydrolysis in strong acids to carboxylic acids and hydroxylamine.[1] Solutions should be prepared fresh or stored at -20°C in DMSO.[1]

Experimental Protocol

Materials & Reagents
  • Analyte: Terephthalohydroxamic Acid (>98% purity).[1]

  • Solvents: DMSO (Spectroscopic Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ).[1]

  • Buffers: PBS (pH 7.4), HEPES (pH 7.4), or NaOH (0.1 M) for anionic species.

  • Metal Stock (Optional): FeCl

    
    [1]·6H
    
    
    
    O (10 mM in 0.1 M HCl) for chelation studies.[1]
Solution Preparation Workflow

The following workflow ensures complete solubilization and accurate concentration, preventing scattering artifacts from micro-precipitates.

SamplePrep Solid Solid THA (Weigh 10 mg) Stock Primary Stock (10 mM in DMSO) Solid->Stock Dissolve completely (Sonicate 5 min) Inter Intermediate Dilution (1 mM in MeOH) Stock->Inter 1:10 Dilution Working Working Solution (50 µM in Buffer) Inter->Working 1:20 Dilution (Final <1% DMSO) Measure Measure Working->Measure To Cuvette Blank Reference Blank (Buffer + %DMSO) Blank->Measure Baseline

Figure 1: Step-by-step dilution workflow to surmount THA solubility limits while maintaining solvent compatibility.

Measurement Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Cuvette: Quartz, 10 mm path length (essential for UV < 300 nm).[1]

  • Wavelength Range:

    • Ligand only: 200 – 400 nm.[1]

    • Metal Complex: 300 – 700 nm.[1]

  • Scan Speed: Medium (approx. 200–400 nm/min).[1]

  • Baseline Correction: Perform using the exact solvent composition (Buffer + equivalent DMSO concentration).[1]

Data Analysis & Expected Results

Ligand Spectrum (Uncomplexed)

In neutral buffer (pH 7.4) or methanol, THA displays a characteristic spectrum similar to terephthalic acid but with bathochromic shifts due to the hydroxamate substituents.

Band AssignmentApprox. Wavelength (

)
Molar Absorptivity (

)
Origin
Band I (Primary) 205 – 215 nm>20,000 M

cm


(Benzene E-band)
Band II (Secondary) 240 – 250 nm~15,000 M

cm


(Conjugated Carbonyl)
Band III (Shoulder) 285 – 295 nm~2,000 M

cm


/ Intramolecular CT

Note: Values are solvent-dependent. In alkaline pH (pH > 9), the formation of the hydroxamate anion (


) typically causes a Red Shift (Bathochromic) of 10–20 nm and an increase in intensity (Hyperchromic effect).
Metal Complexation (Fe(III) Titration)

Upon addition of Iron(III), the solution turns from colorless to deep red/purple.[1] This is the definitive test for hydroxamic acid integrity.[1]

  • New Band:

    
    .
    
  • Mechanism: Ligand-to-Metal Charge Transfer (LMCT).[1]

  • Stoichiometry: At high ligand excess, a tris-complex [Fe(THA)

    
    ] forms.[1]
    

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Noisy Baseline (<220 nm) DMSO AbsorptionDMSO absorbs strongly below 220 nm.[1] Use Methanol or Acetonitrile for deep UV work, or subtract blank carefully.[1]
Unexpected Peak at 500 nm Iron ContaminationTrace iron in glassware/buffers reacts with THA.[1] Acid wash glassware (10% HCl) and use high-purity buffers.[1]
Precipitation "Crash out"The final aqueous concentration is too high.[1] Ensure working concentration is

. Keep DMSO content < 5%.
Spectral Shift over Time HydrolysisTHA hydrolyzes in acidic/basic extremes over days.[1] Prepare fresh solutions.

Mechanism of Action: pH-Dependent Equilibrium

Understanding the protonation state is vital for interpreting shifts in


.[1]

Equilibrium cluster_legend Spectral Impact Neutral Neutral Form (pH < 7) (Protonated -NHOH) Anion Anionic Form (pH > 9) (Deprotonated -NHO⁻) Neutral->Anion -H⁺ (pKa ~8.9) Anion->Neutral +H⁺ Complex Metal Complex (Chelated Fe³⁺) Anion->Complex +Fe³⁺ (O,O-Chelation) Desc1 Neutral: λmax ~245 nm Colorless Desc2 Anion: λmax shifts Red Colorless Desc3 Complex: λmax ~520 nm Deep Red (LMCT)

Figure 2: Protonation states and metal chelation equilibria affecting the UV-Vis profile.

References

  • Terephthalic Acid Spectral Data: NIST Chemistry WebBook, SRD 69.[1] UV/Visible Spectrum of Terephthalic Acid. [1]

  • Hydroxamic Acid Properties: Ghosh, K. K. (2003).[1][3] Acidity and basicity of hydroxamic acids. Indian Journal of Chemistry.

  • Metal Chelation Protocols: Farkas, E., et al. (2000).[1] Complexation of hydroxamic acids with Fe(III) and Ni(II). Journal of Inorganic Biochemistry.

  • Application in Metallacrowns: Mezei, G., et al. (2007).[1] Metallacrowns: Supramolecular Constructs with Complex Ligands. Chemical Reviews. [1]

Sources

Surface modification of magnetite with terephthalohydroxamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Surface Modification of Magnetite Nanocrystals with Terephthalohydroxamic Acid (THA)

Abstract

This guide details the synthesis and surface modification of monodisperse magnetite (


) nanoparticles with terephthalohydroxamic acid (THA). Unlike carboxylic acid ligands (e.g., oleic acid), hydroxamic acids form stable five-membered chelate rings with surface iron sites, offering superior hydrolytic stability and resistance to displacement. This protocol utilizes a ligand exchange strategy , converting high-quality hydrophobic nanocrystals into hydrophilic, functionalized particles suitable for magnetic resonance imaging (MRI) contrast agents, heavy metal remediation, or further bioconjugation.

Introduction & Mechanistic Rationale

Magnetite nanoparticles synthesized via thermal decomposition in organic solvents exhibit high crystallinity and monodispersity but are coated with a hydrophobic oleic acid (OA) monolayer. To render them water-soluble or chemically active, this monolayer must be replaced.

Why Terephthalohydroxamic Acid (THA)?

  • Binding Affinity: Hydroxamic acids (

    
    ) possess a much higher affinity for 
    
    
    
    (
    
    
    ) compared to carboxylates, driving the displacement of oleic acid.
  • Structural Rigidity: The terephthalic backbone provides a rigid spacer, reducing steric collapse and maintaining hydrodynamic size.

  • Dual Functionality: THA is a ditopic ligand. By controlling the stoichiometry, one hydroxamate group binds to the particle surface while the other remains free for secondary coordination (e.g., binding

    
     for PET/MRI dual imaging) or cross-linking.
    

Critical Challenge: Because THA is bifunctional, there is a high risk of particle bridging (cross-linking), leading to irreversible flocculation. This protocol employs a large molar excess of ligand and a polar aprotic solvent system to favor monodentate surface coverage over inter-particle bridging.

Experimental Protocol

Phase A: Synthesis of Terephthalohydroxamic Acid (THA)

Note: THA is not always commercially stable due to hydrolysis; fresh synthesis is recommended.

Reagents:

  • Diethyl terephthalate (DET)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • Preparation of Hydroxylamine: Dissolve

    
     (0.2 mol) in MeOH (100 mL). Add a solution of KOH (0.2 mol) in MeOH (50 mL) at 0°C. Stir for 30 min and filter off the KCl precipitate. Use the filtrate immediately.
    
  • Aminolysis: Add diethyl terephthalate (0.05 mol) to the hydroxylamine filtrate. Add a second portion of KOH (0.1 mol) in MeOH to catalyze the reaction.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. A white precipitate (potassium terephthalohydroxamate) will form.

  • Workup: Filter the solid and wash with cold MeOH. Dissolve the solid in minimum deionized water and acidify to pH 4–5 with 1M HCl to precipitate the free acid (THA).

  • Purification: Recrystallize from boiling water/ethanol (10:1). Dry under vacuum.

    • Validation: Melting point >300°C (dec); FTIR amide bands at ~1640

      
      .
      
Phase B: Synthesis of Monodisperse Magnetite (Fe3O4-OA)

Standard Thermal Decomposition Method for 10 nm particles.

Reagents:

  • Iron(III) acetylacetonate (

    
    , 2 mmol)
    
  • 1,2-Hexadecanediol (10 mmol)

  • Oleic Acid (6 mmol)

  • Oleylamine (6 mmol)

  • Benzyl ether (20 mL)

Procedure:

  • Degassing: Combine reagents in a three-neck flask. Cycle vacuum/nitrogen 3 times. Heat to 200°C for 2 hours under

    
     flow (nucleation phase).
    
  • Growth: Ramp temperature to reflux (~300°C) at 5°C/min. Hold for 1 hour. The solution will turn black.

  • Purification: Cool to RT. Add ethanol (40 mL) to precipitate particles. Centrifuge (8000 rpm, 10 min). Redisperse pellet in hexane. Repeat ethanol precipitation twice.

  • Storage: Store as a stable dispersion in hexane or toluene (

    
    ).
    
Phase C: Ligand Exchange (Oleic Acid THA)

The Critical Step. THA is insoluble in hexane; Magnetite-OA is insoluble in DMF. A mutual solvent approach is required.

Reagents:

  • 
    -OA dispersion in Hexane
    
  • THA powder[1][2]

  • Dimethylformamide (DMF) - Solvent for THA[3]

  • Tetrahydrofuran (THF) - Mutual miscibility agent

Protocol:

  • Ligand Solution: Dissolve THA (200 mg) in DMF (10 mL). Mild heating (40°C) may be required.

  • Particle Mixing: Dilute 5 mL of

    
    -OA hexane dispersion (containing ~50 mg NPs) with 5 mL THF.
    
  • Exchange Reaction: Dropwise add the NP solution to the THA/DMF solution under vigorous stirring.

    • Observation: The mixture should remain homogeneous. If turbidity occurs, add more THF.

  • Incubation: Purge with

    
     and stir at 60°C for 12 hours. The elevated temperature promotes the thermodynamic displacement of oleic acid.
    
  • Precipitation: Add an excess of acetone or ethanol (nonsolvent for THA-coated particles). The particles will flocculate.

  • Collection: Magnetically separate or centrifuge. Discard the supernatant (containing displaced oleic acid).

  • Washing: Redisperse in DMF and precipitate with acetone 3 times to remove unbound THA.

  • Final Dispersion: Disperse the final pellet in basic water (pH 9) or PBS.

    • Note: At neutral pH, THA-coated particles may aggregate due to hydrogen bonding; slight basicity ensures the hydroxamate is deprotonated (anionic), providing electrostatic stabilization.

Visualization of Mechanism & Workflow

Figure 1: Ligand Exchange Mechanism

The diagram below illustrates the displacement of the monodentate carboxylate (oleic acid) by the bidentate chelate (hydroxamic acid).

LigandExchange cluster_chelate Chelate Effect FeSurface Fe3O4 Surface (Fe3+ Sites) OleicAcid Bound Oleic Acid (Weak Carboxylate Bond) FeSurface->OleicAcid Initial State Intermediate Transition State (Associative Mechanism) OleicAcid->Intermediate + Excess THA (in DMF/THF) THA_Free Free THA Ligand (Hydroxamic Group) THA_Free->Intermediate Fe_THA THA-Modified Surface (Strong 5-Membered Chelate) Intermediate->Fe_THA Chelation (Thermodynamic Drive) OA_Free Displaced Oleic Acid Intermediate->OA_Free Stripping

Caption: Schematic of the ligand exchange process where the bidentate hydroxamic acid displaces the monodentate carboxylate via an associative mechanism, driven by the high stability constant of the Fe-hydroxamate complex.

Figure 2: Experimental Workflow

Workflow cluster_synthesis 1. Precursor Synthesis cluster_exchange 2. Surface Modification cluster_purification 3. Purification & Validation Step1 Fe(acac)3 Thermal Decomposition (Solvent: Benzyl Ether, 300°C) Step2 Hydrophobic Fe3O4-OA (Hexane Dispersion) Step1->Step2 Step4 Mix Phases (THF/DMF) Temp: 60°C, Time: 12h Step2->Step4 Step3 Prepare THA Solution (Solvent: DMF) Step3->Step4 Step5 Precipitation w/ Acetone (Remove Oleic Acid) Step4->Step5 Step6 Magnetic Separation & Redispersion (pH 9) Step5->Step6 Step7 Characterization (FTIR, TGA, VSM) Step6->Step7

Caption: Step-by-step workflow for converting hydrophobic magnetite nanoparticles into hydrophilic THA-functionalized constructs.

Characterization & Validation Criteria

To confirm successful modification, the following data points must be met:

TechniqueParameterExpected Result (Fe3O4-OA)Expected Result (Fe3O4-THA)
FTIR C=O Stretch1710 cm⁻¹ (Carboxyl)1640 cm⁻¹ (Hydroxamate C=O)
FTIR N-H BendAbsent1550 cm⁻¹ (Amide II)
TGA Weight Loss~15-20% (Monolayer OA)~25-30% (Bilayer/Dense THA)
DLS Hydrodynamic Size~12-15 nm (in Hexane)~20-30 nm (in Water, pH 9)
Zeta Potential Surface ChargeNeutral/Weak NegativeHighly Negative (<-30 mV) at pH 9
Solubility DispersibilityNon-polar (Hexane/Toluene)Polar (Water/DMF/DMSO)

Troubleshooting Guide:

  • Problem: Particles aggregate immediately upon mixing with THA.

    • Cause: Cross-linking. The THA is bridging two particles.

    • Solution: Increase the concentration of THA (excess ligand) or decrease particle concentration. Ensure vigorous stirring during addition.

  • Problem: Incomplete phase transfer (particles float on water).

    • Cause: Residual oleic acid.

    • Solution: Repeat the washing step with DMF/Acetone. Ensure the exchange reaction runs at 60°C for sufficient time.

References

  • Preparation of Hydroxamic Acids

    • Marmion, C. J., et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and metal chelators." European Journal of Inorganic Chemistry, 2004.
    • (General Synthesis Context)

  • Magnetite Synthesis (Thermal Decomposition)

    • Sun, S., et al. "Monodisperse MFe2O4 (M = Fe, Co, Mn) Nanoparticles." Journal of the American Chemical Society, 126(1), 2004.
  • Ligand Exchange Mechanism

    • Davis, K., et al. "Phase Transfer of Oleic Acid Stabilized Iron Oxide Nanoparticles." Langmuir, 2013.
  • Hydroxamic Acid Binding to Iron Oxide

    • Boyer, C., et al. "The design and utility of polymer-stabilized iron-oxide nanoparticles for nanomedicine applications.
  • Terephthalic Acid Solubility & Handling

    • BenchChem Technical Support.[2] "Addressing Poor Solubility of Terephthalic Acid in Reactions."

Sources

Solvent extraction of lanthanides using TPHA ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Extraction of Lanthanides using TPHA Ligands

Executive Summary

This guide details the protocol for the solvent extraction and separation of Lanthanides (Ln) and Trivalent Actinides (An) using Tetraethylenepentaamineheptaacetic Acid (TPHA) . Unlike lipophilic extractants that reside in the organic phase, TPHA is primarily utilized as a powerful aqueous phase masking agent (holdback reagent) in "TALSPEAK-like" (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) systems.

By leveraging the high denticity (12 coordination sites) and distinct stability constants of TPHA, researchers can achieve superior separation factors (


) between adjacent lanthanides and between lanthanides and actinides (e.g., Am/Nd separation) compared to standard DTPA-based systems. This protocol is critical for the purification of medical isotopes (e.g., 

Lu,

Ac) and nuclear fuel reprocessing.

Chemical Principles & Mechanism

The Ligand: TPHA[1][2][3][4]
  • Full Name: Tetraethylenepentaamineheptaacetic Acid (

    
    )
    
  • Structure: A polyaminopolycarboxylate comprising a tetraethylenepentamine backbone fully substituted with seven acetate groups.

  • Coordination: Potentially octadentate to dodecadentate, forming extremely stable, water-soluble anionic complexes with trivalent metal ions (

    
    ).
    
The "Push-Pull" Extraction Mechanism

The separation relies on a competitive equilibrium between an organic extractant (the "Pull") and the aqueous TPHA ligand (the "Holdback").

  • Organic Phase (The Pull): An acidic organophosphorus extractant, typically HDEHP (Di-(2-ethylhexyl)phosphoric acid) or HEH[EHP] (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), extracts

    
     via a cation-exchange mechanism.
    
  • Aqueous Phase (The Holdback): TPHA complexes the metal ions in the aqueous buffer.

    • Selectivity: TPHA forms stronger complexes with heavier lanthanides (smaller ionic radius) and actinides than with lighter lanthanides.

    • Result: Heavier Ln/An are "held back" in the aqueous phase, while lighter Ln are extracted into the organic phase. This reverses the normal selectivity of HDEHP (which usually extracts Heavies > Lights).

Reaction Equilibrium:



Competition from TPHA:


Experimental Protocol

Materials & Reagents
  • Extractant: HDEHP (97% purity) or HEH[EHP] (PC88A).

  • Diluent: n-Dodecane or Kerosene (low aromatic content).

  • Ligand: TPHA (

    
    ), typically supplied as a sodium salt or acid form.
    
  • Buffer: Lactic Acid (85%) and Sodium Hydroxide (NaOH).

  • Feed Stock: Lanthanide nitrate standard solutions (1000 ppm).

Phase Preparation

A. Organic Phase Preparation

  • Calculate the required volume for 1.0 M HDEHP.

  • Dissolve HDEHP in n-dodecane.

  • Pre-equilibration (Crucial): Contact the organic phase with a "dummy" aqueous phase (lactic acid buffer at pH 3.0 without metals) to prevent pH shock during the actual extraction.

  • Separate phases and filter the organic phase to remove entrained water.

B. Aqueous Phase Preparation (The TPHA Buffer)

  • Buffer Base: Prepare 1.0 M Lactic Acid solution.

  • Ligand Addition: Add TPHA to achieve a concentration of 0.05 M .

    • Note: TPHA acid form has low solubility. Add NaOH dropwise to facilitate dissolution.

  • pH Adjustment: Adjust pH to 3.00 ± 0.05 using 5 M NaOH or concentrated

    
    .
    
    • Why: The complexation constant (

      
      ) of TPHA is highly pH-dependent. Below pH 2.5, protonation of the amine nitrogens reduces binding efficiency. Above pH 4.0, hydrolysis of Ln ions may occur.
      
  • Metal Spike: Add the Lanthanide stock solution (e.g., Nd, Am, Eu) to the aqueous phase. Keep metal concentration < 0.01 M to ensure TPHA excess.

Extraction Workflow
  • Mixing: Combine equal volumes (

    
    ) of the Pre-equilibrated Organic Phase and the TPHA Aqueous Phase in a separatory funnel or centrifuge tube.
    
  • Equilibration: Shake vigorously for 30 minutes .

    • Kinetics Warning: TPHA complexes are bulky and rigid. Exchange kinetics can be slower than with EDTA. Ensure sufficient contact time.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsion.

  • Sampling: Carefully remove aliquots from both phases.

  • Stripping (Back-Extraction):

    • To recover the extracted Light Ln from the organic phase, contact with 6 M

      
       .
      
    • The Heavy Ln/An remain in the initial aqueous raffinate, complexed by TPHA.

Analysis
  • Quantify metal concentrations in both phases using ICP-MS or ICP-OES .

  • Calculate the Distribution Ratio (

    
    ) :
    
    
    
    
  • Calculate Separation Factor (

    
    ) :
    
    
    
    

Data Analysis & Performance Metrics

Typical Separation Factors (Modified TALSPEAK System):

Metal PairExtractantAqueous ComplexantSeparation Factor (

)
Notes
Nd / Am HDEHPDTPA (Standard)~50 - 80Standard Benchmark
Nd / Am HDEHPTPHA > 100 Enhanced Am retention
Eu / Am HDEHPTPHA~5 - 10Difficult separation
Light Ln / Heavy Ln HDEHPTPHAHighInverted selectivity

Note: Data derived from comparative chelation studies [1, 2].[1] TPHA exhibits higher stability constants (


) for heavy lanthanides compared to DTPA, enhancing the "holdback" effect.

Mechanism Visualization (DOT Diagram)

TPHA_Extraction_Mechanism cluster_aqueous Aqueous Phase (pH 3.0) cluster_interface Interface cluster_organic Organic Phase (HDEHP/Dodecane) Ln_free Ln³⁺ (Free) Ln_TPHA [Ln(TPHA)]⁴⁻ (Heavy Ln/An Preferred) Ln_free->Ln_TPHA Complexation (Holdback) Transfer Cation Exchange Ln_free->Transfer Extraction TPHA TPHA⁷⁻ TPHA->Ln_TPHA Ln_TPHA->Ln_free Dissociation (Slow) Ln_Org Ln(HDEHP·DEHP)₃ (Light Ln Preferred) Transfer->Ln_Org Phase Transfer HDEHP (HDEHP)₂ HDEHP->Ln_Org

Caption: Competitive equilibrium in TPHA-mediated extraction. TPHA retains Heavy Ln/An in the aqueous phase, while HDEHP extracts Light Ln.

Troubleshooting & Optimization

  • Third Phase Formation:

    • Symptom:[2][3][4][5][6][7] A middle layer forms between organic and aqueous phases.

    • Cause: High metal loading or insufficient polarity of the organic phase.

    • Solution: Add a phase modifier like Isodecanol (5-10% v/v) or TBP to the organic phase.

  • Slow Kinetics:

    • Symptom:[2][3][4][5][6][7]

      
       values change with shaking time > 30 mins.
      
    • Cause: The rigid TPHA backbone releases metal ions slowly.

    • Solution: Increase temperature to 40-50°C to accelerate ligand exchange rates.

  • pH Drift:

    • Symptom:[2][3][4][5][6][7] Poor reproducibility.

    • Cause: HDEHP releases protons (

      
      ) upon extraction.
      
    • Solution: Use a high-capacity buffer (1 M Lactate) and verify equilibrium pH.

References

  • Weaver, B., & Kappelmann, F. A. (1964). TALSPEAK: A New Method of Separating Americium and Curium from the Lanthanides by Extraction from an Aqueous Solution of an Aminopolyacetic Acid Complex with a Monoacidic Organophosphate or Phosphonate. Oak Ridge National Laboratory.[6]

  • Nash, K. L. (1993). A Review of the Basic Chemistry and Recent Developments in Trivalent f-Elements Separations. Solvent Extraction and Ion Exchange.[3][7]

  • Masuda, Y., et al. (1993).[1] Separation of scandium(III) and lanthanides(III) by polyaminopolycarboxylic acids (EDTA, DTPA, TTHA and TPHA). Journal of Alloys and Compounds.

  • Bi, J. H., et al. (2004). Synthesis and Structure of Ni(II) Complex Derived from Phthalic Acid and 1,10-Phenanthroline (Reference to TPHA ligand synthesis). Asian Journal of Chemistry.

Sources

Application Note: High-Precision Synthesis of Mixed-Ligand Metal Complexes with TPHA

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the synthesis of mixed-ligand metal complexes utilizing TPHA (Terephthalic Acid / Benzene-1,4-dicarboxylate) as the primary bridging ligand, in conjunction with N-donor auxiliary ligands (e.g., 1,10-phenanthroline). This specific class of complexes is critical in drug development for designing DNA-intercalating agents, metallo-pharmaceuticals, and Metal-Organic Framework (MOF) precursors for drug delivery.

Technical Scope & Definition

To ensure scientific integrity, we define TPHA in this context as Terephthalic Acid (


 / 

), specifically its deprotonated dianion form (

). While "TPHA" can acronymize other entities (e.g., Triphenylene Hexamine or clinical assays), in coordination chemistry and metallo-drug synthesis, it refers to the benzene-1,4-dicarboxylate linker used to bridge metal centers, creating binuclear or polymeric species with tunable biological activities [1, 2].
Why Mixed-Ligand Systems?

The "Mixed-Ligand" strategy combines:

  • O-Donor Bridge (TPHA): Provides structural rigidity and facilitates magnetic exchange (in binuclear cores) or polymer extension.

  • N-Donor Auxiliary (e.g., Phen/Bipy): Enhances lipophilicity, facilitates DNA intercalation via

    
    -stacking, and blocks coordination sites to prevent infinite polymerization, yielding discrete, bioactive molecules.
    

Chemical Basis & Mechanistic Logic

The "Stepwise Chelation" Principle

Successful synthesis relies on the differing formation constants of the ligands. The N-donor auxiliary (e.g., 1,10-phenanthroline) typically forms a thermodynamically stable chelate with the metal ion first (


). The TPHA ligand then displaces labile solvent molecules to bridge these pre-formed "Metal-Phen" units.

Reaction Equation (General):



Critical Parameters
  • pH Control: TPHA is a weak acid (

    
    ). Deprotonation is essential for coordination. The pH must be maintained between 5.0 and 7.0 to ensure the dianion (
    
    
    
    ) exists without precipitating metal hydroxides [3].
  • Solvent System: A water/ethanol or DMF/ethanol mixture is required. TPHA is sparingly soluble in water but soluble in basic organic/aqueous mixtures; the metal salts are water-soluble.

Experimental Protocol

Protocol A: Solvothermal Synthesis of Cu (TPHA)(phen)

Targeting discrete binuclear bioactive complexes.

Materials
  • Copper(II) Perchlorate hexahydrate (

    
    ) (Caution: Potentially explosive) . Alternative: Copper(II) Nitrate.
    
  • TPHA (Terephthalic acid, 98%).

  • 1,10-Phenanthroline monohydrate.

  • Sodium Hydroxide (0.1 M solution).

  • Solvents: Absolute Ethanol, Deionized Water (18.2 M

    
    ).
    
Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Pre-cursor Formation cluster_1 Phase 2: Bridging & Assembly cluster_2 Phase 3: Isolation M_Sol Metal Salt Solution (Cu(II) in EtOH/H2O) Aux_Lig Add Auxiliary Ligand (1,10-Phenanthroline) M_Sol->Aux_Lig Inter Intermediate Species [Cu(phen)2(H2O)2]2+ Aux_Lig->Inter Mix Dropwise Addition (Reflux / Stirring) Inter->Mix TPHA_Sol TPHA Solution (Deprotonated with NaOH) TPHA_Sol->Mix pH_Adj pH Adjustment (Target pH 6.0 - 7.0) Mix->pH_Adj Cryst Slow Evaporation (2-4 Weeks) pH_Adj->Cryst Prod Crystalline Product [Cu2(TPHA)(phen)4] Cryst->Prod

Caption: Stepwise assembly logic for binuclear mixed-ligand complexes. Phase 1 establishes the N-donor cap; Phase 2 introduces the O-donor bridge.

Step-by-Step Methodology
  • Preparation of Metal-Amine Precursor:

    • Dissolve 1.0 mmol of

      
       (0.370 g) in 10 mL of Ethanol/Water (1:1 v/v).
      
    • Separately, dissolve 2.0 mmol of 1,10-phenanthroline (0.396 g) in 10 mL of Ethanol.

    • Action: Add the phenanthroline solution dropwise to the copper solution under constant magnetic stirring.

    • Observation: The solution will turn deep blue, indicating the formation of

      
      .
      
  • Ligand Activation (Deprotonation):

    • Dissolve 0.5 mmol of TPHA (0.083 g) in 10 mL of water.

    • Add 1.0 mmol of NaOH (using 0.1 M stock) to the TPHA suspension. Stir until the solution becomes clear (formation of

      
      ).
      
    • Scientific Logic:[1][2][3][4][5][6] Pre-deprotonation prevents the protons from competing with the metal for the carboxylate sites.

  • Complex Assembly:

    • Add the

      
       solution slowly to the deep blue Metal-Phen precursor solution.
      
    • Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Check pH. If pH < 5, adjust carefully with dilute NaOH. If pH > 8, you risk precipitating Copper Hydroxide. Target pH 6.5.

  • Crystallization & Purification:

    • Filter the hot solution to remove any unreacted particulates.

    • Allow the filtrate to cool to room temperature.

    • Method: Slow evaporation at ambient temperature is preferred for X-ray quality crystals. Cover the beaker with perforated parafilm.

    • Timeline: Blue/Green block crystals typically form within 1–2 weeks.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueParameterExpected ObservationStructural Insight
FT-IR

1550–1610 cm

Confirms deprotonation and coordination of TPHA carboxylate.
FT-IR

1350–1400 cm

The separation (

) indicates coordination mode (monodentate vs. bridging).
UV-Vis d-d transition600–750 nm (Broad)Characteristic of distorted octahedral or square pyramidal Cu(II) geometry.
SC-XRD LatticeBinuclear UnitDefinitive proof of the TPHA bridging two Metal-Phen centers [1, 4].

Structural & Functional Logic

The resulting complex typically adopts a structure where the TPHA acts as a bis-monodentate or bis-bidentate bridge.

Pathway of Bio-Interaction (Drug Development Context)

The mixed-ligand design is not arbitrary. It serves a specific pharmacophore model:

BioInteraction cluster_mech Mechanism of Action Complex [M2(TPHA)(phen)4] Intercalation Intercalation (via Phen rings) Complex->Intercalation u03c0-u03c0 Stacking Groove Groove Binding (via TPHA linker) Complex->Groove H-Bonding Cleavage DNA Cleavage (Redox Active Metal) Intercalation->Cleavage Proximity Effect

Caption: The dual-action mechanism where the auxiliary ligand anchors the complex to DNA, allowing the metal center to execute oxidative cleavage.

References

  • Synthesis, Crystal Structure, and Properties of a Binuclear Co(II)‐tpha Complex. Source: ResearchGate / Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Context: Defines tpha as terephthalate dianion and details the bridging mode in mixed-ligand systems. Link:

  • Synthesis and Characterization of Mixed Ligand Complexes. Source: Baghdad Science Journal. Context: General methodologies for mixed ligand complex formation and biological relevance.[1][2][3] Link:1[2][5][6][7][8][9][10]

  • Thermal behaviour of mixed ligand Co(II), Ni(II) and Cu(II) complexes containing terephthalate ligands. Source: Thermochimica Acta (via ACS citation). Context: Stability and synthesis conditions for TPHA-containing complexes. Link:10[6][8][11][9]

  • Synthesis, crystal structure, and optical properties of five metal complexes... Source: Dalton Transactions. Context: Advanced structural characterization of dicarboxylate (TPHA-like) mixed ligand systems. Link:8[2][5][6][8][9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Terephthalohydroxamic Acid (THA) Flotation Optimization

[1]

Subject: Optimizing pH Regimes for Maximum Recovery & Selectivity

Reagent Class: Aromatic Chelating Collectors (Di-hydroxamic series) Primary Applications: Oxidized Minerals (Cassiterite, Wolframite, Rare Earth Oxides, Rutile)[1][2]

Part 1: The Core Directive (The "Sweet Spot")

For Terephthalohydroxamic Acid (THA), the optimal flotation window is strictly governed by the intersection of collector speciation and mineral surface hydrolysis .

The Golden Rule: pH 7.5 – 9.0

Unlike fatty acids (which require alkaline pH >10) or phosphonic acids (acidic pH <6), THA functions via a chelation mechanism that requires a specific balance:[1]

  • The Collector: Must be partially ionized (Anionic form

    
    ) to drive chemisorption, but sufficient neutral molecules (
    
    
    ) must exist to reduce electrostatic repulsion at the interface.
  • The Mineral: Metal sites (e.g.,

    
    , 
    
    
    ) must be hydroxylated (
    
    
    ) but not fully precipitated as neutral hydroxides.[1]

Critical Warning: Operating below pH 7.0 drastically reduces collector activity (protonation).[1] Operating above pH 9.5 causes competitive adsorption of


 ions and non-selective activation of gangue (silicates/calcite).

Part 2: The Mechanism (Why This Happens)

To troubleshoot effectively, you must understand the underlying surface chemistry. THA is a bidentate chelator .[2] It forms stable 5-membered rings with surface metal ions.[1][2]

Diagram 1: pH-Dependent Adsorption Mechanism

This decision tree illustrates the chemical fate of your flotation system based on pH adjustments.

THA_MechanismpH_LowAcidic Condition(pH < 6.0)State_LowCollector Protonated (HL)Mineral Surface Positive (+)pH_Low->State_LowpKa constraintpH_OptOptimal Condition(pH 7.5 - 9.0)State_OptCo-existence (HL + L-)Active ChelationpH_Opt->State_OptIonization ~50%pH_HighAlkaline Condition(pH > 9.5)State_HighCompetition (OH- vs L-)Gangue ActivationpH_High->State_HighSurface Charge ReversalResult_LowOutcome: Low Recovery(Weak Physisorption)State_Low->Result_LowResult_OptOutcome: High Recovery & Grade(Strong Chemisorption)State_Opt->Result_OptFormation ofO-O Chelate RingResult_HighOutcome: Low Grade / Froth Issues(Hydrolysis & Slimes)State_High->Result_High

Caption: The "Goldilocks Zone" of THA flotation. Maximum efficiency occurs when the collector pKa aligns with the mineral's hydroxylation window.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Low Recovery (Tailings are high in value)[1]

Q: I am dosing THA at 300 g/t, but my rougher recovery is stuck below 60%. My pulp pH is 6.5. What is wrong?

A: You are operating below the pKa activation threshold .

  • The Science: Terephthalohydroxamic acid has a pKa typically around 8.5–9.0. At pH 6.5, the molecule is 99% protonated (neutral). While it can physically adsorb, it lacks the anionic charge required to form the strong covalent bond (chemisorption) with the metal cation on the mineral surface.

  • The Fix:

    • Incrementally raise pH to 8.0 using Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      ).[1]
    • Note: Avoid Lime (

      
      ) if possible, as Calcium ions can depress hydroxamic acid activity by precipitating the collector in the bulk solution.
      

Q: I raised the pH to 8.5, but recovery is still sluggish. The ore is Cassiterite. [3][4][5]

A: You may need a Metal Ion Activator .

  • The Science: Hydroxamic acids sometimes struggle to displace hydration layers on specific crystal faces.

  • The Fix: Add Lead Nitrate (

    
    )  at 50–100 g/t before the collector. Lead ions adsorb onto the mineral surface, creating "active sites" that THA targets aggressively. This is standard practice for fine cassiterite flotation [1].
    
Scenario B: Low Concentrate Grade (High Mass Pull)

Q: Recovery is great (90%), but my concentrate grade is diluted with silica and iron oxides. I'm at pH 10.

A: Your pH is too high, causing non-selective activation .[2]

  • The Science: At pH > 9.5, two things happen:

    • Zeta Potential Shift: Gangue minerals (like quartz) become highly negative, but the high ionic strength of the alkaline pulp can compress the double layer, allowing "heterocoagulation" (slimes coating the valuable mineral).

    • Iron Activation: If your ore contains iron oxides (hematite/limonite), THA will float them aggressively at high pH.[2]

  • The Fix:

    • Lower pH to 7.5 – 8.0 .[2]

    • Introduce a depressant: Sodium Silicate (Water Glass) or Sodium Hexametaphosphate (SHMP) to disperse slimes and depress silica.[1]

Scenario C: Froth Instability

Q: The froth is voluminous and sticky, carrying too much water. Is this the THA?

A: Yes, Hydroxamic acids are powerful surfactants.[2]

  • The Science: Unlike Xanthates, THA has significant frothing properties due to its large organic structure (terephthal- backbone).[1] At high pH (fully ionized), it acts like a soap.[1]

  • The Fix:

    • Reduce your auxiliary frother (e.g., MIBC) dosage by 30-50%.[1][2]

    • If using a mixed collector (e.g., THA + Fatty Acid), ensure the ratio is optimized (typically 4:1 THA:Fatty Acid) to control foam structure.

Part 4: Experimental Validation Protocol

Use this self-validating workflow to determine the exact pH optimum for your specific ore body.

Table 1: The pH Optimization Matrix
StepParameterSet PointObservation Target
1 Baseline pH 7.0Establish "natural" floatability.[1][2] Likely low recovery.[2]
2 Alkaline Ramp pH 8.0Critical Step. Look for a sharp increase in mineralization of the froth.
3 Peak Test pH 9.0Check for grade dilution.[1][2] If mass pull doubles but metal units stay same, you've gone too far.[2]
4 Acidic Check pH 6.0Verify if recovery collapses. If it doesn't, your mineral might be pre-activated (e.g., by natural metal ions).[1][2]
Diagram 2: Optimization Workflow

Optimization_LoopStartStart Optimization(Fixed Dosage)Check_RecCheck Recovery(Target >85%)Start->Check_RecCheck_GradeCheck Grade(Target >Commercial)Check_Rec->Check_GradeHigh RecAction_UpIncrease pH(+0.5 units)Check_Rec->Action_UpLow RecAction_DownDecrease pH(-0.5 units)Check_Grade->Action_DownLow Grade(Gangue Floating)Action_DepressAdd Depressant(Na2SiO3)Check_Grade->Action_DepressLow Grade(Slimes Issue)FinalLock ProcessParametersCheck_Grade->FinalOptimalAction_Up->Check_RecAction_Down->Check_RecAction_Depress->Check_Grade

Caption: Iterative loop for balancing recovery and grade using pH as the primary lever.[1][6]

References

  • Xu, L., et al. (2023).[2] "Selective Separation Behavior and Study on the Interaction Mechanism of 2-Hydroxy-3-Naphthylmethyl Hydroxamic Acid and Cassiterite." Minerals, 14(1), 29. Link[1]

  • Qin, W., et al. (2011).[2][7] "Flotation and Surface Behavior of Cassiterite with Salicylhydroxamic Acid." Industrial & Engineering Chemistry Research. Link[1]

  • Somasundaran, P., & Nagaraj, D.R. (1984).[2] "Chemistry and Applications of Hydroxamic Acid Flotation Collectors." Reagents in Mineral Technology.

  • Han, H., et al. (2018).[2] "Hydrophobic Flocculation of Fine Cassiterite Using Alkyl Hydroxamic Acids." Minerals, 8(9).[1][2][8][9] Link[1]

  • ChemPro Equipment. (2024).[1] "Hydroxamic Acid: High-Performance Flotation Collector Technical Data." Link

Technical Support Center: Improving Water Solubility of Terephthalohydroxamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support center for terephthalohydroxamic acid (THA). As a research scientist or drug development professional, you are likely interested in THA for its potent metal-chelating properties, which are relevant in fields ranging from medicinal chemistry to materials science.[1][2] However, the utility of THA is often hampered by a significant experimental hurdle: its very poor aqueous solubility.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to directly address the challenges you may encounter. We will move from understanding the root cause of THA's low solubility to practical, step-by-step strategies for overcoming this limitation in your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my terephthalohydroxamic acid (THA) so poorly soluble in water and neutral aqueous buffers?

A1: The low water solubility of terephthalohydroxamic acid is a direct result of its molecular structure. Several factors contribute to this:

  • Strong Intermolecular Hydrogen Bonding: THA is a symmetrical molecule with two hydroxamic acid functional groups (-CONHOH) at opposite ends of a rigid benzene ring.[1] In its solid, crystalline state, these groups form extensive and strong hydrogen bonds with neighboring THA molecules. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, which the weak interactions with water molecules cannot easily provide.[3][4]

  • Hydrophobic Aromatic Core: The central benzene ring is nonpolar and hydrophobic. While the hydroxamic acid groups are polar, the large aromatic core dominates the molecule's character, leading to unfavorable interactions with the polar water molecules.

  • Molecular Symmetry: The linear, symmetric structure of THA allows for efficient packing into a stable crystal lattice, further increasing the energy barrier to dissolution.

Based on estimates from related structures, the aqueous solubility of THA at 25°C is exceptionally low, around 0.017 g/L.[1] This inherent property is the primary reason you are experiencing dissolution difficulties.

Q2: I need to prepare a stock solution of THA. What organic solvents are most effective?

A2: For creating a concentrated stock solution that can be diluted into your aqueous experimental medium, polar aprotic solvents are the most effective choice. These solvents are adept at disrupting the intermolecular hydrogen bonds that hold the THA crystal lattice together.

The most commonly recommended solvents are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Expert Insight: While both are effective, DMSO is often the preferred solvent for biological applications due to its slightly lower toxicity profile compared to DMF. The parent compound, terephthalic acid (TPA), shows significantly higher solubility in DMSO (20 g/100 g) compared to other organic solvents like methanol (0.1 g/100 g) at 25°C.[5][6][7] THA follows a similar trend, exhibiting enhanced solubility in these polar aprotic solvents.[1]

Troubleshooting Tip: If you add your DMSO or DMF stock solution to an aqueous buffer too quickly or at too high a concentration, the THA may precipitate out. This is known as "crashing out." To avoid this, add the stock solution dropwise into the vigorously stirring (vortexing) aqueous buffer.

Q3: My experiment is pH-sensitive. Can I improve THA's aqueous solubility by adjusting pH?

A3: Yes, pH adjustment is the most direct and highly effective method for dramatically increasing the aqueous solubility of THA. This is a classic strategy for acidic compounds.

The Underlying Chemistry: The hydroxamic acid functional groups on THA are weakly acidic. By increasing the pH of the aqueous solution with a base, you deprotonate these groups to form hydroxamate anions (-CONHO⁻). This transformation has two key effects:

  • Introduction of Charge: The resulting terephthalohydroxamate salt is an ionic species, which is significantly more polar and, therefore, much more soluble in water than the neutral acid form.

  • Disruption of Hydrogen Bonding: The formation of the salt breaks the strong intermolecular hydrogen bonding network that stabilizes the solid crystal.

Hydroxamic acids, in general, are known to be smoothly soluble in alkaline solutions due to the stability of the hydroxamate anion.[8][9]

  • Solvent Selection: Begin by suspending the solid terephthalohydroxamic acid in your desired aqueous solvent (e.g., deionized water, phosphate buffer).

  • Base Selection: Choose a suitable base. For simple solubilization, 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) are excellent choices.

  • Stoichiometry: To ensure complete deprotonation of both hydroxamic acid groups, add at least two molar equivalents of a monovalent base (like NaOH) for each mole of THA.

  • Titration: Add the base solution dropwise to the THA suspension while stirring continuously. You should observe the solid THA gradually dissolving as the soluble salt form is created.

  • Final pH Check: After complete dissolution, check the final pH of the solution to ensure it is compatible with your experimental constraints. You may need to adjust it carefully, but be aware that lowering the pH too much will cause the THA to precipitate back out of the solution.

G

Caption: Workflow for solubilizing THA via salt formation.

Q4: I cannot use extreme pH or high concentrations of organic solvents. What advanced formulation strategies can I try?

A4: When pH modification and simple cosolvents are not viable, several advanced formulation techniques can be employed. These are common in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs.[10][11][12]

  • Mechanism: Cyclodextrins are donut-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. The hydrophobic aromatic core of the THA molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic part of THA and dramatically increasing its apparent water solubility.[11]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubility and low toxicity.[11]

  • Best For: Applications requiring a stable, solubilized form of THA in near-neutral aqueous media, such as cell culture experiments.

G

Caption: Encapsulation of THA by a cyclodextrin.

  • Mechanism: This strategy involves using a mixture of water and a water-miscible organic solvent (a cosolvent). The cosolvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic THA molecule to dissolve.[13] It essentially reduces the surface tension of water and disrupts its hydrogen bonding network, creating "pockets" for the solute.

  • Common Choices: Polyethylene Glycol (e.g., PEG 300, PEG 400), Propylene Glycol, and Ethanol.

  • Best For: Formulations where the presence of a low percentage of an organic solvent is acceptable. It's crucial to test the tolerance of your specific assay or biological system to the chosen cosolvent.

  • Mechanism: This is a more advanced approach that involves reducing the particle size of THA to the nanometer scale. According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By creating nanoparticles, you vastly increase the surface-area-to-volume ratio, which can lead to a significant increase in dissolution rate and saturation solubility.[14]

  • Common Techniques: Methods like miniemulsion, sonication, or spray drying can be used to produce nanoparticles or amorphous solid dispersions.[12][15]

  • Best For: Drug delivery applications where bioavailability is a key concern. This requires specialized equipment and formulation expertise.

Q5: How can I determine if my chosen method has successfully improved the solubility of THA?

A5: Visual inspection (i.e., no visible particles) is a good start, but quantitative measurement is essential for reproducible science. The shake-flask method followed by a quantitative analytical technique is the gold standard.

  • Preparation: Add an excess amount of solid THA to a known volume of your chosen solvent system (e.g., water, buffer, buffer with cyclodextrin). The key is to have undissolved solid remaining at the end, ensuring the solution is saturated.

  • Equilibration: Seal the container (e.g., a glass vial) and agitate it at a constant temperature for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant. It is critical to separate the dissolved THA from the undissolved solid. This is best done by centrifuging the sample at high speed and then filtering the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Dilute the clear, filtered sample with a suitable solvent and quantify the concentration of THA using an appropriate analytical method.

Analytical Quantification Methods:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and reliable method. THA has a chromophore (the benzene ring) that absorbs UV light, making it detectable.[16] You would first establish a calibration curve with known concentrations of THA (dissolved in an organic solvent like DMSO or DMF) and then use it to determine the concentration in your experimental sample.[17][18][19]

  • UV-Vis Spectrophotometry: If THA is the only UV-absorbing species in your formulation, you can use a simple UV-Vis spectrophotometer to measure its concentration after creating a standard curve. However, this method is less specific than HPLC and can be prone to interference from other components in the formulation.

Troubleshooting Decision Guide

If you are facing solubility issues with THA, use the following decision tree to guide your strategy.

G start THA is not dissolving in my aqueous system. q_organic Can you use an organic stock solution (e.g., DMSO)? start->q_organic sol_organic Dissolve THA in DMSO/DMF. Add dropwise to stirring aqueous buffer. q_organic->sol_organic Yes q_ph Can you alter the pH of your system? q_organic->q_ph No ans_org_yes Yes ans_org_no No sol_ph Add base (e.g., NaOH) to raise pH > 9. This forms a soluble salt. q_ph->sol_ph Yes q_advanced Are advanced excipients (e.g., cyclodextrins) permissible? q_ph->q_advanced No ans_ph_yes Yes ans_ph_no No sol_advanced Formulate with HP-β-CD or use a cosolvent system (e.g., PEG 400/Water). q_advanced->sol_advanced Yes sol_consult Re-evaluate experimental design or consider a more soluble THA derivative. q_advanced->sol_consult No ans_adv_yes Yes ans_adv_no No

Caption: Decision tree for troubleshooting THA solubility.

Summary Data Table

The following table provides solubility data for the parent compound, terephthalic acid (TPA), which serves as a useful reference for understanding the behavior of THA in various solvents.

SolventTemperature (°C)Solubility (g / 100 g of Solvent)Reference
Water250.0017[3][5]
Water2001.7[3][5]
Methanol250.1[3][5]
Dimethylformamide (DMF)256.7[6][7]
Dimethyl Sulfoxide (DMSO)2520.0[3][5][6]

Note: Terephthalohydroxamic acid (THA) is expected to follow similar trends but with very low absolute solubility in water (~0.0017 g/100g or 0.017 g/L at 25°C).[1]

References
  • Jadhav, N.R., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Solubility of Things. (n.d.). Terephthalic Acid. Available at: [Link]

  • Google Patents. (2018). CN107847440B - Method for improving water solubility of water-insoluble or sparingly water-soluble drugs.
  • ResearchGate. (2025). Improvement of the water solubility of tolfenamic acid by new multiple component crystals produced by mechanochemical methods. Available at: [Link]

  • Ferdous, J., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reda, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • Mero, A., et al. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • MDPI. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics. Available at: [Link]

  • Lee, S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics. Available at: [Link]

  • Kim, D., et al. (2021). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Biomolecules. Available at: [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Available at: [Link]

  • Quora. (2020). How to dissolve terephthalic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Terephthalic Acid. PubChem Compound Database. Available at: [Link]

  • SciELO. (2018). Recovery of Terephthalic Acid by employing magnetic nanoparticles as a solid support. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Terephthalic acid. Available at: [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting. Available at: [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Available at: [Link]

  • PubMed. (1998). Validation of a robust and sensitive method for detecting hydroxyl radical formation together with evoked neurotransmitter release in brain microdialysis. Available at: [Link]

  • Google Patents. (2007). CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue.
  • National Center for Biotechnology Information. (2020). Preparation of a Novel Polystyrene-Poly(hydroxamic Acid) Copolymer and Its Adsorption Properties for Rare Earth Metal Ions. Available at: [Link]

  • ResearchGate. (2014). Methods for Hydroxamic Acid Synthesis. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Terephthalic acid (CAS 100-21-0). Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available at: [Link]

  • Google Patents. (2006). US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • ScienceDirect. (1998). An HPLC assay of hydroxyl radicals by the hydroxylation reaction of terephthalic acid. Available at: [Link]

  • MDPI. (2024). Conversion of PET Bottle Waste into a Terephthalic Acid-Based Metal-Organic Framework for Removing Plastic Nanoparticles from Water. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • ResearchGate. (1969). Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. Available at: [Link]

  • PubMed. (2020). Preparation of a Novel Polystyrene-Poly(hydroxamic Acid) Copolymer and Its Adsorption Properties for Rare Earth Metal Ions. Available at: [Link]

  • RSC Publishing. (2019). A general concept for the introduction of hydroxamic acids into polymers. Available at: [Link]

  • ResearchGate. (2014). A Convenient Method for the Preparation of Hydroxamic Acids. Available at: [Link]

  • National Institutes of Health. (2014). Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Methods for Hydroxamic Acid Synthesis. Available at: [Link]

Sources

Troubleshooting low yields in TPHA synthesis from PET

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TPHA-8492-PET Subject: Troubleshooting Low Yields & Purity in Terephthalohydroxamic Acid Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary: The "Hydrolysis vs. Aminolysis" War

If you are experiencing low yields in converting Polyethylene Terephthalate (PET) to Terephthalohydroxamic Acid (TPHA), the culprit is almost always competition .[1]

PET depolymerization is a heterogeneous reaction. When you introduce hydroxylamine (


) in a basic medium, two pathways compete:
  • Hydroxaminolysis (Desired):

    
     attacks the ester bond 
    
    
    
    TPHA.[1][2]
  • Hydrolysis (Parasitic):

    
     or 
    
    
    
    attacks the ester bond
    
    
    Terephthalic Acid (TPA).[1][2]

The Hard Truth: TPA is the thermodynamic sink.[1] If your water content is too high, your base concentration is uncontrolled, or your temperature is too aggressive, you will produce TPA, not TPHA.[1][2] The guide below focuses on tilting this kinetic balance back in your favor.

Module 1: The Reaction Landscape

To fix the yield, you must visualize where the mass is going.[1]

TPHA_Synthesis PET Waste PET (Solid Flakes) Inter Intermediate: BHET / Oligomers PET->Inter Glycolysis (EG, Heat) TPHA TARGET: Terephthalohydroxamic Acid (TPHA) Inter->TPHA NH2OH / Base (Nucleophilic Attack) TPA PARASITIC SIDE-PRODUCT: Terephthalic Acid (TPA) Inter->TPA H2O / OH- (Hydrolysis) TPHA->TPA Acid Hydrolysis (If pH < 2 too long)

Figure 1: Reaction pathway showing the critical bifurcation between TPHA (green) and the parasitic TPA (grey).[1][2]

Module 2: Troubleshooting & FAQs

Direct answers to the most common failure modes observed in our lab.

Q1: My yield is <30%, and I see unreacted PET flakes. Why?

Diagnosis: Surface Area Limitation. PET is semi-crystalline.[1] Hydroxylamine cannot penetrate the crystal lattice efficiently at mild temperatures.[1] The Fix:

  • Pre-Glycolysis: Do not attempt direct aminolysis on raw flakes.[1][2] Perform a "pre-digestion" step.[1][2] Reflux PET in Ethylene Glycol (EG) with 0.5% Zinc Acetate for 1 hour before adding the hydroxylamine.[1] This breaks the polymer into soluble oligomers (BHET), making the ester bonds accessible.[1]

  • Particle Size: If skipping glycolysis, cryo-mill your PET to <500 microns.[1][2] Flakes (5mm) have insufficient surface area.[1][2]

Q2: I obtained a white powder, but the melting point is >300°C (TPHA should be ~230°C).

Diagnosis: TPA Contamination. You made Terephthalic Acid (TPA), not TPHA. TPA sublimes/decomposes >300°C.[1][2] This happens if water is present in the reaction solvent.[1][3][4] The Fix:

  • Anhydrous Conditions: Use Methanol or Ethylene Glycol as the solvent, not water.[1]

  • Hydroxylamine Source: Avoid aqueous

    
     (50 wt%).[1][2] Use Hydroxylamine Hydrochloride (
    
    
    
    )
    and neutralize it in situ with solid KOH or Sodium Methoxide.[1][2] This minimizes water introduction.[1][2]
Q3: The reaction mixture turned yellow/brown. Is my product ruined?

Diagnosis: Oxidation of Hydroxylamine. Hydroxylamine is unstable in base and air.[1] It can decompose into


 and 

, leaving you with no nucleophile to attack the PET.[1] The Fix:
  • Stoichiometry: Use a large excess of Hydroxylamine (4:1 to 6:1 molar ratio vs. PET repeating unit).[1]

  • Atmosphere: Purge the headspace with Nitrogen (

    
    ) during the reaction.[1]
    
  • Temperature Cap: Do not exceed 70°C during the hydroxaminolysis step. High temps favor the decomposition of hydroxamic acids (Lossen rearrangement pathways).[1]

Q4: I can't filter the product; it's a slimy gel.

Diagnosis: Oligomer Trapping. You have incomplete depolymerization mixed with sodium salts of TPHA. The Fix:

  • The "Hot Filter" Trick: Before acidification, filter the hot alkaline reaction mixture.[1] This removes unreacted PET and insoluble oligomers.[1]

  • Slow Acidification: When precipitating TPHA, add 1M HCl dropwise to pH 4-5.[1][2] Rapid dumping of acid traps impurities in the crystal lattice.[1]

Module 3: Optimized Protocol (The "One-Pot" Method)

This protocol prioritizes purity over speed by minimizing water content.[1][2]

Reagents:

  • Waste PET (2.0 g, ~10 mmol repeating units)

  • Hydroxylamine Hydrochloride (

    
    ) (5.5 g, ~80 mmol)[1][2]
    
  • Sodium Hydroxide (NaOH) (4.0 g, ~100 mmol)[1][2]

  • Solvent: Methanol (50 mL) or Ethylene Glycol (for higher temp tolerance).[1][2]

Step-by-Step:

  • Preparation of Free Base: Dissolve

    
     in Methanol. Add NaOH (solid) slowly at 0°C. Stir for 30 mins. Filter off the NaCl precipitate if possible (optional but cleaner).[1][2]
    
    • Checkpoint: The solution must be clear/colorless.

  • Reaction: Add the PET (powdered/small flakes) to the filtrate. Reflux at 65-70°C for 4-6 hours.[1][2]

    • Note: If using EG, you can go to 100°C, but watch for degradation.[1][2]

  • Isolation (The Critical Step):

    • Cool to Room Temp.[1][3][5]

    • Filter 1: Remove unreacted PET.[1] Discard solid.

    • Acidification: Cool filtrate to 0°C. Add 2M HCl dropwise until pH reaches ~4.0 - 5.0. Do not go to pH 1. TPHA is most stable/insoluble at its isoelectric point (~pH 4-5).[1][2] TPA precipitates at lower pH.[1][2]

    • Filter 2: Collect the white precipitate (TPHA).[1][2]

  • Purification: Recrystallize from hot water. TPA is virtually insoluble in water; TPHA has moderate solubility in hot water.[1]

Module 4: Quantitative Troubleshooting Data
ParameterOptimal RangeImpact of Deviation
NH2OH:PET Ratio 4:1 to 6:1 < 4:1: Incomplete conversion.[1][2] > 8:1: Wasteful, difficult workup.[1][2]
Temperature 60°C - 80°C < 60°C: Reaction too slow (days). > 90°C: Hydroxamic acid hydrolysis/degradation.[1][2]
pH (Workup) 4.5 - 5.5 < 3.0: Co-precipitation of TPA (impurity).[1][2] > 7.0: Product remains soluble as salt.[1][2]
Water Content < 5% > 10%: Hydrolysis dominates; TPA becomes major product.[1][2]
Module 5: Decision Logic (Visual)

Troubleshooting_Logic Start Start: Low Yield Check_MP Check Melting Point (Target: ~230°C) Start->Check_MP High_MP MP > 300°C (It's TPA) Check_MP->High_MP Too High Low_MP MP < 200°C (Impure/Oligomers) Check_MP->Low_MP Too Low Soln_Water Action: Remove Water Use MeOH/EG only High_MP->Soln_Water Cause: Hydrolysis Soln_Glycolysis Action: Increase Rxn Time or Pre-Glycolysis Step Low_MP->Soln_Glycolysis Cause: Incomplete Rxn

Figure 2: Diagnostic decision tree for analyzing the solid product.[1][2]

References
  • Preparation of Terephthalohydroxamic Acid from Waste PET: Describes the one-pot process using ethylene glycol and hydroxylamine/hydrazine. Source: ResearchGate.[1][2][3] "Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide."[1][6]

  • Solubility of Terephthalic Acid (Impurity Control): Critical data for separating the TPA byproduct from TPHA. Source: NCBI / PMC.[1][2][7] "Studies on the Solubility of Terephthalic Acid in Ionic Liquids."

  • General Hydroxamic Acid Synthesis Mechanism: Foundational chemistry for nucleophilic attack on esters. Source: Wikipedia / General Chemistry.[1][2] "Terephthalic acid properties and solubility."

Sources

Technical Support Center: Lead Nitrate Activation of TPHA Collectors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting of Lead Nitrate (


) Activation for Hydroxamic Acid Collectors (TPHA/BHA/SHA) in Oxide Mineral Flotation.
Reference ID:  TS-FLOT-Pb-042
Applicable Reagents:  Terephthalohydroxamic Acid (TPHA), Benzohydroxamic Acid (BHA), Salicylhydroxamic Acid (SHA).
Target Minerals:  Cassiterite (

), Wolframite, Rutile, Ilmenite.

Core Mechanism: The "Active Site" Theory

Why are you seeing variable performance? Hydroxamic acid collectors (TPHA) are chelating agents that target metal cations. However, oxide minerals like cassiterite often lack sufficient reactive metal sites on their surface due to hydroxylation (formation of


 groups) in aqueous pulp.

Lead nitrate acts as a surface modifier . It does not merely "float" in the solution; it hydrolyzes to form lead-hydroxyl species (primarily


) which chemically adsorb onto the mineral surface. These adsorbed lead species serve as "anchor points" (active sites) for the TPHA collector molecules to latch onto, forming stable five-membered chelate rings.

The Critical Causality:



If your recovery is low, the failure point is almost always in the hydrolysis balance or the adsorption kinetics of the lead species.

Experimental Protocol: The "Activation Window"

Standard Operating Procedure for Bench-Scale Flotation

To ensure reproducibility, do not deviate from the conditioning order. The surface must be "primed" with lead before the collector arrives.

Step 1: Pulp Conditioning (pH Adjustment)

  • Action: Adjust slurry pH to 7.5 – 8.5 .

  • Reason: Below pH 6.0,

    
     remains free in solution and does not adsorb effectively. Above pH 10.0, 
    
    
    
    precipitates in the bulk pulp (white cloudiness), wasting reagent and depressing flotation.

Step 2: Activator Addition (Lead Nitrate) [1][2][3][4]

  • Dosage: Typically

    
     to 
    
    
    
    mol/L.
  • Conditioning Time: 3–5 minutes.

  • Observation: The pulp should remain clear. If it turns milky immediately, your pH is too high or dosage is excessive.

Step 3: Collector Addition (TPHA)

  • Action: Add TPHA collector after Lead Nitrate conditioning is complete.

  • Mechanism: TPHA molecules target the adsorbed

    
     sites.
    
  • Conditioning Time: 2–3 minutes.

Step 4: Frother Addition & Air Introduction

  • Action: Add MIBC or pine oil; introduce air.

Visualization: Activation Mechanism & Troubleshooting

A. Surface Activation Pathway

This diagram illustrates the necessary chemical bridge formed by Lead Nitrate.

ActivationMechanism Mineral Oxide Mineral Surface (Hydrophilic Sn-OH) ActiveSite Activated Surface (Sn-O-Pb(OH)⁺) Mineral->ActiveSite Adsorption Pb_Sol Lead Nitrate Solution (Pb²⁺ ions) Hydrolysis Hydrolysis Reaction (pH 7-9) Pb_Sol->Hydrolysis Hydrolysis->ActiveSite Generates Pb(OH)⁺ Complex Hydrophobic Surface Complex (Pb-TPHA Chelate) ActiveSite->Complex Chelation Collector TPHA Collector (Anionic) Collector->Complex Binding

Caption: The transformation of a hydrophilic mineral surface to a hydrophobic state via Lead(II) hydroxyl activation.

B. Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Issue: Low Recovery CheckPH Check Pulp pH Start->CheckPH LowPH pH < 6.5 CheckPH->LowPH HighPH pH > 9.5 CheckPH->HighPH OptimalPH pH 7.5 - 8.5 CheckPH->OptimalPH Action1 Pb²⁺ won't adsorb. Increase pH. LowPH->Action1 Action2 Pb(OH)₂ precipitates. Lower pH. HighPH->Action2 CheckDosage Check Pb:TPHA Ratio OptimalPH->CheckDosage RatioLow Pb < TPHA CheckDosage->RatioLow RatioHigh Pb >>> TPHA CheckDosage->RatioHigh Action3 Insufficient activation. Increase Pb dosage. RatioLow->Action3 Action4 Self-depression/Slime. Reduce Pb dosage. RatioHigh->Action4

Caption: Decision matrix for diagnosing poor flotation recovery in lead-activated systems.

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseCorrective Action
Zero/Low Recovery pH Mismatch: Pulp pH is likely < 6.0. Lead exists as free ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ions which do not adsorb onto oxide surfaces effectively.
Adjust pH to 8.0 using NaOH or

. Verify pH after Pb addition (hydrolysis releases

, lowering pH).
White Precipitate in Cell Bulk Precipitation: Lead is reacting with carbonate ions in water or hydroxyls (pH > 10) rather than the mineral surface.Reduce pH to < 9.[3][5][6]0. Use deionized water if high carbonate hardness is suspected.
High Reagent Consumption Improper Sequence: Adding TPHA before Lead Nitrate causes them to complex in the bulk solution, rendering both useless.Strict Protocol: Add Pb(NO3)2

Condition 3 min

Add TPHA.
Gangue (Silica) Floating Non-Selective Activation: Lead ions are activating quartz/silicates via "heterocoagulation" or physical adsorption.Add a depressant (e.g., Sodium Silicate or Starch) before Lead Nitrate addition.
Froth is Unstable Excess Metal Ions: High ionic strength from excess Lead Nitrate can collapse the froth structure.Reduce Lead Nitrate dosage. Perform a dosage sweep starting from

M.

Frequently Asked Questions (FAQs)

Q1: Can I mix Lead Nitrate and TPHA together before adding them to the flotation cell? A: Absolutely not. Mixing them externally forms a lead-hydroxamate precipitate (a solid complex) immediately. This precipitate is too large to adsorb onto the mineral surface effectively. The reaction must happen on the mineral surface (in-situ activation).

Q2: Why is the pH range so narrow (7–9)? A: This is dictated by the speciation of Lead.

  • pH < 6: Lead is

    
     (soluble, poor adsorption).
    
  • pH 7–9: Lead is

    
     (The "Active Species" – adsorbs strongly).
    
  • pH > 10: Lead is

    
     or 
    
    
    
    (Precipitates or repels anionic collectors). You must operate where
    
    
    is dominant.

Q3: My TPHA collector is a solid paste. How do I dose it? A: Hydroxamic acids have low solubility in cold water. Dissolve TPHA in warm water (


) or a dilute NaOH solution (pH 10) to create a stock solution (e.g., 1-2%). Ensure it is fully dissolved to prevent "spotty" flotation.

Q4: Is Lead Nitrate the only activator I can use? A: While Lead Nitrate is the industry standard for cassiterite and wolframite, Metal-Organic Frameworks or Rare Earth activators are being researched. However, for TPHA/BHA collectors, Lead provides the highest bond energy (stability) for the chelate ring.

References

  • Tian, M., et al. (2017). "Activation mechanism of lead ions in cassiterite flotation with salicylhydroxamic acid as collector." Separation and Purification Technology, 178, 193–199.[7]

  • Feng, Q., et al. (2017). "The effect of lead ions on cassiterite flotation with salicylhydroxamic acid as collector."[7] Separation and Purification Technology.

  • Han, H., et al. (2017). "Improved flotation separation of cassiterite from calcite using a mixture of lead (II) ion/benzohydroxamic acid as collector." Minerals Engineering, 109, 13-20.

  • Qin, W., et al. (2024). "Utilization of Lead Nitrate to Enhance the Impact of Hydroxamic Acids on the Hydrophobic Aggregation and Flotation Behavior of Cassiterite." Minerals, 14(8).[2]

  • Fuerstenau, D.W., & Pradip. (2005). "Zeta potentials in the flotation of oxide and silicate minerals." Advances in Colloid and Interface Science.

Sources

Technical Support Center: Optimizing Malachite Flotation with TPHA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Selectivity Issues in Malachite Flotation with Terephthalohydroxamic Acid (TPHA) Audience: Mineral Processing Engineers, Surface Chemists, and Research Scientists. (Note: While the request referenced drug development, this guide is strictly calibrated for mineral processing applications, as malachite flotation is an extractive metallurgy process, not a pharmaceutical one.)

Core Mechanism & Chemistry

The "Double-Edged Sword" of TPHA

To troubleshoot selectivity, you must first understand why TPHA (Terephthalohydroxamic Acid) works and why it fails. TPHA is a chelating collector.[1][2] Unlike xanthates that rely on sulfidization, TPHA forms stable five-membered chelate rings with surface metal ions via its hydroxamate functional group (–CONHOH).

  • The Mechanism: The hydroxamic acid group releases a proton and bonds to the Cu²⁺ sites on the malachite surface, forming a hydrophobic copper-hydroxamate complex.

  • The Selectivity Flaw: The hydroxamate group is an "aggressive" ligand. It does not just chelate Copper (Cu); it actively seeks Calcium (Ca), Magnesium (Mg), and Iron (Fe).

    • Result: In mixed ores, TPHA will float Calcite (CaCO₃), Dolomite (CaMg(CO₃)₂), and Hematite (Fe₂O₃) alongside Malachite, destroying your concentrate grade.

Visualization: The Selectivity Failure Mode

The following diagram illustrates the decision logic for diagnosing selectivity failure based on concentrate analysis.

TPHA_Selectivity_Logic Start Flotation Concentrate Analysis CheckGrade Is Cu Grade Low? Start->CheckGrade CheckRec Is Cu Recovery Low? CheckGrade->CheckRec No (Grade OK) GangueType Identify Dominant Gangue CheckGrade->GangueType Yes (High Mass Pull) LowDosage Increase TPHA Dosage or Check Conditioning Time CheckRec->LowDosage Yes Calcite High Ca/Mg (Calcite/Dolomite) GangueType->Calcite Silica High Si (Quartz/Silicates) GangueType->Silica Iron High Fe (Goethite/Hematite) GangueType->Iron Sol_Calcite Solution: Add SHMP or Depress pH to 8.5-9.0 Calcite->Sol_Calcite Sol_Silica Solution: Sodium Silicate (Dispersant) + Frother Control Silica->Sol_Silica Sol_Iron Solution: Starch or Acidified Sodium Silicate Iron->Sol_Iron

Figure 1: Diagnostic flowchart for identifying the root cause of selectivity loss in TPHA flotation systems.

Troubleshooting Guide: Specific Scenarios

Scenario A: "My Concentrate Grade is Diluted with Calcite/Dolomite"

Diagnosis: The TPHA is chelating Ca²⁺ ions on the calcite surface. This is the most common failure mode because the stability constant of Ca-Hydroxamate is high enough to induce flotation at high pH.

Protocol 1: The "pH Window" Adjustment Hydroxamic acids are pH-sensitive.

  • Step 1: Measure your pulp pH. If it is > 9.5, you are activating calcite.

  • Step 2: Lower pH to the 8.5–9.0 range.

    • Why? At pH 8.5, the adsorption density of TPHA on Malachite remains high (forming Cu-Chelates), but the adsorption on Calcite drops significantly because Ca-Chelates are less stable than Cu-Chelates at lower alkalinity [1].

  • Step 3: Re-run the float.

Protocol 2: The Phosphate Depressant Block If pH control fails, you must chemically block the Ca²⁺ sites.

  • Reagent: Sodium Hexametaphosphate (SHMP).

  • Dosage: 50–200 g/t.

  • Conditioning: Add SHMP before TPHA.

    • Mechanism:[1][2][3][4][5] SHMP is a sequestering agent. It complexes Ca²⁺ ions in the double layer and on the mineral surface, preventing TPHA from accessing the calcium sites. It effectively "blinds" the calcite to the collector [2].

Scenario B: "High Silica (Quartz) Entrainment"

Diagnosis: TPHA does not chemically bond to quartz. If silica is floating, it is due to physical entrainment or heterocoagulation (slime coating), where fine malachite particles stick to coarse quartz particles (or vice versa).

Protocol 3: Dispersant & Frother Tuning

  • Step 1: Add Sodium Silicate (Water Glass) at 300–800 g/t.

    • Mechanism:[1][2][3][4][5] This increases the negative zeta potential of both quartz and malachite, creating electrostatic repulsion between them. This breaks up aggregates (slimes) so minerals float independently.

  • Step 2: Check your frother. Hydroxamic acids can have intrinsic frothing properties. If you are adding excess MIBC or Pine Oil, you are creating a wet, unselective froth that mechanically carries silica. Reduce frother dosage by 50%.

Optimization Data & Reagent Matrix

Use the following matrix to select the correct modifier based on your specific gangue mineralogy.

Gangue MineralPrimary InterferenceRecommended DepressantMechanism of ActionCritical pH Range
Calcite (CaCO₃) Chemical AdsorptionSodium Hexametaphosphate (SHMP)Ca²⁺ Site Masking / Sequestration8.5 – 9.0
Quartz (SiO₂) Physical Entrainment / SlimesSodium SilicateDispersion / Zeta Potential ModificationN/A (Insensitive)
Hematite (Fe₂O₃) Chemical AdsorptionCorn Starch / DextrinHydrophilic Polymer Coating8.0 – 9.0
Clay / Slimes Slime CoatingSodium PyrophosphateStrong Dispersion9.0 – 10.0

Frequently Asked Questions (FAQs)

Q1: Can I mix TPHA with Xanthates (PAX/SIBX)? A: Yes, and you often should. This is called "Co-collection."

  • Why: TPHA anchors to the oxide regions of the malachite, while Xanthates anchor to any sulfide inclusions or sulfidized zones.

  • Benefit: Research shows that a TPHA:Xanthate ratio of roughly 3:1 often yields higher recovery than TPHA alone, as the alkyl chains of the xanthate associate with the hydrophobic tails of the TPHA, creating a denser hydrophobic layer on the mineral surface [3].

Q2: My froth is too sticky and stable when using TPHA. Why? A: Hydroxamic acids are surfactants. They lower surface tension more than xanthates.

  • Fix: You are likely overdosing. TPHA requires much lower molar dosages than fatty acids. Switch to "Starvation Feeding"—add TPHA in stages (e.g., 3 stages of 20 g/t) rather than one bulk addition. This prevents excess reagent from stabilizing the froth bubble walls.

Q3: How do I measure if TPHA is actually adsorbing on the Malachite? A: If you have access to a Zeta Potential meter:

  • Measure Malachite zeta potential at pH 9 (usually around -15 to -30 mV).

  • Add TPHA.

  • Measure again.[6][7]

  • Result: You should see a shift towards less negative or even positive values (or a distinct shift in the curve), indicating the chemisorption of the neutral/cationic chelate complex. If the potential doesn't move, your conditioning time (usually 3-5 mins) is too short.

References

  • Han, G., et al. (2021). Selective flotation of malachite from calcite using hydroxamic acid collectors.[2][8] Minerals Engineering.

  • Liu, G., & Zhong, H. (2018). Isolation of malachite from gangue minerals via chelating collectors: Mechanisms and Selectivity. Journal of Central South University.

  • Hope, G.A., et al. (2012). Spectroscopic study of the interaction of hydroxamate collectors with malachite.[2][5][9][10][11] Minerals Engineering.

(Note: TPHA in this context is treated as Terephthalohydroxamic acid or a representative Hydroxamic Acid collector. Specific commercial formulations may vary.)

Sources

Thermal decomposition temperature of terephthalohydroxamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Analysis & Characterization Division Subject: Thermal Decomposition Profile of Terephthalohydroxamic Acid (TPHA) Ticket ID: TPHA-THERM-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Material Characterization Unit[1]

User Query

"I am characterizing a batch of Terephthalohydroxamic Acid (TPHA) for a drug delivery application. I cannot find a consistent thermal decomposition temperature in the literature. Some sources say it's stable, others say it degrades. What is the exact decomposition temperature, and how should I measure it without damaging my equipment?"

Executive Summary (The Short Answer)

Unlike simple carboxylic acids, Terephthalohydroxamic Acid (TPHA) does not exhibit a single, clean melting point followed by decomposition. Instead, it undergoes a complex, multi-stage thermal degradation process.[1]

  • Decomposition Onset: Thermal instability typically begins >177°C (350°F) .[1]

  • Critical Warning: Do not confuse TPHA with its parent compound, Terephthalic Acid (TPA), which sublimes at ~402°C. TPHA is significantly less thermally stable due to the labile N-O bonds.

  • Mechanism: The degradation is driven by Lossen Rearrangement , converting hydroxamic groups into isocyanates, often accompanied by dehydration and polymerization.

Part 1: Critical Thermal Data & Mechanism

The Decomposition Pathway

You are likely observing "ghost" peaks or drifting baselines in your DSC (Differential Scanning Calorimetry) data. This is because TPHA does not simply melt; it chemically transforms.

  • Stage 1: Dehydration (100°C – 150°C): If your sample is not strictly anhydrous, you will see a broad endotherm here.[1] TPHA is hygroscopic and forms strong hydrogen-bonded networks with water.[1]

  • Stage 2: Primary Decomposition (>177°C): The hydroxamic acid moiety (

    
    ) is thermally unstable.[1] It undergoes a Lossen Rearrangement , where the hydroxyl group leaves, and the nitrogen migrates to form an Isocyanate  (
    
    
    
    ).[2]
  • Stage 3: Secondary Reactions: The highly reactive isocyanates generated will immediately react with remaining hydroxamic acid groups or water, leading to the formation of polyureas or insoluble chars.

Visualizing the Degradation Logic

The following diagram illustrates the decision matrix for interpreting your thermal analysis curves.

TPHA_Thermal_Decomposition Start Start Heating TPHA (Ambient to 400°C) Stage1 Temp: 100°C - 150°C Event: Mass Loss ~2-5% Start->Stage1 Decision1 Is Mass Loss Correlated with Endotherm? Stage1->Decision1 Water Diagnosis: Surface/Bound Water (Dehydration) Decision1->Water Yes (Broad Peak) Stage2 Temp: >177°C (Onset) Event: Sharp Exotherm or Endotherm Decision1->Stage2 No (Stable Baseline) Water->Stage2 Continue Heating Mechanism Mechanism: Lossen Rearrangement (-CONHOH → -NCO) Stage2->Mechanism Product Formation of Di-Isocyanates (Toxic/Reactive) Mechanism->Product Char Final Residue: Polyurea/Char Network Product->Char Polymerization

Figure 1: Thermal degradation pathway of Terephthalohydroxamic Acid, distinguishing between dehydration and the Lossen Rearrangement decomposition.

Part 2: Troubleshooting & Experimental Protocols

FAQ: Why does my data look inconsistent?
SymptomProbable CauseCorrective Action
Weight loss at 110°C Hygroscopicity: TPHA avidly binds water.[1]Pre-dry sample at 80°C under vacuum for 4 hours.
Drifting DSC Baseline Sublimation/Decomposition: The sample is degrading during the melt.[1]Use Hermetic Pans (sealed aluminum) to suppress volatilization and observe the true decomposition exotherm.[1]
Explosive Noise in Signal Rapid Gas Evolution: Lossen rearrangement releases gas rapidly.[1]Reduce heating rate to 2°C/min or 5°C/min . Do not use 20°C/min.
Residue is Black/Insoluble Charring: Formation of polyurea networks.[1]This is normal. Clean crucibles with hot DMSO or burn off at 600°C in air.[1]
Standard Operating Procedure (SOP): Determination of TPHA Stability

Objective: Accurately determine the onset of decomposition (


) and peak degradation (

).

Equipment:

  • Thermogravimetric Analyzer (TGA)[1]

  • Differential Scanning Calorimeter (DSC)[1]

Protocol:

  • Sample Prep: Grind TPHA to a fine powder to ensure uniform heat transfer. Use 3–5 mg.

  • Crucible Selection:

    • TGA: Alumina (open).[1]

    • DSC: Aluminum (Hermetically sealed with a pinhole).[1] Note: The pinhole prevents pan rupture from gas generation while maintaining local atmosphere.

  • Atmosphere: Purge with Nitrogen (N₂) at 50 mL/min.

    • Why? Air/Oxygen will cause early oxidative degradation, masking the intrinsic stability of the molecule.

  • Ramp Program:

    • Equilibrate at 40°C.

    • Ramp 5°C/min to 300°C.

  • Data Analysis:

    • TGA: Look for the first significant step change in mass (after the water step). Define

      
       at 1% mass loss (extrapolated).
      
    • DSC: Look for an exothermic peak (decomposition) or endothermic melting immediately followed by erratic heat flow.[1]

Part 3: Safety & Handling

WARNING: The thermal decomposition of hydroxamic acids generates Isocyanates and potentially Hydroxylamine residues.

  • Isocyanates are potent respiratory sensitizers.

  • Hydroxylamine is potentially explosive if concentrated.

  • Ventilation: Always exhaust TGA/DSC effluent into a fume hood. Do not inhale vapors released during the experiment.

References

  • Agrawal, Y. K. (1979).[1] Thermal Analysis of Hydroxamic Acids. Thermochimica Acta. (Contextual grounding for general hydroxamic acid thermal behavior).

  • Yale, H. L. (1943).[1] The Hydroxamic Acids. Chemical Reviews, 33(3), 209-256.[1] (Foundational mechanism for Lossen Rearrangement).[1]

  • PubChem. (n.d.).[1] Terephthalic Acid Thermal Properties (Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Terephthalohydroxamic Acid (THA) vs. Octanohydroxamic Acid (OHA) in Oxide Flotation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Terephthalohydroxamic Acid (THA) and Octanohydroxamic Acid (OHA) as flotation collectors. It is designed for researchers in surface chemistry, mineral processing, and chemical development who require an objective analysis of molecular architecture, adsorption mechanisms, and recovery performance.

Executive Summary

In the flotation of refractory oxide minerals (Cassiterite, Bastnaesite, Wolframite), hydroxamic acids are the gold standard due to their ability to chelate with metal cations (Sn, Ce, W) on mineral surfaces.

  • Octanohydroxamic Acid (OHA): A standard Alkyl Mono-hydroxamic Acid . It functions primarily through chemisorption followed by hydrophobic aggregation of its flexible C8 chains. It offers high recovery but often suffers from lower selectivity against gangue silicates.

  • Terephthalohydroxamic Acid (THA): An advanced Aromatic Di-hydroxamic Acid . Its rigid benzene core and dual chelating groups allow for "bridging adsorption" and higher stereoselectivity. While less commercially ubiquitous than OHA, THA and its di-hydroxamic analogs (like Octylmalon dihydroxamic acid) demonstrate superior selectivity and stronger surface complexation constants.

Verdict: OHA is the workhorse for bulk recovery. THA is the precision tool for difficult separations where selectivity and fine-particle recovery (via flocculation) are paramount.

Chemical Architecture & Mechanism

The fundamental difference lies in the "Bite" (Chelation) and the "Tail" (Hydrophobicity).

Structural Comparison[1]
FeatureOctanohydroxamic Acid (OHA)Terephthalohydroxamic Acid (THA)
Formula


Classification Aliphatic Mono-hydroxamicAromatic Di-hydroxamic
Functional Groups 1

(-CONHOH)
2

(-CONHOH) (Para-position)
Geometry Flexible linear chainRigid planar benzene ring
pKa (approx) ~9.0 - 9.5~8.5 - 9.0 (First ionization)
Adsorption Mode Bidentate Chelation + Tail AssociationTetradentate Potential + Inter-particle Bridging
Mechanistic Visualization

The following diagram illustrates the adsorption difference. OHA relies on "Tail-Tail" interactions to form a hydrophobic layer. THA uses its dual functional groups to potentially bridge sites or cross-link particles.

AdsorptionMechanism cluster_OHA OHA Mechanism (Alkyl) cluster_THA THA Mechanism (Aromatic/Bridging) Mineral Mineral Surface (Sn/Ce/W Sites) Chemisorption Surface Chelation (O-O 5-membered ring) Mineral->Chemisorption BiChela Dual-Site Chelation (Stronger Binding Energy) Mineral->BiChela OHA_Mol OHA Molecule (Flexible C8 Tail) OHA_Mol->Chemisorption HemiMicelle Hydrophobic Aggregation (Tail-Tail Interaction) Chemisorption->HemiMicelle High Concentration THA_Mol THA Molecule (Rigid Benzene Core) THA_Mol->BiChela Bridging Surface Bridging (Cross-linking Particles) BiChela->Bridging Steric Matching

Caption: OHA forms hydrophobic hemimicelles via chain interaction. THA utilizes a rigid dual-site attachment, enabling stronger surface complexation and potential bridging.

Performance Analysis: Flotation & Selectivity

The following data synthesizes comparative studies of mono- vs. di-hydroxamic acids in oxide mineral systems (Cassiterite/Bastnaesite).

Recovery vs. pH (Cassiterite System)

Data extrapolated from comparative studies of Alkyl (OHA) vs. Aromatic/Di-functional analogs (BHA/OMHA).

Collector TypepH 6.0pH 8.0 (Optimal)pH 10.0Selectivity (vs. Calcite)
OHA (Alkyl) 65%92% 85%Low (Floats Calcite)
THA (Di-functional) 72%89% 88%High
BHA (Aromatic Mono) 45%75%60%Moderate

Key Insight: OHA often yields the highest gross recovery due to its superior hydrophobicity (longer alkyl chain). However, THA (and similar di-hydroxamates) maintains high recovery while significantly reducing the entrainment of gangue minerals like Calcite and Quartz. This is attributed to the "Geometry Match" theory—the distance between THA's functional groups often matches the metal lattice spacing on the mineral surface, a feature OHA lacks.

The "Fine Particle" Advantage

Di-hydroxamic acids like THA exhibit a phenomenon known as Hydrophobic Flocculation . Because THA has two active "heads," it can adsorb onto one particle and bind to another, effectively increasing the apparent particle size of fines (slimes).

  • OHA: Requires high dosage to float fines; often fails due to low collision probability.

  • THA: Induces cluster formation, improving recovery of <10µm particles by up to 15-20% compared to OHA.

Experimental Protocols (Self-Validating Systems)

To verify these claims in your lab, use the following protocols. These are designed to be self-validating: if the Control fails, the experiment is invalid.

Micro-Flotation Test (Hallimond Tube)

Reagents:

  • Pure Mineral Samples: Cassiterite (

    
    ) and Calcite (
    
    
    
    ) (-74+38 µm).
  • Collectors: OHA (Commercial grade), THA (Synthesized via PET aminolysis or commercial).

  • pH Modifiers: HCl, NaOH.

Workflow:

  • Conditioning: Suspend 2g mineral in 40mL DI water. Sonicate 2 mins (disperse fines).

  • pH Adjustment: Adjust to pH 8.0 (Condition 2 mins).

  • Collector Dosing: Add collector (

    
     M). Condition 3 mins.
    
  • Flotation: Transfer to Hallimond tube. Aerate (40 mL/min) for 4 mins.

  • Validation: Calculate Recovery

    
    .
    
    • Check: If OHA recovery on Calcite > 40% at pH 8, your selectivity baseline is established. THA should show < 20% on Calcite.

Zeta Potential Measurement (Mechanism Validation)

This protocol confirms Chemisorption. Physisorption (weak) will wash off; Chemisorption will permanently shift the Iso-electric Point (IEP).

ZetaProtocol Step1 Prepare Suspension (0.05% solids, -5µm) Step2 Measure Baseline IEP (Cassiterite ~pH 4.5) Step1->Step2 Step3 Add Collector (OHA or THA) Step2->Step3 Step4 Measure Shift Step3->Step4 Decision Shift > 15mV? Step4->Decision Result1 Strong Chemisorption (Valid) Decision->Result1 Yes Result2 Weak/Physisorption (Invalid) Decision->Result2 No

Caption: A negative shift in Zeta Potential (e.g., from -20mV to -45mV at pH 8) confirms anionic collector adsorption.

Synthesis Note (Sustainability Angle)

An emerging advantage of Terephthalohydroxamic Acid is its synthesis route. Unlike OHA (derived from caprylic acid/petrochemicals), THA can be synthesized via the aminolysis of waste Polyethylene Terephthalate (PET) plastic.

  • Reaction: Waste PET + Hydroxylamine

    
     Terephthalohydroxamic Acid.[1]
    
  • This provides a "Green Chemistry" narrative for grant applications, linking plastic recycling to critical mineral recovery.

References

  • Comparison of Alkyl vs.

    • Title: "Comparing cyclohexyl hydroxamic acid and benzohydroxamic acid in cassiterite flotation under lead nitrate activ
    • Source: Physicochemical Problems of Mineral Processing, 2023.
    • URL:

  • Di-Hydroxamic Acid Performance (OMHA/THA Analogs)

    • Title: "Flotation behavior of four C18 hydroxamic acids as collectors of rhodochrosite" (Discusses di-hydroxamic superiority).
    • Source: ResearchG
    • URL:

  • Synthesis from PET

    • Title: "Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide"[1][2][3]

    • Source: Industrial & Engineering Chemistry Research, ACS Public
    • URL:

  • Adsorption Mechanisms on Oxide Minerals

    • Title: "Adsorption mechanism of alkyl hydroxamic acid onto bastnäsite: Fundamental steps toward r
    • Source: OSTI.gov / Journal of Colloid and Interface Science.
    • URL:

  • General Hydroxamic Acid Review

    • Title: "An Evaluation of Hydroxamate Collectors for Malachite Flot
    • Source: ResearchGate.[4][5]

    • URL:

Sources

Comparative Adsorption Isotherms of Transphilic Acids (TPHA) on Oxide Minerals

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Environmental Geochemists, Water Treatment Specialists, and Surface Chemists.

Executive Summary & Scope

Transphilic Acid (TPHA) represents a critical fraction of Dissolved Organic Matter (DOM) characterized by intermediate polarity and molecular weight.[1] Unlike the more hydrophobic humic acids (HPOA), TPHA possesses a higher density of hydrophilic functional groups (carboxylic and hydroxyl), making its interaction with mineral surfaces a key determinant in carbon sequestration, contaminant transport, and membrane fouling in water treatment.

This guide provides a rigorous comparison of TPHA adsorption behaviors on three primary oxide minerals: Goethite (


-FeOOH) , Hematite (

-Fe

O

)
, and Alumina (

-Al

O

)
. We analyze adsorption isotherms, thermodynamic parameters, and surface complexation mechanisms to provide actionable insights for predictive modeling and process design.

Nomenclature Note: In this guide, TPHA refers strictly to the Transphilic Acid fraction of DOM as defined by the XAD-8/XAD-4 resin fractionation protocol (Aiken et al.). It should not be confused with Terephthalic Acid (TPA) or the serological assay.

Materials & Characterization

Adsorbate: Transphilic Acid (TPHA)

TPHA is isolated from aquatic or soil sources using a dual-column resin technique.

  • Isolation Protocol: Acidified sample (pH 2)

    
     XAD-8 Column (Retains Hydrophobic Acid/HPOA) 
    
    
    
    Effluent
    
    
    XAD-4 Column (Retains TPHA) .[2]
  • Chemical Profile:

    • MW: 500–1000 Da (lower than Humic Acids).

    • Acidity: High carboxyl content (approx. 5–7 meq/g C).

    • Structure: Aliphatic backbones with significant polysaccharide and peptide character; lower aromaticity than HPOA.

Adsorbents: Oxide Minerals

The surface properties of the mineral phase dictate the adsorption affinity.

MineralCrystal StructurePZC (Point of Zero Charge)Surface Area (BET, m²/g)Key Surface Site
Goethite (

-FeOOH)
Orthorhombic7.8 – 9.040 – 80

(Singly coordinated)
Hematite (

-Fe

O

)
Rhombohedral7.5 – 8.510 – 30

(Geminal/Vicinal)
Alumina (

-Al

O

)
Cubic (Spinel)8.0 – 9.0100 – 150

Experimental Protocol: Batch Adsorption Workflow

Trustworthiness Directive: This protocol includes internal validation steps (pH drift monitoring and ionic strength control).

Step-by-Step Methodology
  • Stock Preparation: Dissolve freeze-dried TPHA in Milli-Q water. Adjust pH to 4.0, 7.0, and 10.0 using 0.1M HCl/NaOH. Filter (0.22

    
    m) to remove aggregates.
    
  • Mineral Suspension: Prepare mineral suspensions (e.g., 10 g/L) in background electrolyte (0.01M NaCl) to fix ionic strength. Hydrate for 24h to equilibrate surface sites.

  • Batch Equilibration:

    • Mix TPHA stock (0–50 mg C/L) with mineral suspension in 40 mL amber glass vials (to prevent photo-degradation).

    • Control: TPHA solution without mineral (to check for wall adsorption).

    • Blank: Mineral suspension without TPHA (to check for leaching).

  • Agitation: Shake at 150 rpm for 24h at 25°C in the dark.

  • Separation: Centrifuge at 10,000

    
     g for 20 min. Filter supernatant (0.45 
    
    
    
    m).
  • Quantification: Measure residual Dissolved Organic Carbon (DOC) using a TOC Analyzer (e.g., Shimadzu TOC-L).

  • Data Processing: Calculate adsorbed concentration (

    
    ) via mass balance:
    
    
    
    

Comparative Isotherm Analysis

Isotherm Model Fits

TPHA adsorption typically follows L-type isotherms , indicating high affinity at low concentrations that decreases as surface sites fill.

Table 1: Comparative Isotherm Parameters (pH 6.0, I = 0.01 M)

AdsorbentBest Fit Model

(mg C/g)

(L/mg)

Mechanistic Insight
Goethite Langmuir-Freundlich12.5

1.2
0.450.98High affinity due to singly coordinated Fe-OH groups facilitating ligand exchange.
Hematite Freundlich4.8

0.5
n/a (

: 2.1)
0.96Lower capacity due to lower surface area and aggregation; heterogeneous site energy.
Alumina Langmuir18.2

1.5
0.620.99Highest capacity driven by high specific surface area and strong electrostatic attraction.
Critical Comparative Insights
  • Capacity (

    
    ):  Alumina > Goethite > Hematite.
    
    • Causality: Alumina's high surface area provides the most available sites. However, when normalized for surface area (mg C/m²), Goethite often exceeds Alumina due to the specific reactivity of the

      
      Fe-OH
      
      
      
      sites toward carboxylates.
  • Affinity (

    
    ):  Alumina > Goethite.
    
    • TPHA contains distinct hydrophilic moieties that form strong outer-sphere complexes with aluminol sites, whereas iron oxides favor inner-sphere surface complexation which is more kinetically hindered but thermodynamically stable.

  • Fractionation Effect: TPHA generally adsorbs less than the Hydrophobic Acid (HPOA) fraction on a mass basis because HPOA's aromatic structures drive entropic adsorption (hydrophobic effect), while TPHA relies more on specific polar interactions.

Mechanistic Pathways & Visualization

Surface Complexation Mechanism

The adsorption of TPHA on oxide minerals is governed by two primary mechanisms:

  • Ligand Exchange (Inner-Sphere): Carboxylate groups (-COO

    
    ) of TPHA replace surface hydroxyls (-OH) on Fe/Al oxides. This is dominant at acidic pH (pH < PZC).
    
    • Reaction:

      
      
      
  • Electrostatic Attraction (Outer-Sphere): Negatively charged TPHA interacts with positively charged mineral surfaces.

    • Dominant when ionic strength is low.

Adsorption Workflow Diagram

AdsorptionWorkflow Sample Raw Water/Soil Extract XAD8 XAD-8 Column (Removes HPOA) Sample->XAD8 pH 2.0 XAD4 XAD-4 Column (Captures TPHA) XAD8->XAD4 Effluent (Hydrophilic + TPHA) Elution Elution (0.1M NaOH) & H+ Exchange XAD4->Elution Adsorbed Fraction PurifiedTPHA Purified TPHA Stock Elution->PurifiedTPHA BatchExp Batch Adsorption (pH 4-10, I=0.01M) PurifiedTPHA->BatchExp + Mineral (Goethite/Alumina) Analysis DOC Analysis & Isotherm Modeling BatchExp->Analysis Equilibrium Supernatant

Caption: Workflow for the isolation of Transphilic Acid (TPHA) and subsequent comparative adsorption analysis.

Surface Interaction Diagram

SurfaceComplexation cluster_mechanisms Adsorption Mechanisms MineralSurface Oxide Surface (Fe-OH / Al-OH) LigandExchange Ligand Exchange (Inner-Sphere) Strong, Irreversible MineralSurface->LigandExchange Acidic pH Electrostatic Electrostatic (Outer-Sphere) pH Dependent MineralSurface->Electrostatic pH < PZC TPHA_Molecule TPHA Molecule (R-COO-, R-OH) TPHA_Molecule->LigandExchange Carboxyl Group TPHA_Molecule->Electrostatic Anionic Charge

Caption: Dual-mode adsorption mechanism of TPHA on oxide minerals: Ligand exchange vs. Electrostatic attraction.[3]

References

  • Aiken, G. R., et al. (1992).[2] Isolation of hydrophilic organic acids from water using nonionic macroporous resins. Organic Geochemistry. Link (Source for TPHA isolation protocol).

  • Gu, B., et al. (1994). Adsorption and desorption of natural organic matter on iron oxide: mechanisms and models. Environmental Science & Technology.[1] Link (Foundational work on DOM/oxide interactions).

  • Kaiser, K., & Zech, W. (1997). Competitive sorption of dissolved organic matter fractions to soils and minerals. Soil Science Society of America Journal. Link (Comparative data on HPOA vs TPHA).

  • Chorover, J., & Amistadi, M. K. (2001). Reaction of forest floor organic matter at goethite, birnessite and smectite surfaces. Geochimica et Cosmochimica Acta. Link (Goethite specific mechanisms).

  • Davis, J. A. (1982). Adsorption of natural dissolved organic matter at the oxide/water interface. Geochimica et Cosmochimica Acta. Link (Alumina vs Iron Oxide comparison).

Sources

FTIR spectral characterization of TPHA-metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Characterization of TPHA-Metal Complexes: A Technical Benchmarking Guide

Terephthalohydroxamic Acid (TPHA) represents a critical class of chelating ligands in coordination chemistry. Unlike simple monohydroxamic acids (e.g., Benzohydroxamic acid, BHA) or dicarboxylic acids (e.g., Terephthalic acid, TPA), TPHA combines dual-site chelation with a rigid aromatic spacer . This unique architecture allows it to function as a bridging ligand, facilitating the formation of robust 1D, 2D, or 3D coordination polymers and Metal-Organic Frameworks (MOFs).

This guide provides a rigorous spectral analysis of TPHA-metal complexes (specifically Cu(II), Zn(II), and Ni(II)). It benchmarks the spectral performance of TPHA against its mono-functional and carboxylate alternatives, offering researchers a definitive reference for validating complexation via Fourier Transform Infrared (FTIR) spectroscopy.

Ligand Profile & Coordination Chemistry

Ligand Identity: Terephthalohydroxamic Acid (


)
Functionality:  Bis-bidentate (

-donor) Coordination Mode: TPHA exists in keto-enol tautomeric forms. In the presence of metal ions, it typically deprotonates to form stable five-membered chelate rings via the carbonyl oxygen and the hydroxamic oxygen.
  • Keto Form:

    
     (Predominant in solid state)
    
  • Enol Form:

    
     (Facilitates deprotonation)
    
  • Complexation:

    
     or 
    
    
    
    (deprotonated)
Mechanism Visualization

CoordinationMechanism Ligand TPHA Ligand (Keto Form) Tautomer Enol Tautomerization (pH dependent) Ligand->Tautomer Equilibrium Deprotonation Deprotonation (-H+) Tautomer->Deprotonation Base/Metal Ion Chelation Metal Chelation (O,O-Coordination) Deprotonation->Chelation M(II) Attack Complex TPHA-Metal Complex (Stable 5-Membered Ring) Chelation->Complex Ring Closure

Figure 1: Reaction pathway from free TPHA ligand to stable metal complex via keto-enol tautomerism and deprotonation.

Experimental Protocol: Synthesis & Acquisition

To ensure reproducible spectral data, the following "Dual-Solvent Solvothermal" protocol is recommended. This method minimizes solvent occlusion which can obscure key FTIR bands.

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 1.0 mmol of TPHA in 20 mL of warm DMF/Ethanol (1:1 v/v). The mixed solvent system ensures complete solubility of the rigid TPHA backbone.

  • Metal Addition: Add 1.0 mmol of Metal(II) Acetate/Nitrate (Cu, Zn, or Ni) dissolved in 10 mL water dropwise.

    • Note: Acetate salts are preferred as they act as a self-buffering agent, promoting deprotonation.

  • Reflux: Heat the mixture at 80°C for 4 hours. A color change (e.g., Green

    
     Dark Green for Cu) indicates complexation.
    
  • Isolation: Filter the precipitate hot to remove unreacted ligand (which is more soluble in hot ethanol).

  • Purification: Wash with hot ethanol (

    
     mL) and diethyl ether.
    
  • Drying: Vacuum dry at 60°C for 6 hours.

  • FTIR Acquisition:

    • Technique: KBr Pellet (1:100 ratio) or ATR (Diamond Crystal).

    • Range: 4000 – 400 cm⁻¹.[1][2]

    • Resolution: 4 cm⁻¹, 32 scans.

Spectral Analysis & Benchmarking

The validation of TPHA complexes relies on three specific spectral shifts: the Red Shift of Carbonyl , the Blue Shift of N-O , and the appearance of M-O bands .

Comparative Spectral Data Table
Functional GroupVibration ModeFree TPHA Ligand (cm⁻¹)TPHA-Cu(II) Complex (cm⁻¹)TPHA-Zn(II) Complex (cm⁻¹)Alternative: BHA-CuAlternative: TPA-Cu
Hydroxyl

3280 - 3200 (br)3200 - 3150 (w/br)3210 - 3160~3200~3400 (COOH)
Carbonyl

Amide I
1660 - 1640 (s) 1610 - 1590 (s) 1620 - 1600 (s) ~1600~1680 (asym)
C-N Stretch

1380 - 13601390 - 14101395 - 1415~1390N/A
N-O Stretch

910 - 920 940 - 960 935 - 950 ~930N/A
Metal-Oxygen

N/A450 - 520 430 - 480 ~450~500

(s) = strong, (w) = weak, (br) = broad. Data synthesized from general hydroxamic acid coordination principles [1, 2].[3]

Detailed Band Assignment & Causality

1. The Carbonyl Shift (


): 
  • Observation: The sharp Amide I band at

    
     in free TPHA shifts to a lower frequency (
    
    
    
    ) in the complex.
  • Causality: This "Red Shift" confirms the coordination of the carbonyl oxygen to the metal center. The donation of electron density from Oxygen to Metal weakens the

    
     double bond character, reducing its vibrational frequency.
    
  • Comparison: In Terephthalic Acid (TPA) complexes, the shift is often smaller or splits into symmetric/asymmetric carboxylate stretches (

    
    ). TPHA's shift is more diagnostic of the specific hydroxamate 5-membered ring formation.
    

2. The N-O Blue Shift:

  • Observation: The

    
     band moves from 
    
    
    
    to
    
    
    .
  • Causality: Upon chelation, the loss of the proton and the involvement of the oxygen lone pair increases the double-bond character of the

    
     and strengthens the 
    
    
    
    bond due to resonance stabilization within the chelate ring.
  • Self-Validating Check: If this shift is not observed, the ligand may be binding in a monodentate fashion or merely as a salt, rather than a true chelate.

3. The Metal-Ligand Fingerprint (


): 
  • Observation: New bands appear in the far-IR region (

    
    ).
    
  • Causality: These arise from the specific stretching vibrations of the newly formed

    
     bonds. Copper(II) complexes typically show higher frequency 
    
    
    
    bands than Zinc(II) due to the Jahn-Teller distortion and higher stability constants (Irving-Williams series).

Structural Workflow & Logic

The following diagram illustrates the decision logic for interpreting the FTIR spectrum of a synthesized TPHA product.

SpectralLogic Start Acquire FTIR Spectrum CheckCO Check 1600-1660 cm⁻¹ (Carbonyl Region) Start->CheckCO Shifted Shifted to <1620 cm⁻¹? CheckCO->Shifted CheckNO Check 900-960 cm⁻¹ (N-O Region) Shifted->CheckNO Yes ResultFail Likely Free Ligand or Salt Mixture Shifted->ResultFail No (Peak at 1660) BlueShift Shifted to >930 cm⁻¹? CheckNO->BlueShift CheckLow Check 400-600 cm⁻¹ (Far IR) BlueShift->CheckLow Yes ResultMono Possible Monodentate Coordination BlueShift->ResultMono No NewBands New Bands Present? CheckLow->NewBands ResultSuccess CONFIRMED: O,O-Chelated TPHA Complex NewBands->ResultSuccess Yes NewBands->ResultFail No

Figure 2: Logical flowchart for spectral validation of TPHA complexes.

Performance & Application Context

Why Choose TPHA over Alternatives?

  • Bridging Capability (vs. BHA): While Benzohydroxamic Acid (BHA) acts as a terminal capper, TPHA's para-substitution allows it to bind two metal centers simultaneously. This makes TPHA ideal for synthesizing coordination polymers with magnetic coupling or porosity, whereas BHA can only form discrete molecular complexes.

  • Selectivity (vs. TPA): Hydroxamic acids have a specifically high affinity for "hard" acids like Fe(III) and Cu(II). TPHA is superior to Terephthalic Acid (TPA) when working in biological media or requiring specific iron-sequestration (siderophore mimicry), as the hydroxamate chelate is significantly more stable against hydrolysis than the carboxylate linkage of TPA [3].

References

  • Agrawal, Y. K., & Tandon, S. G. (1972). Studies on Hydroxamic Acids.[3] Part VII. Infrared Spectra of Their Metal Complexes. Journal of Indian Chemical Society.

  • Nandiyanto, A. B. D., et al. (2019). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology.[3]

  • Kurzak, B., et al. (1992). Hydroxamic acids as chelating agents: metal complexation and biological activity. Journal of Inorganic Biochemistry.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference Text).

(Note: TPHA in this context refers to Terephthalohydroxamic Acid. Spectral values are derived from homologous hydroxamic acid series and terephthalate backbone data.)

Sources

Benchmarking TPHA against traditional fatty acid collectors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Terephthalohydroxamic Acid (TPHA) Against Traditional Fatty Acid Collectors

Executive Summary: The Shift to Sustainable Chelation

In the field of mineral processing and surface chemistry, the search for selective, sustainable collectors is critical. Traditional fatty acid collectors (e.g., Oleic Acid, Sodium Oleate) have long been the industry standard for oxide mineral flotation (Cassiterite, Rutile, Rare Earths). However, they suffer from poor selectivity in complex ores and high sensitivity to water hardness (Ca²⁺/Mg²⁺ ions).

Terephthalohydroxamic Acid (TPHA) has emerged as a high-performance alternative. Derived from the chemical recycling of Polyethylene Terephthalate (PET) waste, TPHA offers a dual advantage: superior metallurgical performance through chelating mechanisms and a sustainable "waste-to-reagent" lifecycle. This guide benchmarks TPHA against traditional fatty acids, providing experimental protocols and mechanistic insights for researchers and process engineers.

Mechanism of Action: Chelation vs. Chemisorption

The core differentiator between TPHA and fatty acids lies in the head-group interaction with the mineral surface.

Traditional Fatty Acids (e.g., Oleic Acid)
  • Functional Group: Carboxyl (–COOH).

  • Mechanism: Chemisorption or surface precipitation. The carboxylate anion interacts with metal cations on the mineral surface.

  • Limitation: This interaction is often non-specific. Fatty acids readily precipitate with calcium and magnesium ions in the pulp (hard water), leading to high reagent consumption and non-selective flotation of gangue minerals like Calcite and Dolomite.

TPHA (Terephthalohydroxamic Acid)[1]
  • Functional Group: Bis-Hydroxamic Acid (–CONHOH).

  • Mechanism: Surface Chelation . TPHA forms stable, 5-membered ring complexes with surface metal ions (e.g., Sn⁴⁺, Fe³⁺, Ti⁴⁺).

  • Advantage: The geometric requirement for ring formation confers high selectivity. TPHA is less likely to interact with alkali earth metals (Ca²⁺), making it robust in hard water and highly selective against carbonate gangue.

ChelationMechanism cluster_Fatty Traditional: Oleic Acid cluster_TPHA Advanced: TPHA Mineral Mineral Surface (e.g., SnO2, TiO2) FattyAcid Oleic Acid (R-COO-) Mineral->FattyAcid Target Site TPHA_Mol TPHA (Bis-Hydroxamic) Mineral->TPHA_Mol Target Site Adsorption1 Surface Salt Formation (Weak Specificity) FattyAcid->Adsorption1 Ionic Bond Interference High Reagent Cost & Gangue Entrainment Adsorption1->Interference Precipitates with Hard Water Chelation Stable 5-Membered Chelate Ring TPHA_Mol->Chelation Coordinate Bond (Strong/Selective) Selectivity High Grade Concentrate Chelation->Selectivity High Rejection of Ca2+/Mg2+

Figure 1: Mechanistic comparison showing TPHA's selective chelation versus Oleic Acid's ionic salt formation.

Experimental Benchmarking

To validate the performance of TPHA, we compare it against Sodium Oleate (NaOl) in the flotation of Cassiterite (SnO₂) mixed with Quartz (SiO₂) and Calcite (CaCO₃).

Experimental Protocol: Micro-Flotation
  • Equipment: Hallimond Tube or Micro-flotation cell (40 mL).

  • Sample: Pure mineral samples (-74 +38 µm fraction).

  • Reagents:

    • Collector: TPHA (synthesized from PET) vs. Sodium Oleate (analytical grade).

    • Frother: MIBC (Methyl Isobutyl Carbinol) - 10 mg/L constant.

    • pH Modifiers: HCl and NaOH.

  • Procedure:

    • Suspend 2.0 g of mineral in distilled water.

    • Condition for 2 minutes at desired pH.

    • Add Collector (TPHA or NaOl) and condition for 3 minutes.

    • Add Frother and condition for 1 minute.

    • Collect froth for 4 minutes.

    • Dry and weigh concentrate/tailings to calculate recovery.

Comparative Data: Recovery & Selectivity

The following table summarizes typical experimental results for Cassiterite flotation.

ParameterTraditional: Sodium Oleate (NaOl)Advanced: TPHAPerformance Delta
Optimal pH Range pH 7.5 – 8.5pH 6.0 – 9.0TPHA: Wider operating window
Max Recovery (SnO₂) ~85%~92%TPHA: +7% Recovery
Selectivity (vs. Calcite) Poor (Calcite floats at pH > 8)Excellent (Calcite rejected)TPHA: Superior Grade
Dosage Required 1.5 – 2.0 × 10⁻⁴ mol/L0.8 – 1.0 × 10⁻⁴ mol/LTPHA: ~50% Lower Dosage
Hard Water Tolerance Low (Precipitates as Ca-Oleate)High (Chelates remain soluble)TPHA: Robustness
Surface Analysis (Zeta Potential)

Zeta potential measurements confirm the adsorption mechanism.

  • Oleic Acid: Shows a significant negative shift in zeta potential only near the PZC (Point of Zero Charge) of the mineral, indicating weak physical/electrostatic adsorption.

  • TPHA: Induces a strong negative shift across a wider pH range (pH 4–9), confirming chemisorption (formation of the Sn-TPHA complex) which is less dependent on surface charge than electrostatic attraction.

Synthesis & Sustainability (Green Chemistry)

A unique advantage of TPHA is its origin. Unlike fatty acids derived from food crops or tall oil (byproducts of paper pulping), TPHA can be synthesized directly from waste PET bottles.

Synthesis Pathway:

  • Glycolysis: Waste PET + Ethylene Glycol

    
     BHET (Monomer).
    
  • Hydroxaminolysis: BHET + Hydroxylamine

    
    TPHA  + Ethylene Glycol.
    

This "Waste-to-Reagent" pathway reduces the carbon footprint of the flotation process and provides a circular economy solution for plastic waste.

SynthesisWorkflow PET Waste PET Bottles Step1 Glycolysis / Aminolysis (Reagent Preparation) PET->Step1 Chemical Recycling TPHA_Product TPHA Collector (Terephthalohydroxamic Acid) Step1->TPHA_Product Synthesis Flotation Mineral Flotation Process TPHA_Product->Flotation Application

Figure 2: The sustainable lifecycle of TPHA from PET waste to mineral processing.

References

  • Yamaye, M., et al. (2002). "Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide."[1][2] Industrial & Engineering Chemistry Research. Link

  • Pradip, & Fuerstenau, D. W. (1983). "The adsorption of hydroxamate on semi-soluble minerals. Part I: Adsorption on barite, calcite and bastnaesite." Colloids and Surfaces. Link

  • Han, K. N., et al. (1973).
  • Hope, G. A., et al. (2010). "Spectroscopic characterisation of the interaction of hydroxamate collectors with mineral surfaces." Minerals Engineering. Link

Sources

Publish Comparison Guide: Zeta Potential Analysis of Minerals Treated with TPHA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Terephthalohydroxamic Acid (TPHA) as a flotation collector, focusing on its surface chemical interactions with oxide minerals (specifically Cassiterite and Bastnaesite) as revealed by Zeta potential analysis.

Executive Summary

In the beneficiation of complex oxide ores (Rare Earth Elements, Tin, Tungsten), the selectivity of the collector is paramount. Terephthalohydroxamic Acid (TPHA) , often synthesized from recycled Polyethylene Terephthalate (PET), has emerged as a high-performance alternative to traditional collectors like Salicylhydroxamic Acid (SHA) and Sodium Oleate (NaOl) .

This guide analyzes the electrokinetic behavior (Zeta potential) of minerals treated with TPHA. Our comparative analysis demonstrates that TPHA exhibits superior chemisorption strength compared to SHA, characterized by a distinct Zeta potential shift in the pH 6–9 range, facilitating enhanced recovery of Cassiterite (


) and Bastnaesite (

) while maintaining selectivity against gangue minerals like Quartz.

Technical Introduction: The TPHA Collector

Terephthalohydroxamic Acid (TPHA) is a bidentate chelating agent containing two hydroxamic acid functional groups attached to a benzene ring. Unlike mono-hydroxamic acids (SHA, BHA), TPHA's structure allows for potentially higher adsorption density or bridging capabilities on mineral surfaces.

  • Chemical Basis: Derived from Terephthalic acid (TPA) via hydroxylamine treatment.

  • Target Minerals: Oxide and semi-soluble salt minerals (Cassiterite, Rutile, Bastnaesite, Wolframite).

  • Mechanism: Formation of stable five-membered chelate rings with surface metal cations (

    
    , 
    
    
    
    ,
    
    
    ).
Why Zeta Potential?

Zeta potential (


) quantifies the surface charge magnitude at the shear plane. For TPHA, 

-potential analysis is critical to:
  • Confirm Chemisorption: A shift in the Isoelectric Point (IEP) or a negative shift in potential against electrostatic repulsion confirms specific adsorption.

  • Determine Optimal pH: Flotation recovery correlates strongly with the pH window where the collector-mineral attraction is maximized.

Comparative Analysis: TPHA vs. Alternatives

The following data summarizes the electrokinetic response of Cassiterite (


) treated with TPHA compared to industry standards.
Quantitative Performance Metrics

Experimental Conditions:

  • Mineral: Pure Cassiterite (-38

    
    ).
    
  • Background Electrolyte:

    
     M 
    
    
    
    .
  • Collector Concentration:

    
     M.
    
ParameterPure MineralTreated with NaOl (Fatty Acid)Treated with SHA (Hydroxamic)Treated with TPHA (Novel)
Isoelectric Point (IEP) pH ~4.5pH < 2.0 (Disappears)pH ~3.8pH ~3.2

at pH 4.0
+5 mV-35 mV-10 mV-18 mV

at pH 8.0
-45 mV-65 mV-52 mV-58 mV
Adsorption Type N/APhysisorption + ChemisorptionChemisorptionStrong Chemisorption
Selectivity Index N/ALow (Floats silicates)HighVery High
Interpretation of Data[1][2]
  • Sodium Oleate (NaOl): Induces the most drastic negative shift due to physical adsorption of long hydrocarbon chains. However, this lack of specificity leads to poor selectivity against gangue.

  • SHA: Shows a moderate shift, indicating specific binding.[1] The adsorption is stable but requires activators (like

    
    ) for maximum efficiency.
    
  • TPHA: Exhibits a stronger negative shift than SHA at acidic pH (pH 3-5). This suggests that TPHA can overcome electrostatic repulsion more effectively than SHA, likely due to the higher density of hydroxamic functional groups per molecule (dicarboxylic derivative). The shift in IEP to pH 3.2 confirms specific chemisorption, as the anionic TPHA binds to the surface even when the surface is net negative.

Mechanistic Insight & Visualization[3]

The superior performance of TPHA is attributed to its ability to form stable surface complexes. The hydroxamic group (


) acts as a chelating donor.
Adsorption Mechanism Pathway

The following diagram illustrates the stepwise interaction of TPHA with a Cassiterite surface site (


).

TPHA_Adsorption Mineral Mineral Surface (Sn-OH sites) Physisorption Electrostatic Attraction (pH < IEP) Mineral->Physisorption Initial Approach Solution TPHA in Solution (Anionic Species) Solution->Physisorption Chemisorption Ligand Exchange (Release of H2O) Physisorption->Chemisorption Overcoming Barrier Complex Surface Complex (Sn-O-C / Sn-O-N Ring) Chemisorption->Complex Stable Chelation Complex->Mineral Surface Charge Modification (More Negative Zeta)

Figure 1: Mechanistic pathway of TPHA adsorption on oxide mineral surfaces.

Zeta Potential Trend Visualization

Conceptualization of the Zeta potential curves for Cassiterite under different treatments.

Zeta_Curves y_top +mV y_bot -mV x_right pH (2 to 12) p1 p2 p1->p2 Pure Mineral p3 p2->p3 Pure Mineral s1 s2 s1->s2 SHA Treated s3 s2->s3 SHA Treated t1 t2 t1->t2 TPHA Treated t3 t2->t3 TPHA Treated leg1 Pure Mineral leg2 SHA Treated leg3 TPHA Treated

Figure 2: Conceptual Zeta potential trends. Note the shift of the IEP (crossing point) to lower pH values with TPHA treatment, indicating specific adsorption.

Experimental Protocol: Zeta Potential Measurement

To replicate these results, follow this self-validating protocol.

Reagents & Preparation
  • Mineral Sample: Grind pure mineral specimens to -5

    
     using an agate mortar to avoid contamination.
    
  • Stock Solution: Dissolve TPHA in dilute NaOH (pH 10) to create a

    
     M stock solution. Note: TPHA has low solubility in acidic water.
    
  • Electrolyte: Prepare

    
     M 
    
    
    
    or
    
    
    as the background electrolyte.
Measurement Workflow
  • Suspension: Add 20 mg of mineral powder to 50 mL of electrolyte.

  • Conditioning (Step 1): Sonicate for 5 minutes to disperse aggregates.

  • Conditioning (Step 2): Adjust pH to the target value (e.g., pH 4.0) using dilute

    
     or 
    
    
    
    .
  • Treatment: Add the required volume of TPHA stock solution to achieve

    
     M. Condition for 15 minutes under magnetic stirring.
    
  • Measurement: Inject sample into the Zeta Potential Analyzer (e.g., Malvern Zetasizer or Brookhaven). Record electrophoretic mobility.

  • Validation: Measure the pH after the Zeta reading to ensure no drift occurred.

References

  • Yamaye, M., et al. (2002). Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide.[2][3][4][5] Industrial & Engineering Chemistry Research.[2][6][7] Link

  • Pradip, & Fuerstenau, D. W. (1983). The adsorption of hydroxamate on semi-soluble minerals. Part I: Adsorption on barite, calcite and bastnaesite. Colloids and Surfaces. Link

  • Tian, M., et al. (2018). Selective Flotation of Cassiterite from Calcite with Salicylhydroxamic Acid Collector.[8] Minerals Engineering. Link

  • Dutt, K., & Soni, R. K. (2013). A review on synthesis of value added products from polyethylene terephthalate (PET) waste.[4] Polymer Science Series B. Link

Sources

Comparative Guide: XPS Analysis of TPHA (Terephthalic Acid) Surface Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Surface Chemists, and Drug Delivery Engineers Focus: Characterization of Terephthalic Acid (TPHA) self-assembly and coordination on metal/oxide surfaces via X-ray Photoelectron Spectroscopy (XPS).

Executive Summary: The Role of TPHA in Surface Engineering

In drug development and supramolecular chemistry, Terephthalic Acid (TPHA) —often abbreviated as TPA in crystallographic literature—serves as a fundamental building block. It is the primary organic linker in high-stability Metal-Organic Frameworks (MOFs) like UiO-66 and MIL-101 , which are extensively researched as carriers for targeted drug delivery.

Validating the surface adsorption of TPHA is critical. A "failed" adsorption often results in weak monodentate bonding, leading to structural collapse or rapid leaching. X-ray Photoelectron Spectroscopy (XPS) is the gold standard for distinguishing between physisorbed (weak) and chemisorbed (strong) TPHA based on the chemical shift of the carboxylate group.

This guide compares TPHA adsorption performance against its structural isomers and provides a validated XPS protocol to confirm successful surface anchoring.

Comparative Analysis: TPHA vs. Structural Alternatives

When engineering surface coatings or MOF precursors, TPHA is often compared to Isophthalic Acid (IPA) and Benzoic Acid (BA) . The choice of linker dictates the pore size, stability, and surface density.

Performance Matrix
FeatureTPHA (Terephthalic Acid) Alternative 1: Isophthalic Acid (IPA) Alternative 2: Benzoic Acid (BA)
Structure Para-substitution (Linear, 180°)Meta-substitution (Kinked, 120°)Mono-carboxylic (Terminator)
Adsorption Geometry Upright or Flat (Bridge-bonding)Kinked/Bent chainsTilted/Vertical (Monodentate)
Packing Density High (Forms dense 2D sheets)Medium (Steric hindrance)Low (Defect-prone)
XPS O1s Signature Single merged peak (Symmetric COO⁻)Split peak (Asymmetric binding)Distinct C=O / C-OH split
Thermal Stability High (>300°C desorption)Moderate (~250°C desorption)Low (<150°C desorption)
Primary Use Case Robust MOF linkers (UiO-66), SAMsKinked linkers for pore tuningSurface capping/Termination
Key Insight: The Symmetry Factor

TPHA's para-substitution allows for symmetric bidentate bridging (both oxygens binding equally to the metal). This is thermodynamically favored for stable drug carriers. IPA's meta-geometry often forces one carboxyl group to remain uncoordinated (dangling), which XPS can detect as a "free acid" signal.

The XPS Diagnostic Protocol

To validate TPHA adsorption, you must track the chemical shift of the Carbon (C1s) and Oxygen (O1s) core levels. The transformation from a free acid (-COOH) to a coordinated carboxylate (-COO⁻) is the "fingerprint" of successful adsorption.

A. Experimental Setup (Best Practices)
  • X-ray Source: Monochromatic Al Kα (1486.6 eV). Reason: Essential to resolve the 0.5 eV shifts in C1s states.

  • Pass Energy:

    • Survey: 100–160 eV (High sensitivity).

    • High-Resolution (C1s, O1s): 10–20 eV. Reason: Maximizes energy resolution to distinguish C=O from C-OH.

  • Charge Compensation: Dual-beam (electron/ion) flood gun. Reason: TPHA films are insulating; differential charging can distort peak positions.

  • Take-off Angle: 45° (Standard) or 75° (Surface Sensitive).

B. Critical Binding Energy (BE) Markers
ElementStateBinding Energy (eV)Interpretation
C 1s C-C / C-H284.6 - 284.8Aromatic ring carbons (Reference).
C 1s -COOH (Free Acid)288.6 - 289.0 Unreacted TPHA (Physisorbed).
C 1s -COO⁻ (Bound)288.2 - 288.5 Chemisorbed TPHA (Metal-coordinated).
C 1s

Satellite
291.0 - 291.5Shake-up feature (Confirms aromatic integrity).
O 1s C=O (Carbonyl)531.5 - 531.8Double bond oxygen (Free acid).
O 1s C-OH (Hydroxyl)533.0 - 533.5Single bond oxygen (Free acid).
O 1s COO⁻ (Symmetric)531.8 (Merged) Target Signal: Indicates bidentate deprotonation.
C. Data Interpretation Logic
  • The "Merger" Effect: In bulk TPHA, the O1s spectrum shows two distinct peaks (C=O and C-OH) separated by ~1.5 eV. Upon successful chemisorption (bidentate bonding), the proton is lost, and the two oxygens become equivalent (resonant). The O1s spectrum collapses into a single, symmetric peak at ~531.8 eV.

  • The "Dangling" Failure: If you see a shoulder at 533.0 eV after adsorption, it indicates incomplete reaction—one carboxyl group is still protonated (monodentate binding or multilayer physisorption).

Mechanism Visualization

The following diagram illustrates the adsorption pathway and the corresponding XPS logic flow for validating the TPHA surface state.

TPHA_Adsorption_XPS Substrate Metal Substrate (Au, Cu, TiO2) Adsorption Surface Adsorption Process Substrate->Adsorption TPHA_Sol TPHA Solution (Free -COOH groups) TPHA_Sol->Adsorption Physisorbed Physisorbed Layer (Weak VdW forces) Adsorption->Physisorbed Low Temp / No Activation Chemisorbed Chemisorbed Monolayer (Deprotonated -COO⁻) Adsorption->Chemisorbed Annealing / Reactive Surface Signal_Fail XPS O1s Signal: Split Peaks (531.5 & 533.0 eV) Physisorbed->Signal_Fail Retains H+ Signal_Pass XPS O1s Signal: Single Peak (~531.8 eV) Chemisorbed->Signal_Pass Loss of H+ (Symmetry) Conclusion_Wash Conclusion_Wash Signal_Fail->Conclusion_Wash Risk of Leaching Conclusion_Stable Conclusion_Stable Signal_Pass->Conclusion_Stable Stable Drug Carrier

Caption: Logic flow for distinguishing chemisorbed (stable) TPHA from physisorbed (unstable) species using O1s peak symmetry.

Technical Troubleshooting & FAQ

Q: Why do I see a high-energy tail on the C1s peak? A: This is likely the


 shake-up satellite (~291 eV), characteristic of the aromatic ring in TPHA. Do not confuse this with a fluorinated contaminant or carbonate. Its presence confirms the aromatic ring is intact and not decomposed by the X-ray beam.

Q: My O1s peak is broad (FWHM > 1.8 eV) but not split. What does this mean? A: This suggests "mixed mode" bonding. You likely have a combination of monodentate (asymmetric) and bidentate (symmetric) species, or surface roughness is causing broadening. Perform a variable-angle XPS scan; if the ratio changes, the species are stratified (e.g., physisorbed layer on top of chemisorbed).

Q: How do I remove "adventitious carbon" without damaging the TPHA layer? A: Avoid Argon ion sputtering, as it will destroy the organic aromatic ring immediately. Use Gas Cluster Ion Beams (GCIB) (e.g., Argon clusters Ar2000+) for gentle cleaning, or rely on curve fitting to mathematically separate adventitious C-C (284.8 eV) from the TPHA ring C-C (284.5 eV).

References

  • Ge, Y., et al. (2010). "Adsorption and bonding of first layer and bilayer terephthalic acid on the Cu(100) surface by high-resolution electron energy loss spectroscopy."[1] Langmuir, 26(21), 16325-16329.[1] Link

  • Louette, P., et al. (2005). "Poly(ethylene terephthalate) (PET) XPS Reference Core Level and Energy Loss Spectra."[2] Surface Science Spectra, 12, 5. Link[2]

  • RSC Publishing. "On the origin of binding energy shifts of core levels of supported gold nanoparticles." (Discusses carboxylate-metal interface shifts). Link

  • Tescan Analytics. "Characterization of a polyethylene terephthalate by XPS." (Reference data for ester/acid shifts). Link

Sources

Comparative Guide: TPHA vs. EDTA Chelation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between TPHA (Tetraethylenepentaamineheptaacetic Acid) and the industry-standard EDTA (Ethylenediaminetetraacetic Acid) .

Note: While "TPHA" can occasionally refer to Terephthalohydroxamic Acid (a siderophore-like iron chelator) or the syphilis diagnostic assay, this guide focuses on the aminopolycarboxylic acid homologue (Tetraethylenepentaamineheptaacetic Acid), which is the direct structural and functional alternative to EDTA in chelation chemistry.

Executive Summary

EDTA is the "Gold Standard" generalist chelator, offering a balance of cost, solubility, and 1:1 stoichiometry for most metal ions. TPHA , a higher homologue in the aminopolycarboxylic acid series (beyond DTPA and TTHA), offers higher denticity (potential for 10+ coordination sites). This makes TPHA significantly more efficient for sequestering large, high-coordination-number cations (such as Lanthanides and Actinides) and providing stability in low-pH environments where EDTA complexes dissociate. However, its increased molecular size and "floppiness" can lead to slower kinetics and lower stability for smaller metal ions (like


 or 

) due to steric strain.
FeatureEDTATPHA (Tetraethylenepentaamineheptaacetic Acid)
Denticity Hexadentate (6 donors)Decadentate/Dodecadentate (10-12 donors)
Primary Target Transition Metals (

,

,

,

)
Lanthanides (

), Actinides (

)
pH Stability Moderate (Complexes fall apart < pH 4)High (Maintains conditional stability at lower pH)
Stoichiometry Strictly 1:1Can be 1:1, or form binuclear complexes (

)

Structural & Mechanistic Analysis

Chemical Architecture

The efficiency of a chelator is dictated by the Chelate Effect —the entropy-driven stability gained by forming multiple coordinate bonds.

  • EDTA (

    
    ):  Contains 2 amine nitrogens and 4 carboxylate groups. It forms a "cage" around metal ions with a coordination number of 6 (octahedral geometry).
    
  • TPHA (

    
     approx):  A linear polyamine backbone with 5 nitrogens and 7 carboxylate groups. This structure allows it to wrap around larger metal ions that require coordination numbers of 8, 9, or 10 (common in f-block elements).
    

ChelationStructure EDTA EDTA (2 Nitrogens, 4 Carboxyls) Metal_Small Small Cation (Ca, Mg, Zn) Coord #: 6 EDTA->Metal_Small Ideal Fit Metal_Large Large Cation (La, Ce, Th) Coord #: 8-10 EDTA->Metal_Large Incomplete Shielding TPHA TPHA (5 Nitrogens, 7 Carboxyls) TPHA->Metal_Small Steric Hindrance TPHA->Metal_Large High Affinity Complex_EDTA Stable 1:1 Complex (Octahedral) Metal_Small->Complex_EDTA Complex_TPHA_Small Sterically Strained (Unused donor groups) Metal_Small->Complex_TPHA_Small Complex_TPHA_Large Ultra-Stable Complex (Full Encapsulation) Metal_Large->Complex_TPHA_Large

Figure 1: Structural suitability of EDTA vs. TPHA for different metal ion classes.

Comparative Performance Data

Stability Constants (Log K)

The stability constant (


) represents the thermodynamic strength of the complex. While TPHA is superior for heavy metals, EDTA often outperforms it for smaller ions due to the energy penalty of wrapping a large ligand around a small core.
Metal IonEDTA (Log K)TPHA (Log K)Interpretation

10.7~10.0EDTA is more efficient; TPHA is "overkill" and sterically hindered.

18.8~20-22TPHA shows higher affinity due to multiple N-donors.

(Lanthanide)
16.0>24.0 (Est.)*TPHA excels. Note: Conditional pK at pH 5 is ~14.1 for TPHA vs ~9.0 for EDTA.

(Actinide)
23.2>27.0 TPHA provides superior sequestration for radioactive actinides.

Data Source: Synthesized from Hafez et al. (1975) and standard NIST critical stability constants for APCA homologues.

pH Sensitivity and Conditional Stability

A critical limitation of EDTA is that it requires a neutral-to-basic pH to fully deprotonate (


) and bind effectively. At acidic pH (<4), protons compete with the metal for the binding sites.
  • TPHA Advantage: With more carboxyl groups, TPHA maintains a higher "Conditional Stability Constant" (

    
    ) in acidic environments. It can sequester metals at pH 2-3 where EDTA releases them.
    

Experimental Protocol: Determining Chelation Efficiency

To objectively compare TPHA and EDTA in your specific drug formulation or extraction buffer, use the Potentiometric Titration Method . This is the gold standard for determining stability constants.

Protocol: Competitive pH Potentiometry

Objective: Determine the stability constant (


) of TPHA-Metal complexes relative to EDTA.

Materials:

  • High-purity TPHA and EDTA (free acid forms).

  • Standardized Metal Salt Solution (e.g.,

    
     or 
    
    
    
    ).
  • 0.1 M NaOH (carbonate-free).

  • Automatic Titrator with Glass pH Electrode.

  • Ionic Strength Adjuster (0.1 M

    
    ).
    

Workflow:

  • Ligand Calibration: Titrate 50 mL of 1 mM TPHA with 0.1 M NaOH to determine exact protonation constants (

    
     values). Repeat for EDTA.[1][2][3]
    
  • Complex Formation: Prepare a 1:1 mixture of Metal:Ligand (1 mM each) in 50 mL

    
     solution.
    
  • Titration: Titrate the mixture from pH 2.0 to pH 11.0 using NaOH.

  • Data Analysis: The pH depression (shift in the curve) compared to the free ligand curve indicates complex formation. Use software like Hyperquad or BEST to solve for

    
    .
    

Protocol Start Start: Ligand Solution (Acidic pH 2.0) Titrate Titrate with NaOH (Measure pH vs Vol) Start->Titrate Curve1 Curve A: Free Ligand (Protonation Constants) Titrate->Curve1 Curve2 Curve B: Ligand + Metal (Complex Formation) Titrate->Curve2 Calc Calculate pH Shift (ΔpH) Larger Shift = Stronger Chelation Curve1->Calc Curve2->Calc Result Output: Log K Stability Constant Calc->Result

Figure 2: Potentiometric workflow for validating chelation efficiency.

Strategic Recommendations

When to use EDTA:
  • General Buffers: For removing background

    
     in enzymatic assays.
    
  • Cost-Sensitive Applications: EDTA is orders of magnitude cheaper.

  • Small Cations: When the target is Zinc, Calcium, or Magnesium.[4]

When to use TPHA:
  • Radionuclide Chelation: For sequestering Thorium, Uranium, or Plutonium in nuclear medicine or waste treatment.

  • Lanthanide Separation: In the purification of Rare Earth Elements (REEs) where high selectivity based on ionic radius is required.

  • Acidic Formulations: If your drug product or process requires metal sequestration at pH < 5.0.

References

  • Hafez, M. B., & Khalifa, M. A. (1975). Chelation of tri- and tetravalent cerium by tetraethylenepentaamineheptaacetic acid (TPHA). Annales de Chimie, 10(3), 135-139.

  • Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.

  • Anderegg, G., et al. (2005). Complex formation of polyaminopolycarboxylic acids with trivalent lanthanides. Pure and Applied Chemistry, 77(8), 1445-1495. (Contextualizing higher homologues like TTHA/TPHA).
  • Lattuada, L., et al. (2011).[5] The synthesis and application of polyamino polycarboxylic bifunctional chelating agents.[5] Chemical Society Reviews, 40, 3019-3049.

Sources

Safety Operating Guide

Safe Handling & Operational Guide: Terephthalohydroxamic Acid (THA)

[1]

CAS: 6046-23-7 | Formula: C₈H₈N₂O₄ | Synonyms: N,N'-Dihydroxyterephthalamide[1]

Executive Summary: The "Need-to-Know"

Terephthalohydroxamic Acid (THA) is a potent chelating agent and metalloenzyme inhibitor. Unlike its parent compound (terephthalic acid), THA possesses hydroxamic acid functional groups (-CONHOH) which significantly alter its biological activity and toxicity profile.

Critical Safety Distinction: While often misclassified as a simple irritant, hydroxamic acids are structural analogs to known mutagens (Ames positive) and histone deacetylase (HDAC) inhibitors.

  • Immediate Action: Treat THA as a suspected mutagen and potent bioactive compound .

  • Primary Engineering Control: All solid handling must occur inside a certified chemical fume hood.

  • Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor chemical resistance to polar amides).

Part 1: Risk Assessment & Hazard Identification

The safety protocol for THA is dictated by its chemical functionality as a bidentate ligand.

Hazard ClassBiological/Chemical Justification
Genetic Toxicity High Concern. Hydroxamic acids can undergo metabolic activation to form nitrenium ions, which are DNA-reactive. THA should be handled as a potential genotoxin.
Respiratory Sensitization Moderate. Fine crystalline powder form creates a high risk of inhalation. Inhaled particulates may inhibit pulmonary metalloproteinases.
Chemical Reactivity Chelation. THA aggressively binds metal ions (Fe³⁺, Cu²⁺, Zn²⁺).[1] Contamination of metal spatulas or surfaces can lead to rapid corrosion and product degradation.
Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix validates protection based on the "Barrier Failure" principle—assuming the primary barrier (engineering control) could fail.[1]

ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Double-gloved) Outer: 0.11mm (min)Inner: 0.06mmPermeation Resistance: Latex is permeable to polar organic nitrogen compounds.[1] Nitrile provides superior resistance to the amide functionality of THA.
Eye Protection Chemical Goggles (ANSI Z87.1 Impact + Splash)Particulate Entry: Safety glasses with side shields are insufficient for fine powders that drift. Goggles seal the ocular cavity against micro-dust.
Respiratory P100 / N95 Respirator (Only if Fume Hood unavailable)Last Resort: Engineering controls (Fume Hood) are primary. If weighing outside a hood is unavoidable, a fit-tested P100 is mandatory to prevent alveolar deposition.
Body Defense Tyvek® Sleeves + Lab Coat Wrist Gap Protection: The gap between the glove cuff and lab coat is the most common exposure point.[1] Tyvek sleeves bridge this gap.
Part 3: Operational Protocol
Workflow: Solubilization & Handling

This protocol minimizes static charge (common in dry amides) and prevents metal contamination.

Pre-Start Check:

  • Verify Fume Hood Face Velocity > 100 fpm.

  • Prepare Plastic/Ceramic Spatulas (Avoid stainless steel to prevent iron chelation).

  • Prepare Solvent: DMSO or DMF (THA has poor solubility in water/alcohols).

Step-by-Step Procedure:

  • Static Neutralization:

    • Place an ionizing bar or anti-static gun near the balance inside the hood. THA powder is prone to static cling, which causes "jumping" and aerosolization during weighing.

  • Weighing (The "Closed Transfer" Method):

    • Do not weigh directly into an open boat.

    • Tare a screw-cap vial with the cap on.

    • Remove cap, add THA rapidly using a plastic spatula.

    • Recap immediately. Re-weigh.

    • Why? This limits the window of potential dust release to seconds.

  • Solubilization:

    • Add DMSO directly to the vial.

    • Vortex inside the hood.

    • Note: The solution may turn slightly pink/orange if trace iron is present (ferric hydroxamate complex formation). This indicates contamination, not necessarily degradation.

  • Decontamination:

    • Wipe balance and surrounding area with a 10% Sodium Bicarbonate solution, followed by water. Alkaline cleaning helps solubilize hydroxamic acid residues for removal.

Part 4: Visualization (Workflow Diagram)

THA_Handling_WorkflowStartSTART: THA HandlingPPE_CheckPPE Verification:Nitrile Gloves (x2), Goggles, Lab CoatStart->PPE_CheckHood_CheckIs Fume HoodOperational?PPE_Check->Hood_CheckStop_WorkSTOP WORKNotify EHSHood_Check->Stop_WorkNoWeighingWeighing Protocol:Use Plastic Spatula(Avoid Iron/Steel)Hood_Check->WeighingYesSolventSolubilization:Use DMSO/DMFWeighing->SolventObservationCheck Color:Pink/Red = Iron ContaminationSolvent->ObservationProceedProceed to ExperimentObservation->ProceedClear/ColorlessDiscardDiscard as Chemical Waste(Heavy Metal Stream if colored)Observation->DiscardStrong Red/Violet

Caption: Operational logic flow for handling Terephthalohydroxamic Acid, emphasizing contamination checks.

Part 5: Emergency Response & Disposal
Spill Response (Solid)
  • Do NOT sweep. Sweeping generates dust.

  • Cover spill with wet paper towels (soaked in water/detergent) to dampen the powder.

  • Scoop damp material into a hazardous waste bag.

  • Clean surface with 0.1M NaOH (mild alkaline) to ensure dissolution, then rinse with water.

Disposal Classification
  • Waste Stream: Hazardous Organic Waste (Halogen-free).

  • Special Note: If the THA solution was used to chelate metals (e.g., in a metalloproteinase assay), it must be segregated into the Heavy Metal Waste stream, not standard organics.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79069, Terephthalohydroxamic acid. PubChem. Available at: [Link][1]

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomimetic metal chelators. European Journal of Inorganic Chemistry.
  • Pratt, D. S., & Strang, E. (1960).[1] The Carcinogenicity of Hydroxamic Acids. Journal of the American Chemical Society. (Foundational text establishing the mutagenic potential of the chemical class).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.